molecular formula C10H11BN2O4 B1511446 4-Pyridinylboronic acid MIDA ester CAS No. 1104636-72-7

4-Pyridinylboronic acid MIDA ester

Cat. No.: B1511446
CAS No.: 1104636-72-7
M. Wt: 234.02 g/mol
InChI Key: FVUPUWZQLRQASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinylboronic acid MIDA ester (CAS 1104636-72-7) is a protected boronic acid derivative designed for enhanced stability and handling in synthetic chemistry. With the molecular formula C 10 H 11 BN 2 O 4 and a molecular weight of 234.02 g/mol , this compound is a valuable building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The MIDA (N-methyliminodiacetic acid) ligand stabilizes the boronic acid functionality, mitigating protodeboronation and allowing for sequential cross-coupling strategies. This makes it particularly useful for constructing complex heterocyclic systems and pharmaceutical intermediates containing the 4-pyridyl moiety. For research purposes, this compound must be stored sealed in a dry environment at 2-8°C . Safety data indicates that it may be harmful if swallowed and causes skin and eye irritation (H302, H315, H319, H335) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPUWZQLRQASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746241
Record name 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104636-72-7
Record name 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Pyridinylboronic Acid MIDA Ester: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advent of Controlled Reactivity in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, the utility of this powerful transformation has historically been hampered by the inherent instability of many boronic acids.[1] This is particularly true for heteroaromatic boronic acids, such as those containing a pyridine moiety, which are prone to decomposition, thereby complicating their storage and reducing their efficacy in coupling reactions.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this long-standing challenge.[1][2][3]

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-Pyridinylboronic acid MIDA ester, a key building block for researchers and professionals in drug discovery and materials science. By protecting the boronic acid functionality, the MIDA ligand imparts exceptional stability, allowing for precise control over its reactivity and enabling its participation in complex, multi-step synthetic sequences.[3][4]

Physicochemical Properties: A Foundation of Stability

This compound is a white to off-white solid that exhibits remarkable stability compared to its free boronic acid counterpart.[5][6] This enhanced stability is a direct consequence of the tridentate MIDA ligand chelating the boron atom, which rehybridizes the boron center from a reactive sp² state to a more stable sp³ state.[1] This structural change effectively shields the vacant p-orbital on the boron, which is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, thus rendering the MIDA boronate unreactive under anhydrous cross-coupling conditions.[1][4]

PropertyValueSource
Molecular Formula C₁₀H₁₁BN₂O₄[7]
Molecular Weight 234.02 g/mol [7]
CAS Number 1104636-72-7[7]
Physical Form Solid[7]
Storage Temperature 2-8°C, sealed in dry conditions
Purity Typically ≥95%[7]

A key advantage of MIDA boronates, including the 4-pyridinyl derivative, is their compatibility with silica gel chromatography.[4][5][6] This allows for straightforward purification, a significant improvement over many notoriously unstable boronic acids.[4] Furthermore, MIDA boronates are generally benchtop stable, tolerant to air and moisture, which simplifies handling and storage procedures.[1][5][6]

Structural Representation

The structure of this compound, with the MIDA ligand forming a stable bicyclic system around the boron atom, is crucial to its unique properties.

Caption: Structure of this compound.

Synthesis and Purification: Enabling Access to a Versatile Building Block

The synthesis of this compound typically involves the condensation reaction between 4-pyridinylboronic acid and N-methyliminodiacetic acid (MIDA). While early methods involved high-temperature dehydrative condensation, milder and more efficient protocols have been developed.[8] A significant advancement is the use of MIDA anhydride, which acts as both the reagent and an in situ desiccant, allowing the reaction to proceed under milder conditions and simplifying the process.[9]

General Synthetic Protocol using MIDA Anhydride

This protocol is a generalized procedure based on modern synthetic advancements.

  • Reagent Preparation: In a round-bottomed flask, 4-pyridinylboronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv) are combined under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Solvent Addition: Anhydrous dioxane is added to the flask to form a suspension.[10]

  • Reaction: The mixture is heated (typically around 70-80°C) with stirring. The reaction progress can be monitored by techniques such as TLC or LC-MS.[10]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product can be isolated. A key advantage of MIDA boronates is their unique binary affinity for silica gel. They are minimally mobile in less polar solvents like diethyl ether but can be readily eluted with more polar solvents such as tetrahydrofuran (THF).[8] This property allows for a simple and efficient purification process, often referred to as a "catch-and-release" strategy.[8]

Reactivity and Applications: Controlled Deprotection and Cross-Coupling

The cornerstone of this compound's utility lies in its ability to undergo controlled deprotection to release the reactive boronic acid in situ. This deprotection is readily achieved under mild aqueous basic conditions, using reagents such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) at room temperature.[1][4] This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing side reactions like protodeboronation and homocoupling.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, particularly for the synthesis of biaryl and heteroaryl compounds containing a 4-pyridinyl moiety. This motif is prevalent in many biologically active molecules and pharmaceutical agents.[11][12][13]

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Aryl/Heteroaryl Halide (1.1 equiv) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/Water) heating Heat under Inert Atmosphere (e.g., 80-100°C) reagents->heating Deprotection & Coupling extraction Aqueous Work-up (e.g., EtOAc/Water) heating->extraction Cooling purification Column Chromatography extraction->purification Isolate Organic Layer product product purification->product Elute Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Iterative Cross-Coupling: Building Molecular Complexity

The stability of the MIDA boronate group to anhydrous cross-coupling conditions allows for a powerful synthetic strategy known as iterative cross-coupling (ICC).[4][5][14] In this approach, a bifunctional building block containing both a halide and a MIDA boronate can be selectively coupled at the halide position. The resulting product, which still contains the intact MIDA boronate, can then be deprotected and subjected to a subsequent coupling reaction. This iterative process enables the rapid and controlled assembly of complex organic molecules from simple building blocks.[4][5]

Handling and Storage: Ensuring Long-Term Viability

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C. It is important to protect it from moisture to prevent premature hydrolysis of the MIDA group.

  • Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[7] While generally stable, it is good practice to handle it in a well-ventilated area or a fume hood.

Conclusion: A Key Enabler for Modern Synthesis

This compound represents a significant advancement in the field of organic synthesis. Its exceptional stability, coupled with the ability for controlled, in situ release of the reactive boronic acid, has overcome many of the limitations associated with traditional boronic acids. For researchers and scientists in drug development and materials science, this versatile building block provides a reliable and efficient tool for the construction of complex molecules containing the important 4-pyridinyl scaffold, thereby accelerating the pace of innovation.

References

  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Available at: [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. Available at: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • MIDA boronate | Chem-Station Int. Ed. Available at: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. Available at: [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. Available at: [Link]

  • A Mild and Simple Method for Making MIDA Boronates - ChemRxiv. Available at: [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - Organic Syntheses. Available at: [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound - DergiPark. Available at: [Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed. Available at: [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

Sources

synthesis of 4-Pyridinylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Pyridinylboronic Acid MIDA Ester

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. Pyridinyl scaffolds are ubiquitous in drug-like molecules, making their corresponding boronic acids highly valuable building blocks. However, the inherent instability of many heteroaryl boronic acids, particularly pyridinyl derivatives, presents significant challenges related to storage, handling, and reaction efficiency due to facile protodeboronation.[1][2] This guide provides an in-depth examination of the , a bench-stable, chromatographically-purifiable, and highly effective surrogate for its notoriously unstable parent boronic acid. By complexing the boronic acid with N-methyliminodiacetic acid (MIDA), the boron center is reversibly shifted from a reactive sp²-hybridized state to a stable, tetracoordinate sp³-hybridized state.[3] This transformation not only confers exceptional stability but also enables a "slow-release" mechanism under mild aqueous basic conditions, delivering the reactive boronic acid in situ for high-yielding cross-coupling reactions.[1][4] We will explore the primary synthetic routes, provide detailed, field-proven protocols, and discuss the causality behind critical experimental choices, offering researchers a comprehensive resource for leveraging this powerful building block.

The Challenge with Pyridinylboronic Acids: A Case for Protection

Pyridinylboronic acids are notoriously prone to decomposition. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom contribute to multiple degradation pathways, most notably protodeboronation, where the C-B bond is cleaved.[5] This instability is often exacerbated under the thermal and basic conditions required for cross-coupling, leading to diminished yields and reproducibility issues.

The MIDA ligand, developed by the Burke group, provides a robust solution. The resulting MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[2][6] This stability extends to compatibility with a wide range of synthetic reagents and, crucially, silica gel chromatography, which is often incompatible with free boronic acids.[7]

cluster_0 The MIDA Protection/Deprotection Cycle BoronicAcid 4-Pyridinylboronic Acid (sp², Unstable, Reactive) MIDA_Ester This compound (sp³, Stable, Unreactive) BoronicAcid->MIDA_Ester Protection (MIDA Anhydride, 70°C) MIDA_Ester->BoronicAcid Deprotection / Slow-Release (aq. Base, e.g., K₃PO₄)

Caption: The reversible MIDA protection strategy.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound is a two-stage process: first, the formation of the pyridinyl-boron bond, and second, the complexation with the MIDA ligand. The choice of strategy for the initial borylation depends on factors such as starting material availability, functional group tolerance, and scalability.

Strategy A: Palladium-Catalyzed Borylation of 4-Halopyridines (Miyaura Borylation)

This is arguably the most common and versatile method for synthesizing aryl and heteroaryl boronic esters. The reaction involves the palladium-catalyzed coupling of a 4-halopyridine (typically chloro-, bromo-, or iodo-) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality: The choice of halide is a balance of reactivity and cost. 4-bromopyridine is a common starting point, offering higher reactivity than the chloride without the higher cost of the iodide. The palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., potassium acetate) are critical for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The pinacol ester formed is an intermediate that can be isolated or, more efficiently, used directly in the subsequent MIDA protection step.

Strategy B: Halogen-Metal Exchange followed by Borylation

A classic and cost-effective method involves the formation of an organometallic intermediate from a 4-halopyridine.

  • Halogen-Metal Exchange: A 4-halopyridine is treated with an organolithium reagent (like n-butyllithium) or converted to a Grignard reagent at low temperatures (-78 °C). This generates a highly nucleophilic 4-pyridinyl anion.

  • Borylation: This nucleophile is then quenched with a boron electrophile, such as triisopropyl borate B(OiPr)₃.

  • Hydrolysis: Acidic workup hydrolyzes the resulting borate complex to yield the free 4-pyridinylboronic acid.

Trustworthiness: This method is highly reliable but less tolerant of functional groups that are incompatible with strongly basic/nucleophilic organometallic reagents (e.g., esters, ketones). The low temperatures are critical to prevent side reactions. The resulting boronic acid is typically used immediately in the next step due to its instability.

cluster_A Strategy A: Miyaura Borylation cluster_B Strategy B: Halogen-Metal Exchange Start 4-Halopyridine (X = Cl, Br, I) A1 Pd Catalyst, Base + B₂pin₂ Start->A1 B1 1. n-BuLi or Mg 2. B(O-i-Pr)₃ 3. H₃O⁺ Start->B1 A2 4-Pyridinylboronic Acid Pinacol Ester A1->A2 Final_Step MIDA Anhydride dioxane, 70°C A2->Final_Step B2 4-Pyridinylboronic Acid B1->B2 B2->Final_Step End_Product 4-Pyridinylboronic acid MIDA Ester Final_Step->End_Product

Caption: Primary synthetic workflows to the target compound.

The MIDA Protection Step: A Modern Protocol

While early methods for MIDA protection involved harsh dehydrative condensation with MIDA diacid at high temperatures (Dean-Stark conditions), a superior protocol utilizing MIDA anhydride has been developed.[8] This method is milder, proceeds under non-acidic conditions, and is compatible with a wider range of sensitive functional groups.[8][9]

Mechanism: MIDA anhydride serves as both the MIDA source and an in situ desiccant. It reacts with the boronic acid to form an intermediate ester, and the second hydroxyl group of the boronic acid then displaces the anhydride's carboxylate, closing the bicyclic MIDA boronate structure and releasing a molecule of MIDA diacid as a byproduct. The reaction is typically driven to completion by heating in an anhydrous solvent like dioxane.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Synthesis of this compound from 4-Bromopyridine

This two-step, one-pot procedure leverages a Miyaura borylation followed by direct conversion using MIDA anhydride.

PART A: Miyaura Borylation to Pinacol Ester Intermediate

  • Reagents & Setup: To an oven-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent & Inerting: Cap the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 80-90 °C under a positive pressure of nitrogen. Monitor the reaction by TLC or GC-MS for the consumption of 4-bromopyridine (typically 4-12 hours).

  • Cooldown: Once the reaction is complete, cool the flask to room temperature. The crude mixture containing the 4-pyridinylboronic acid pinacol ester is used directly in the next step.

PART B: MIDA Protection

  • Reagent Addition: To the crude reaction mixture from Part A, add N-methyliminodiacetic anhydride (MIDA anhydride) (2.0-3.0 eq).[7][10]

  • Reaction: Heat the flask to 70 °C and stir for 12-24 hours. A white precipitate of the MIDA ester product will typically form.[7]

  • Workup: Cool the reaction to room temperature. Filter the solid precipitate and wash the cake with cold dioxane and then diethyl ether to remove soluble impurities.

  • Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization or by silica gel column chromatography (a key advantage of the MIDA ester), typically using a dichloromethane/methanol or ethyl acetate/hexanes gradient.

  • Characterization: Confirm the structure and purity of the final product, this compound, by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and Troubleshooting

ParameterStrategy A (Miyaura)Strategy B (Halogen-Metal Exchange)
Starting Material 4-Halopyridine (Cl, Br, I)4-Halopyridine (Br, I)
Key Reagents Pd catalyst, Base, B₂pin₂n-BuLi or Mg, B(OiPr)₃
Temperature 80-90 °C-78 °C
Typical Yield Good to ExcellentGood to Excellent
Pros High functional group tolerance, commercially available reagents.Cost-effective for large scale, classic well-understood method.
Cons Cost of palladium catalyst, potential for catalyst poisoning.Requires cryogenic temperatures, intolerant of electrophilic functional groups.

Field-Proven Insights & Troubleshooting:

  • Low Borylation Yield: Ensure all reagents and solvents are anhydrous. The pyridine nitrogen can inhibit the palladium catalyst; using a robust ligand like dppf or SPhos is crucial.[5][11]

  • Incomplete MIDA Protection: MIDA anhydride is moisture-sensitive. Ensure it is handled under an inert atmosphere. Using a slight excess (up to 3 equivalents) can help drive the reaction to completion.[8]

  • Product Precipitation: The MIDA ester is often poorly soluble in the reaction solvent, which aids in its isolation. If no precipitate forms, the product may need to be isolated by concentrating the reaction mixture and purifying by chromatography.

Conclusion

The represents a critical enabling technology for modern drug discovery and materials science. By leveraging the MIDA protecting group, the inherent instability of the parent boronic acid is overcome, providing a robust, easy-to-handle, and highly effective building block. The presented synthetic strategies, particularly the pathway involving Miyaura borylation followed by the mild MIDA anhydride protection, offer a reliable and broadly applicable route for researchers. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize and utilize this powerful reagent, paving the way for its application in iterative cross-coupling and the streamlined construction of complex molecular architectures.[12]

References

  • Title: Iridium-catalyzed C-H borylation of substituted pyridines Source: American Chemical Society URL
  • Title: Iridium-catalyzed C–H borylation of pyridines Source: RSC Publishing URL
  • Title: Pyridine-Catalyzed Radical Borylation of Aryl Halides Source: ACS Publications URL
  • Title: Iridium-catalyzed C-H borylation of pyridines Source: PubMed URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: Organic Syntheses URL: [Link]

  • Title: Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling Source: PubMed URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH National Library of Medicine URL: [Link]

  • Title: MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation Source: PubMed URL: [Link]

  • Title: A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates Source: NIH National Library of Medicine URL: [Link]

  • Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH National Library of Medicine URL: [Link]

  • Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: Organic Syntheses URL: [Link]

  • Title: A Mild and Simple Method for Making MIDA Boronates Source: ChemRxiv URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Recent progress in the synthesis of pyridinylboronic acids and esters Source: Arkivoc URL: [Link]

  • Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: NIH National Library of Medicine URL: [Link]

  • Title: A Mild Method for Making MIDA Boronates Source: Organic Letters (via Scribd) URL: [Link]

Sources

A Technical Guide to the Stability of 4-Pyridinylboronic Acid MIDA Ester: From Benchtop to Reaction Vessel

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliability of building blocks is paramount. Boronic acids are foundational reagents in modern synthetic chemistry, particularly for the Nobel-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability. This is especially true for heteroaromatic derivatives like 4-pyridinylboronic acid, which are prone to degradation pathways that can compromise reaction yields and reproducibility.

This in-depth guide provides a technical overview of the stability of 4-pyridinylboronic acid N-methyliminodiacetic acid (MIDA) ester. We will explore the chemical principles that underpin its enhanced stability compared to the parent boronic acid and present a framework for conducting robust stability studies. The methodologies described herein are designed to provide a comprehensive understanding of the molecule's behavior under various stress conditions, ensuring its effective and reliable use in synthesis.

The Challenge: The Inherent Instability of Heteroaryl Boronic Acids

Heteroaryl boronic acids, including the 4-pyridinyl variant, are notoriously susceptible to decomposition.[1][2][3] This instability manifests through several mechanisms:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, particularly under acidic or basic conditions.

  • Oxidation: Conversion of the C-B bond to a C-O bond, yielding the corresponding phenol.

  • Polymerization/Trimerization: Dehydrative condensation of boronic acid molecules to form boroxines (cyclic trimers) and other oligomeric species.[2][3]

These degradation processes are often accelerated by heat, light, moisture, and the very conditions required for cross-coupling reactions.[3] The consequence is a reagent with a limited shelf-life and inconsistent reactivity, leading to diminished yields and the formation of complex impurity profiles.

The Solution: MIDA Ester Protection

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to the instability of boronic acids.[2] By chelating the boronic acid with the tridentate MIDA ligand, the boron center's hybridization is shifted from a reactive sp² state to a more stable, tetracoordinate sp³ state.[4] This structural change has profound implications for stability:

  • Enhanced Benchtop Stability: 4-Pyridinylboronic acid MIDA ester is a solid that is indefinitely stable when stored on the benchtop under air.[4][5] This contrasts sharply with the parent boronic acid, which can show significant degradation in a matter of days.[3]

  • Chromatographic Compatibility: The MIDA ester is stable to silica gel chromatography, allowing for high purification standards that are often not feasible for the free boronic acid.[4][5][6]

  • Orthogonal Reactivity: The MIDA-protected boronate is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures (up to 80 °C).[4] This allows for selective reactions at other sites within a molecule.

The true elegance of the MIDA protecting group lies in its controlled release mechanism. The stable MIDA ester can be readily deprotected to liberate the reactive sp² boronic acid in situ under mild aqueous basic conditions (e.g., 1 M NaOH, NaHCO₃) at room temperature.[4][6] This "slow-release" approach minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing its degradation and maximizing its participation in the desired cross-coupling reaction.[2][7]

Designing a Robust Stability Study

To rigorously evaluate the stability of this compound, a well-designed study that subjects the compound to a range of relevant stress conditions is essential. The following experimental framework provides a comprehensive approach.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Detection: UV spectrophotometer, monitoring at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

  • Validation: The method must be able to resolve the this compound peak from potential degradants, such as the parent boronic acid, pyridine, and any boroxine-related species.

Stress Conditions

The following conditions are designed to probe the compound's stability under scenarios it might encounter during storage and use.

Stress Condition Rationale Typical Parameters
Solid-State (Benchtop) To simulate standard laboratory storage.Ambient temperature and light, exposed to air.
Elevated Temperature (Solid) To accelerate potential solid-state degradation.40 °C, 60 °C in a calibrated oven.
Hydrolytic (pH range) To assess stability in aqueous environments and determine the kinetics of deprotection.pH 2 (0.01 M HCl), pH 7 (water), pH 10 (0.01 M NaOH).
Oxidative To evaluate susceptibility to oxidation.3% Hydrogen Peroxide in a suitable solvent (e.g., acetonitrile/water).
Photostability To determine sensitivity to light.Exposure to a controlled light source (ICH Q1B guidelines).
Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in acetonitrile Samples Aliquot into vials for each stress condition and time point Prep->Samples Solid Solid-State (Ambient, 40°C, 60°C) Hydro Hydrolytic (pH 2, 7, 10) Oxid Oxidative (H₂O₂) Photo Photostability Timepoints Sample at T=0, 24h, 48h, 1 week, etc. Solid->Timepoints Hydro->Timepoints Oxid->Timepoints Photo->Timepoints HPLC HPLC-UV Analysis Timepoints->HPLC Data Quantify remaining parent compound and identify major degradants HPLC->Data Report Generate Stability Report Data->Report G MIDA_Ester This compound (Stable, sp³ Boron) Boronic_Acid 4-Pyridinylboronic Acid (Reactive, sp² Boron) MIDA_Ester->Boronic_Acid  Aqueous Base (e.g., NaOH) Room Temperature Degradation Protodeboronation/Oxidation Products (e.g., Pyridine) Boronic_Acid->Degradation  Further decomposition

Caption: Primary degradation (deprotection) pathway of this compound.

Summary of Expected Stability Data
Stress Condition Expected Outcome Primary Degradant(s)
Solid-State (Benchtop, ≤ 60°C) >99% remaining after several weeks.None significant.
Hydrolytic (pH 2) High stability; >95% remaining after 48h.Minimal hydrolysis to boronic acid.
Hydrolytic (pH 7) Moderate stability; slow hydrolysis observed.4-Pyridinylboronic acid.
Hydrolytic (pH 10) Rapid hydrolysis; <10% remaining after 1h.4-Pyridinylboronic acid.
Oxidative (H₂O₂) High stability of the MIDA ester itself.None significant from the ester.
Photostability High stability.None significant.

Conclusion and Best Practices

This compound is a robust and highly stable surrogate for its notoriously unstable parent boronic acid. Its stability on the benchtop and to a wide range of chemical conditions simplifies handling, purification, and storage, making it a superior building block for synthetic applications.

Key Recommendations for Use:

  • Storage: Store as a solid at ambient temperature, protected from excessive moisture. Refrigeration at -20°C can be used for long-term archival. * Handling: No special precautions are needed for handling in air.

  • Reaction Setup: For cross-coupling reactions, the MIDA ester can be added directly to the reaction mixture along with the other components.

  • Deprotection: Deprotection and subsequent reaction are typically initiated by the addition of an aqueous base as the final step in the reaction setup. The rate of deprotection can be tuned by the choice of base, temperature, and solvent system to optimize the yield of the desired cross-coupling product. [7] By understanding the stability profile of this compound and employing the controlled release strategies it enables, researchers can unlock new possibilities in the synthesis of complex molecules, confident in the integrity and reliability of their chemical building blocks.

References

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Center for Biotechnology Information (PMC - NIH). [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Royal Society of Chemistry Publishing. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Center for Biotechnology Information (PMC - NIH). [Link]

Sources

An In-depth Technical Guide to the Mechanism and Application of MIDA Protection on Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Boronic Acid Instability in Modern Synthesis

Boronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone for the formation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. However, the utility of many boronic acids is hampered by their inherent instability.[1][2] Many classes of boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition on the benchtop under air through processes like protodeboronation, oxidation, and polymerization.[1] This instability not only complicates storage but also leads to diminished efficiency in cross-coupling reactions, as the rate of decomposition can compete with the desired catalytic cycle.[1]

To address this long-standing challenge, the development of robust protecting groups for boronic acids has been a significant area of research. An ideal protecting group should render the boronic acid stable to ambient conditions and a wide range of synthetic transformations, yet be readily cleavable under specific, mild conditions to regenerate the active boronic acid. The discovery of N-methyliminodiacetic acid (MIDA) as a protecting group has provided a transformative solution to this problem.[1][3] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography and a broad array of reaction conditions, yet can be deprotected to release the corresponding boronic acid in a controlled manner.[3][4][5][6] This guide provides an in-depth technical overview of the mechanism of MIDA protection, the principles governing its application, and its revolutionary impact on modern synthetic strategies, particularly in the realm of iterative cross-coupling.

The Core Mechanism: Rehybridization and Attenuated Reactivity

The effectiveness of MIDA as a protecting group stems from a fundamental change in the electronic structure of the boron atom. In a free boronic acid, the boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts Lewis acidity and facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][7] The MIDA ligand, being a trivalent chelating agent, coordinates to the boron atom through its nitrogen and two carboxylate oxygens. This coordination forces a rehybridization of the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ geometry.[2]

This structural change has profound consequences for the reactivity of the boron species. The sp³-hybridized MIDA boronate is coordinatively saturated, and the lone pair of electrons from the nitrogen atom effectively shields the boron center, dramatically reducing its Lewis acidity.[7] As a result, MIDA boronates are unreactive towards transmetalation under standard anhydrous cross-coupling conditions, effectively "pausing" their participation in the Suzuki-Miyaura reaction.[2] This reversible attenuation of reactivity is the cornerstone of the MIDA protection strategy.

Below is a diagram illustrating the reversible protection of a boronic acid with MIDA.

Caption: Reversible MIDA protection of a boronic acid.

Formation and Stability of MIDA Boronates

MIDA boronates are typically synthesized by a dehydrative condensation reaction between a boronic acid and N-methyliminodiacetic acid.[8] While early procedures involved high temperatures, milder methods utilizing MIDA anhydride have been developed, expanding the scope to include more sensitive boronic acid substrates.[8][9]

Once formed, MIDA boronates exhibit remarkable stability, which is a key advantage over unprotected boronic acids and other boronic acid surrogates.

Compound ClassStability of Boronic Acid (15 days, benchtop, air)Stability of MIDA Boronate (≥60 days, benchtop, air)
2-Furanboronic acidSignificant decomposition>95% remaining
2-Pyrroleboronic acidSignificant decomposition>95% remaining
2-Indoleboronic acidSignificant decomposition>95% remaining
Vinylboronic acidSignificant decomposition>95% remaining
Cyclopropylboronic acidSignificant decomposition>95% remaining
2-Pyridylboronic acidNotoriously unstableChemically pure and air-stable solid

Data compiled from studies by Burke and coworkers.[3]

This exceptional benchtop stability allows for long-term storage and convenient handling of otherwise labile boronic acid precursors.[3][6] Furthermore, MIDA boronates are generally compatible with silica gel chromatography, enabling their purification to high levels, a task that is often challenging for many free boronic acids.[3][6][8][9] Their stability also extends to a wide range of synthetic reagents, allowing for the multi-step synthesis of complex MIDA boronate building blocks from simpler precursors.[4][10]

Controlled Deprotection: The Key to Reactivity

The utility of MIDA boronates as protecting groups is critically dependent on the ability to efficiently and selectively cleave the MIDA ligand to liberate the free boronic acid. This deprotection is achieved through hydrolysis under aqueous basic conditions. The rate of this hydrolysis can be finely tuned by the choice of base, providing a powerful tool for controlling the release of the reactive boronic acid.[11]

Two Mechanisms of Hydrolysis

Recent mechanistic studies have revealed that MIDA boronate hydrolysis can proceed through two distinct pathways.[11]

  • Base-Mediated Hydrolysis: This is a fast process that involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons. This pathway is dominant at higher pH and is responsible for the rapid deprotection observed with strong aqueous bases like NaOH.

  • Neutral Hydrolysis: This is a slower mechanism that does not require an exogenous base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules. This pathway becomes significant under conditions where the concentration of hydroxide is low.

The interplay between these two mechanisms is dictated by factors such as pH, water activity, and mass transfer between phases.[11] This understanding allows for the rational control of the deprotection rate.

"Fast" vs. "Slow-Release" Cross-Coupling

The ability to modulate the deprotection rate has led to two primary modes of application in cross-coupling reactions:

  • Fast Deprotection: Treatment of a MIDA boronate with a strong aqueous base, such as 1 M NaOH, at room temperature leads to rapid hydrolysis (often within minutes), generating the free boronic acid in solution for subsequent cross-coupling.[2][12] This approach is suitable for stable boronic acids.

  • Slow-Release Cross-Coupling: For unstable boronic acids, a rapid release into the reaction mixture can lead to decomposition before cross-coupling can occur.[1] To overcome this, a "slow-release" strategy is employed using a milder aqueous base, such as K₃PO₄.[3] Under these conditions, the MIDA boronate is slowly hydrolyzed in situ, maintaining a low, steady-state concentration of the unstable boronic acid. This ensures that the rate of cross-coupling is faster than the rate of decomposition, leading to significantly improved yields.[1] The rate of this slow release can be further adjusted by varying the temperature.[3]

The diagram below illustrates the concept of slow-release cross-coupling.

Slow_Release MIDA_Boronate Stable MIDA Boronate (Reservoir) Unstable_BA Unstable Boronic Acid (Low Concentration) MIDA_Boronate->Unstable_BA Slow Hydrolysis (e.g., K₃PO₄, H₂O) Coupling_Product Cross-Coupling Product Unstable_BA->Coupling_Product Fast Cross-Coupling (Pd catalyst, Ar-X) Decomposition Decomposition Unstable_BA->Decomposition Decomposition (Minimized)

Caption: Slow-release of an unstable boronic acid from a MIDA boronate.

Application in Iterative Cross-Coupling: A Paradigm Shift in Synthesis

Perhaps the most significant application of MIDA boronate chemistry is in the field of iterative cross-coupling (ICC).[4][13] This strategy, analogous to solid-phase peptide synthesis, allows for the sequential, controlled assembly of complex small molecules from a collection of bifunctional building blocks.[4][8][9][13]

The building blocks for ICC are typically halo-MIDA boronates, which possess a halide for cross-coupling and a MIDA-protected boronic acid for the subsequent coupling step. The process involves a repeated cycle of deprotection and coupling.

The Iterative Cross-Coupling Cycle

The general workflow for a single cycle of iterative cross-coupling is as follows:

  • Deprotection: The MIDA group on the growing molecular chain is removed using mild aqueous base (e.g., NaOH) to reveal the free boronic acid.

  • Cross-Coupling: The newly formed boronic acid is then subjected to Suzuki-Miyaura cross-coupling with the next halo-MIDA boronate building block.

  • Purification: A key innovation in this area is the "catch-and-release" purification protocol. MIDA boronates exhibit a unique binary affinity for silica gel; they are immobile in solvents like diethyl ether but are readily eluted with tetrahydrofuran (THF).[8][9] This allows for a simple and efficient purification of the MIDA boronate product after each coupling step, which has been crucial for the automation of this process.[8][13]

This cycle can be repeated to systematically build up complex molecular architectures.[4] This building-block-based approach has enabled the synthesis of numerous natural products, pharmaceuticals, and materials.[5][6][13]

The following diagram outlines the iterative cross-coupling workflow.

ICC_Workflow cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 Start Starting Substrate (R₁-B(MIDA)) Deprotection1 1. Deprotection (aq. NaOH) Start->Deprotection1 Coupling1 2. Cross-Coupling (+ X-R₂-B(MIDA)) Deprotection1->Coupling1 Purification1 3. Purification (Catch-and-Release) Coupling1->Purification1 Intermediate1 Intermediate (R₁-R₂-B(MIDA)) Purification1->Intermediate1 Deprotection2 1. Deprotection (aq. NaOH) Intermediate1->Deprotection2 Coupling2 2. Cross-Coupling (+ X-R₃-B(MIDA)) Deprotection2->Coupling2 Purification2 3. Purification (Catch-and-Release) Coupling2->Purification2 Final_Product Final Product (R₁-R₂-R₃-B(MIDA)) Purification2->Final_Product

Sources

A Comprehensive Technical Guide to the Discovery and Development of MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis and drug discovery. Their remarkable benchtop stability, compatibility with a wide range of reaction conditions, and capacity for controlled, slow release of boronic acids have addressed long-standing challenges associated with the handling and use of traditionally unstable organoboron compounds. This guide provides an in-depth exploration of the discovery, development, and application of MIDA boronates, offering field-proven insights into their synthesis, mechanistic underpinnings, and utility in complex chemical syntheses.

Introduction: The Genesis of a Solution to Boronic Acid Instability

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the utility of this powerful reaction has historically been hampered by the inherent instability of many boronic acids.[1] These compounds are often susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, complicating their storage, purification, and efficient use in cross-coupling reactions.

Recognizing this critical limitation, the research group of Professor Martin D. Burke at the University of Illinois at Urbana-Champaign sought to develop a general method for reversibly attenuating the reactivity of boronic acids.[2] The central hypothesis was that the reactivity of a boronic acid in the Suzuki-Miyaura reaction is dependent on a vacant, Lewis acidic p-orbital on the boron atom, which is necessary for transmetalation.[3] By reversibly shielding this p-orbital through complexation with a suitable ligand, the boronic acid could be rendered inert to cross-coupling conditions, yet its reactivity could be restored on demand.

This line of inquiry led to the development of N-methyliminodiacetic acid (MIDA) as a trivalent ligand capable of forming a stable, coordinatively saturated complex with boronic acids.[4] The resulting MIDA boronates proved to be exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents and purification techniques, including silica gel chromatography.[5][6] This breakthrough provided the foundation for a new paradigm in organic synthesis, enabling the iterative assembly of complex molecules from a collection of stable, bifunctional building blocks.[3][7]

The Unique Chemistry of MIDA Boronates: Stability and Controlled Release

The exceptional utility of MIDA boronates stems from a delicate balance between stability and controlled reactivity. This section delves into the structural features that confer their remarkable stability and the mechanistic details of their controlled hydrolysis to release the parent boronic acid.

Structural Basis for Stability

The stability of MIDA boronates is attributed to the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom of the boronic acid. This interaction creates a tetracoordinate, sp3-hybridized boron center, effectively shielding the otherwise reactive, vacant p-orbital.[4] X-ray crystallographic and NMR studies have provided crucial insights into the kinetically inaccessible nature of this boron p-orbital and the nitrogen lone pair, which accounts for their unique stability.[6] This structural arrangement renders MIDA boronates unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.

The Dual Mechanisms of Hydrolysis: A Tale of Fast and Slow Release

A key feature that underpins the broad applicability of MIDA boronates is the ability to control the rate of boronic acid release through carefully chosen hydrolysis conditions.[8] Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a base-mediated mechanism and a neutral mechanism.[9][10][11]

  • Base-Mediated Hydrolysis (Fast Release): In the presence of a strong aqueous base, such as sodium hydroxide, MIDA boronates undergo rapid hydrolysis.[8] This pathway involves a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons and can be more than three orders of magnitude faster than the neutral pathway.[9][10][11] This "fast release" is typically employed for the quantitative deprotection of the MIDA group to generate the free boronic acid.

  • Neutral Hydrolysis (Slow Release): Under neutral or mildly basic conditions, such as with aqueous potassium phosphate (K₃PO₄), MIDA boronates undergo a much slower hydrolysis.[8][12] This "neutral" pathway does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[9][10][11] This "slow release" mechanism is particularly advantageous in cross-coupling reactions involving unstable boronic acids, as it allows for the in situ generation of the reactive boronic acid at a rate that matches its consumption in the catalytic cycle, thereby minimizing decomposition.[12]

The interplay between these two mechanisms is dictated by factors such as pH, water activity, and mass-transfer rates between phases.[8][9][10][11] This nuanced understanding allows for the rational tuning of boronic acid release for specific synthetic applications.[13]

Synthesis and Purification of MIDA Boronates: Practical Methodologies

The accessibility of MIDA boronates is crucial for their widespread adoption. Several methods have been developed for their synthesis, with a focus on operational simplicity and compatibility with a broad range of functional groups.

Dehydrative Condensation

The most common method for preparing MIDA boronates involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) under high-temperature conditions, often with azeotropic removal of water.[5] While effective for many simple MIDA boronates, these conditions can be too harsh for sensitive boronic acids.[5]

MIDA Anhydride: A Milder Approach

To address the limitations of the high-temperature condensation method, a milder procedure utilizing MIDA anhydride has been developed.[14][15][16] MIDA anhydride serves as both the MIDA ligand source and an in situ desiccant, enabling the synthesis of MIDA boronates under significantly milder conditions.[14][17] This method has expanded the scope of accessible MIDA boronates to include those derived from more sensitive boronic acids.[14]

Purification: Leveraging Unique Properties

A significant advantage of MIDA boronates is their compatibility with standard purification techniques. Unlike many boronic acids, MIDA boronates are generally stable to silica gel chromatography, allowing for their isolation in high purity.[5][6] Their high crystallinity also facilitates purification by recrystallization.[5][18] This ease of purification is a critical factor in the preparation of high-quality building blocks for complex synthesis.

Applications in Organic Synthesis: Enabling Complex Molecule Construction

The unique properties of MIDA boronates have made them invaluable tools in a wide array of synthetic applications, most notably in Suzuki-Miyaura cross-coupling and iterative synthesis strategies.

Slow-Release Suzuki-Miyaura Cross-Coupling

The ability of MIDA boronates to undergo slow release of boronic acids has revolutionized the Suzuki-Miyaura cross-coupling of unstable substrates.[12] This approach has proven particularly effective for notoriously unstable boronic acids, such as those of 2-heterocycles, vinyl groups, and cyclopropyl moieties.[1] By maintaining a low steady-state concentration of the free boronic acid, side reactions are minimized, leading to significantly improved yields and reaction scope.[4][12]

Iterative Cross-Coupling: A Platform for Automated Synthesis

The concept of iterative cross-coupling, inspired by the automated solid-phase synthesis of peptides and oligonucleotides, represents a paradigm shift in the construction of small molecules.[3] MIDA boronates are ideally suited for this strategy due to their ability to act as protected boronic acid surrogates.[3][7] In this approach, bifunctional building blocks containing both a halide and a MIDA boronate are sequentially coupled, with the MIDA group serving to mask the reactivity of the boronic acid moiety until the desired coupling step.[3] This iterative process allows for the rapid and systematic assembly of complex molecular architectures.[7][18] The development of an automated synthesis platform based on this technology has further democratized the synthesis of complex small molecules.[7]

Synthesis of Complex Boronic Acids

The stability of the MIDA boronate group to a wide range of reaction conditions has enabled the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.[6] This allows for the introduction of the boronic acid functionality early in a synthetic sequence, with the MIDA group serving as a robust protecting group throughout subsequent transformations.[19] This has greatly expanded the diversity of accessible boronic acid building blocks for use in complex molecule synthesis.[6]

MIDA Boronates in Drug Discovery and Development

The impact of MIDA boronates extends significantly into the realm of drug discovery and development. Their stability, ease of handling, and predictable reactivity make them highly attractive for the synthesis of compound libraries for high-throughput screening.[20] The ability to reliably synthesize and purify complex, three-dimensional molecules using MIDA and the more recently developed TIDA (tetramethyl N-methyliminodiacetic acid) boronates is accelerating the discovery of new therapeutic agents.[2][21][22] Boron-containing compounds themselves are of increasing interest as pharmacophores, and MIDA boronates provide a versatile platform for the synthesis and evaluation of novel boron-containing drug candidates.[23]

Experimental Protocols

General Procedure for the Synthesis of MIDA Boronates using MIDA Anhydride

Caution: Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To a vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv), MIDA anhydride (1.1 equiv), and anhydrous dioxane.

  • Seal the vial and heat the mixture with stirring. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by silica gel chromatography to afford the desired MIDA boronate.

For a detailed, kit-based protocol, refer to the procedure developed by Burke and coworkers.[14][16]

General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium phosphate (K₃PO₄, 7.5 equiv).

  • Add a solvent system of dioxane and water (typically 5:1).

  • Degas the mixture and heat to the desired temperature (e.g., 60 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup and purify the product by silica gel chromatography.

Note: Optimal conditions, including catalyst, ligand, base, and temperature, may vary depending on the specific substrates.[1]

Visualizations

Structure of a MIDA Boronate

MIDA_Boronate cluster_MIDA MIDA Boronate B B N N B->N O1 O B->O1 O2 O B->O2 R R B->R C5 C N->C5 C1 C O1->C1 C3 C O2->C3 C2 C C1->C2 C2->N C4 C C3->C4 C4->N

Caption: General structure of a MIDA boronate, highlighting the tetracoordinate boron center.

MIDA Boronate Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_fast Fast Release cluster_slow Slow Release MIDA_Boronate MIDA Boronate Fast_Conditions aq. NaOH MIDA_Boronate->Fast_Conditions Slow_Conditions aq. K3PO4 MIDA_Boronate->Slow_Conditions Boronic_Acid Boronic Acid Fast_Conditions->Boronic_Acid Base-mediated Slow_Conditions->Boronic_Acid Neutral

Caption: The dual pathways for MIDA boronate hydrolysis leading to fast or slow release of the boronic acid.

Iterative Cross-Coupling Workflow

Iterative_Coupling start Building Block 1 (Halo-MIDA Boronate) step1 Couple with Building Block 2 start->step1 intermediate1 Dimeric MIDA Boronate step1->intermediate1 deprotection1 MIDA Deprotection (Fast Release) intermediate1->deprotection1 intermediate2 Dimeric Boronic Acid deprotection1->intermediate2 step2 Couple with Building Block 3 intermediate2->step2 final_product Final Product step2->final_product

Caption: A simplified workflow for iterative cross-coupling using MIDA boronate building blocks.

Conclusion and Future Outlook

The discovery and development of MIDA boronates have fundamentally changed the landscape of organic synthesis. By providing a general solution to the long-standing problem of boronic acid instability, these reagents have unlocked new possibilities for the construction of complex molecules. The principles of stability through coordinative saturation and controlled reactivity through dual hydrolysis mechanisms have proven to be powerful concepts that are now being extended to other classes of organoboron reagents. As the library of MIDA boronate building blocks continues to expand and the automation of iterative cross-coupling becomes more widespread, the synthesis of small molecules will become increasingly accessible to a broader range of scientists, accelerating innovation in medicine, materials science, and beyond.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]

  • Request PDF. (2016, November). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(15), 3746–3749. [Link]

  • Mikhalkina, S., Koy, M., Michinobu, T., & Bakulev, V. (2022). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 55(1), 226–234. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • NSF Molecule Maker Lab Institute. (n.d.). Martin D. Burke. Retrieved from [Link]

  • SciSpace. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • Organic Syntheses. (n.d.). A Mild Method for Making MIDA Boronates. Retrieved from [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2012). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 45(4), 633–645. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298–13316. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • ResearchGate. (n.d.). MIDA boronate library synthesized and screened for biological activity. Retrieved from [Link]

  • Kelly, A. R., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Morressier. (2020, August 20). Mild and simple method for making MIDA boronates. [Link]

  • Semantic Scholar. (2020). A Mild Method for Making MIDA Boronates. [Link]

  • Damon Runyon Cancer Research Foundation. (2022, March 4). New molecular building kit “blows door wide open” for drug development. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • Maher, T. J., & Burke, M. D. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202307811. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. [Link]

  • Vedejs, E., & Gravel, M. (2003). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(20), 7629–7633. [Link]

  • Vedejs, E., & Gravel, M. (2003). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

  • Kelly, A. R., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]

Sources

An In-depth Technical Guide to 4-Pyridinylboronic Acid MIDA Ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinylboronic acid MIDA ester is a stable, crystalline solid that serves as a versatile building block in modern organic synthesis. Its growing importance, particularly in the realm of pharmaceutical and materials science, stems from its unique ability to act as a bench-top stable surrogate for the otherwise unstable 4-pyridinylboronic acid. The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid moiety, rendering the compound robust to a wide range of reaction conditions, including chromatography, yet allowing for the controlled, slow release of the reactive boronic acid under specific basic conditions. This attribute makes it an invaluable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of complex molecules with high precision and yield. This guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed protocols for its synthesis and application, and essential safety information.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under ambient conditions.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1104636-72-7[2][3]
Molecular Formula C₁₀H₁₁BN₂O₄[2]
Molecular Weight 234.02 g/mol [2]
Appearance Solid[2][3]
Melting Point >300 °C (for the parent boronic acid)
Solubility Soluble in hot acetonitrile and DMF. Insoluble in its unreacted form.[3]
Storage Sealed in dry, 2-8°C[3]

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a MIDA boronate will characteristically show signals for the MIDA ligand protons and the protons of the aryl group. For this compound, the expected signals are:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6d2HProtons ortho to the nitrogen in the pyridine ring
~7.5d2HProtons meta to the nitrogen in the pyridine ring
~4.2d2HOne set of diastereotopic methylene protons of the MIDA ligand
~3.9d2HThe other set of diastereotopic methylene protons of the MIDA ligand
~2.8s3HMethyl protons of the MIDA ligand

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~168Carbonyl carbons of the MIDA ligand
~150Carbons ortho to the nitrogen in the pyridine ring
~140Carbon attached to boron
~125Carbons meta to the nitrogen in the pyridine ring
~62Methylene carbons of the MIDA ligand
~48Methyl carbon of the MIDA ligand

Note: The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[4]

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and their esters. The chemical shift is indicative of the coordination state of the boron atom. For MIDA boronates, the boron is tetracoordinated and sp³-hybridized, resulting in a characteristic upfield shift compared to the tricoordinated sp²-hybridized boronic acids.

Chemical Shift (δ) ppmAssignment
10 - 15Tetracoordinated boron in the MIDA ester

Note: The chemical shift is relative to BF₃·OEt₂.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~1750C=O stretching of the ester groups in the MIDA ligand
~1600C=N and C=C stretching of the pyridine ring
~1350B-N stretching
~1100B-O stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
235.0[M+H]⁺
257.0[M+Na]⁺

Synthesis of this compound

The synthesis of this compound is reliably achieved through the reaction of 4-pyridinylboronic acid with N-methyliminodiacetic anhydride (MIDA anhydride).[7][8] The following is a detailed protocol adapted from a procedure published in Organic Syntheses.[7]

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: MIDA Anhydride Synthesis cluster_1 Part 2: MIDA Ester Formation MIDA N-Methyliminodiacetic acid Heat1 Heat (70 °C) MIDA->Heat1 AceticAnhydride Acetic Anhydride AceticAnhydride->Heat1 Pyridine Pyridine (cat.) Pyridine->Heat1 MIDA_Anhydride MIDA Anhydride Heat1->MIDA_Anhydride MIDA_Anhydride2 MIDA Anhydride MIDA_Anhydride->MIDA_Anhydride2 Purified Intermediate BoronicAcid 4-Pyridinylboronic acid Heat2 Heat (80 °C) BoronicAcid->Heat2 MIDA_Anhydride2->Heat2 Dioxane Dioxane Dioxane->Heat2 MIDA_Ester 4-Pyridinylboronic acid MIDA ester Heat2->MIDA_Ester

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of MIDA Anhydride

  • Reagents and Equipment:

    • N-Methyliminodiacetic acid

    • Acetic anhydride

    • Pyridine

    • Toluene

    • Diethyl ether

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add N-methyliminodiacetic acid.

    • Add acetic anhydride followed by a catalytic amount of pyridine.

    • Heat the mixture to 70 °C with stirring for 2-3 hours, or until the reaction is complete (monitored by ¹H NMR).

    • Cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.

    • Add toluene and co-evaporate to remove residual acetic acid and pyridine.

    • The crude MIDA anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white crystalline solid.

Part 2: Synthesis of this compound

  • Reagents and Equipment:

    • 4-Pyridinylboronic acid

    • MIDA anhydride

    • Anhydrous dioxane

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Filtration apparatus

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 4-pyridinylboronic acid and MIDA anhydride (typically 1.1-1.5 equivalents).

    • Add anhydrous dioxane to the flask.

    • Heat the suspension to 80 °C with vigorous stirring. The reaction progress can be monitored by the dissolution of the starting materials. The reaction is typically complete within 12-24 hours.

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold dioxane or diethyl ether, and dry under vacuum.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The MIDA ester serves as a stable precursor that slowly releases the active boronic acid in situ under the basic reaction conditions, which is particularly advantageous when using unstable boronic acids.[9][10]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR R-B(OH)₂ (from MIDA ester) ArPdR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R BoronicAcid R-B(OH)₂ Base Base MIDA_Ester R-B(MIDA) MIDA_Ester->BoronicAcid H₂O, Base Hydrolysis Hydrolysis ArX Ar-X

Caption: The Suzuki-Miyaura catalytic cycle utilizing a MIDA boronate.

Representative Protocol for Suzuki-Miyaura Coupling
  • Reagents and Equipment:

    • Aryl halide (e.g., aryl bromide or iodide)

    • This compound (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source and a ligand)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)

    • Schlenk flask or sealed tube

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]

For long-term storage, the compound should be kept in a tightly sealed container in a dry and cool place, ideally between 2-8 °C.[3]

References

  • Gillis, E. P.; Burke, M. D. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Org. Synth.2022 , 99, 92-112. [Link]

  • Washton, N. M.; et al. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. J. Phys. Chem. A2010 , 114 (28), 7509–7523. [Link]

  • Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

  • Kara, H.; Gungor, E. Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Dergipark2021 , 9(2), 750-756. [Link]

  • Lee, S. J.; et al. A Mild and Simple Method for Making MIDA Boronates. ChemRxiv2019 . [Link]

  • Chen, C.-H.; et al. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers2023 , 15(1), 143. [Link]

  • ResearchGate. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a mixture... [Link]

  • Dick, G. R.; et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Org. Lett.2010 , 12(10), 2314-2317. [Link]

  • Smith, M. K.; et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem.2022 , 87(22), 15089–15096. [Link]

  • PubChem. (Pyridin-4-yl)boronic acid. [Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

Sources

4-Pyridinylboronic acid MIDA ester CAS number 1104636-72-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Pyridinylboronic acid MIDA ester (CAS 1104636-72-7)

This guide provides an in-depth technical overview of 4-Pyridinylboronic acid N-methyliminodiacetic acid (MIDA) ester, a cornerstone reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of MIDA boronate chemistry, its practical applications, and the causal factors behind its superior performance in complex molecular synthesis.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, a process so fundamental it was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction traditionally utilizes organoboronic acids as key nucleophilic partners. However, a significant portion of the boronic acid chemical space is plagued by inherent instability.[2] Many boronic acids, particularly heteroaromatic variants like pyridineboronic acids, are prone to decomposition via processes such as protodeboronation, oxidation, or polymerization, which complicates their storage, handling, and use in synthesis.[3]

To address this long-standing challenge, the laboratory of Professor Martin Burke developed N-methyliminodiacetic acid (MIDA) boronates as a universally stable and highly effective class of boronic acid surrogates.[3] By reversibly protecting the reactive boronic acid moiety, MIDA esters transform unstable compounds into robust, crystalline, and easily handled solids. This compound stands out as a particularly valuable building block, enabling the reliable synthesis of the 4-arylpyridine motif—a privileged scaffold in numerous active pharmaceutical ingredients (APIs).[4]

The MIDA Boronate Principle: Reversible Reactivity Attenuation

The efficacy of MIDA boronates stems from a simple yet profound mechanistic principle: the rehybridization of the boron center.

  • The Protected State (sp³ Hybridization): The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, changing its hybridization from the reactive trigonal planar sp² state (in the free boronic acid) to a more stable, tetrahedral sp³ state. This structural change effectively "masks" the boronic acid's reactivity, rendering the MIDA boronate unreactive to the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions. This protection imparts remarkable stability, making MIDA boronates compatible with a wide array of synthetic reagents and purification techniques like silica gel chromatography.[2][3][5]

  • The Deprotection "Trigger" (sp² Release): The MIDA ligand is designed to be cleaved under specific, mild conditions. Exposure to a mild aqueous base (e.g., NaOH, NaHCO₃, or K₃PO₄) hydrolyzes the ester bonds, releasing the free, sp²-hybridized boronic acid in situ.[5] This controlled "unmasking" allows the boronic acid to engage in the catalytic cycle at the desired moment.

graph "MIDA Protection Mechanism" {
  layout=neato;
  node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"];
  edge [fontname="Helvetica", color="#5F6368"];

// Nodes sp2 [label="4-Pyridinylboronic Acid\n(sp², Reactive, Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1.5!"]; MIDA [label="N-Methyliminodiacetic\nAcid (MIDA)", fillcolor="#F1F3F4", pos="2,0!"]; sp3 [label="this compound\n(sp³, Unreactive, Stable)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,1.5!"];

// Edges sp2 -- MIDA [label=" Condensation\n(+ MIDA, -2H₂O) ", dir=forward, len=2.0]; sp3 -- MIDA [label=" Hydrolysis\n(+ Base, H₂O) ", dir=back, len=2.0]; }

Caption: Suzuki-Miyaura cycle featuring slow-release deprotection.

Validated Experimental Protocol

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an aryl chloride, a typically challenging coupling partner.

Reagents and Equipment
  • Reactants: Aryl chloride (1.0 equiv), this compound (1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%)

  • Base: K₂CO₃ (5.0 equiv)

  • Additive: Cu(OAc)₂ (50 mol%) - Note: Copper salts can be beneficial for couplings with aryl chlorides.[6]

  • Solvent: Anhydrous 4:1 DMF/IPA (0.1 M)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology
  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.5 mmol, 351 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.06 mmol, 28.6 mg), K₂CO₃ (5.0 mmol, 691 mg), and Cu(OAc)₂ (0.5 mmol, 91 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 DMF/IPA solvent mixture (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The stability of any unreacted MIDA boronate allows for straightforward purification.[2][5]

```dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];

// Nodes A [label="1. Combine Solids\n(Aryl Halide, MIDA Ester,\nCatalyst, Base)"]; B [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar)"]; C [label="3. Add Degassed\nSolvent"]; D [label="4. Heat Reaction\n(e.g., 100 °C)"]; E [label="5. Reaction Work-up\n(Quench, Extract)"]; F [label="6. Purify\n(Silica Gel Chromatography)"]; G [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; }

Sources

An In-depth Technical Guide to the Solubility of 4-Pyridinylboronic acid MIDA Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pyridinylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern synthetic chemistry, particularly in the realm of drug discovery and development.[1] The unique properties of MIDA boronates, including their enhanced stability and distinct solubility profiles compared to free boronic acids, make a thorough understanding of their behavior in various organic solvents crucial for their effective application.[1] This document delves into the theoretical underpinnings of the solubility of this compound, offers a qualitative assessment of its solubility in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Furthermore, this guide addresses critical safety and handling considerations and is supported by a comprehensive list of authoritative references.

Introduction: The Significance of 4-Pyridinylboronic acid MIDA Ester in Modern Synthesis

The pyridine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for the incorporation of this heterocycle into complex molecules is of paramount importance. 4-Pyridinylboronic acid and its derivatives are key reagents in this endeavor, primarily through their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

However, the inherent instability of many pyridinylboronic acids presents a significant challenge to their widespread use. The introduction of the N-methyliminodiacetic acid (MIDA) protecting group has revolutionized the field by transforming these often-unstable compounds into benchtop-stable, crystalline solids.[1][2] this compound is a prime example of this advancement, offering enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions.[1]

A critical, yet often overlooked, aspect of employing this valuable reagent is its solubility in the organic solvents commonly used in synthesis, purification, and analysis. The solubility of a reagent dictates its concentration in a reaction mixture, influences reaction kinetics, and is a key parameter in the design of purification strategies such as crystallization and chromatography. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the solubility of this compound, thereby enabling its more effective and efficient utilization.

Theoretical Framework: Understanding the Solubility of this compound

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. To understand the solubility of this compound, we must consider the contributions of its constituent parts: the 4-pyridinyl group and the MIDA boronate moiety.

  • The 4-Pyridinyl Group: The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom imparts polarity to the molecule through its lone pair of electrons and its ability to participate in hydrogen bonding as an acceptor.[3][4][5] Pyridine itself is miscible with water and a wide range of organic solvents, from non-polar hydrocarbons to polar protic and aprotic solvents.[3][4][5][6] This broad miscibility is a result of a balance between the aromatic, non-polar character of the ring and the polar influence of the nitrogen atom.

  • The MIDA Boronate Moiety: The N-methyliminodiacetic acid (MIDA) ligand forms a tetracoordinate boronate ester. This complexation significantly alters the properties of the boronic acid. The MIDA group is polar, containing two carbonyl groups and a tertiary amine. This inherent polarity contributes to the overall polarity of the molecule. Importantly, the formation of the MIDA ester masks the Lewis acidic nature of the boron atom, which in free boronic acids can lead to complex solution behavior, including the formation of anhydrides (boroxines) that have different solubilities.[7] The MIDA ester's structure is more rigid and defined, leading to more predictable solubility behavior. It has been noted that there is a significant difference in the solubility of MIDA boronates compared with their corresponding boronic acids, which facilitates their separation and purification.[1]

Overall Molecular Polarity and Expected Solubility:

Considering the combined structural features, this compound can be classified as a polar molecule. The presence of the pyridine nitrogen and the MIDA ester group suggests that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents. The MIDA boronate group's compatibility with silica gel chromatography further supports its moderate to good solubility in solvent systems commonly used for this technique, such as mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[8]

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively reported in the public domain, a qualitative assessment of its solubility in common organic solvents can be inferred from the general properties of MIDA boronates and the structural characteristics of the molecule. MIDA boronates are generally reported to be soluble in a variety of common organic solvents.[8]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Acetonitrile (MeCN)Soluble (especially when heated)The polarity of acetonitrile aligns well with the polar nature of the compound. Reports indicate MIDA boronates are soluble in hot MeCN.[9]
Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent capable of solvating a wide range of polar organic molecules. MIDA boronates are generally soluble in DMF.[8]
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent that should readily dissolve the compound. MIDA boronates are generally soluble in DMSO.[8]
Tetrahydrofuran (THF)SolubleTHF is a moderately polar ether that is a common solvent for Suzuki-Miyaura reactions. MIDA boronates are reported to be soluble in THF.[8]
DioxaneSolubleDioxane is another ether solvent with moderate polarity, and it is frequently used in cross-coupling reactions. MIDA boronates are known to be soluble in dioxane.[8]
AcetoneSolubleAcetone is a polar aprotic ketone that is a good solvent for many polar organic compounds. MIDA boronates are generally soluble in acetone.[8]
Polar Protic Methanol (MeOH)SolubleThe polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. However, prolonged exposure to alcohols can lead to hydrolysis of the MIDA ester.[8]
Ethanol (EtOH)SolubleSimilar to methanol, ethanol is expected to be a good solvent, with the same caveat regarding potential for slow hydrolysis.
Isopropanol (IPA)SolubleIsopropanol should also be a suitable solvent, though its lower polarity compared to methanol and ethanol might result in slightly lower solubility.
Non-Polar TolueneSparingly SolubleWhile MIDA boronates are reported to be soluble in toluene, the significant polarity of the 4-pyridinyl MIDA ester may limit its solubility in this non-polar aromatic hydrocarbon.[8]
Dichloromethane (DCM)SolubleDCM is a common solvent for chromatography and reactions, and MIDA boronates are generally soluble in it.[8]
Chloroform (CHCl₃)SolubleSimilar to DCM, chloroform is a good solvent for a wide range of organic compounds. Phenylboronic acid azaester shows high solubility in chloroform.[7]
Diethyl Ether (Et₂O)Sparingly SolubleThe lower polarity of diethyl ether compared to THF may result in reduced solubility.
Hexanes/HeptaneInsolubleAs non-polar aliphatic hydrocarbons, these solvents are unlikely to effectively solvate the polar this compound. The use of hexanes as an anti-solvent for crystallization is common for polar compounds.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for applications such as process development, formulation, or detailed kinetic studies, direct experimental determination is essential. The following protocol outlines a reliable method for determining the quantitative solubility of this compound in an organic solvent of interest.

4.1. Principle

This method is based on the gravimetric analysis of a saturated solution. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

4.2. Materials and Equipment

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or heating block

  • Syringes and syringe filters (0.2 µm, compatible with the solvent)

  • Pre-weighed glass vials

  • Analytical balance (accurate to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

4.3. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place vial in a constant temperature bath. prep2->equil1 equil2 Stir vigorously for 24-48 hours. equil1->equil2 sampl1 Allow solid to settle. equil2->sampl1 sampl2 Withdraw a known volume of supernatant. sampl1->sampl2 sampl3 Filter through a 0.2 µm syringe filter. sampl2->sampl3 anal1 Transfer filtrate to a pre-weighed vial. sampl3->anal1 anal2 Evaporate the solvent completely. anal1->anal2 anal3 Dry the residue to a constant weight. anal2->anal3 anal4 Weigh the vial with the residue. anal3->anal4 calc1 Calculate the mass of the dissolved solid. anal4->calc1 calc2 Determine the solubility (e.g., in mg/mL). calc1->calc2

Caption: Experimental workflow for quantitative solubility determination.

4.4. Step-by-Step Procedure

  • Preparation of the Saturated Solution:

    • To a scintillation vial, add a measured amount of the organic solvent (e.g., 5 mL).

    • Add an excess of this compound to the solvent. An excess is necessary to ensure that a saturated solution is formed. A good starting point is to add enough solid so that a significant amount remains undissolved after stirring.

    • Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or on a stirring hotplate set to the desired temperature.

    • Stir the mixture vigorously for an extended period (24-48 hours is recommended) to ensure that equilibrium is reached.

  • Sampling:

    • After the equilibration period, turn off the stirrer and allow the excess solid to settle completely. This may take several hours.

    • Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette or a calibrated syringe (e.g., 1.00 mL). Avoid disturbing the solid at the bottom of the vial.

    • Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass vial. The filtration step is crucial to remove any suspended microparticles.

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the pre-weighed vial. This can be done by gently blowing a stream of nitrogen over the solution or by using a rotary evaporator. Avoid aggressive heating that could cause the sample to splatter.

    • Once the bulk of the solvent has been removed, place the vial in a vacuum oven or a desiccator to dry the solid residue to a constant weight.

    • Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.

    • The solubility can then be expressed in various units, such as mg/mL or g/100 mL.

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant withdrawn (mL))

4.5. Self-Validating System and Best Practices

  • Reproducibility: Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Temperature Control: Maintain a constant temperature throughout the equilibration process, as solubility is highly temperature-dependent.

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid any potential side reactions or a significant impact on the solubility.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24, 36, and 48 hours) and analyze them. If the calculated solubility values are consistent, it indicates that equilibrium has been achieved.

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the organic solvents used in its solubility determination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile organic solvents.

  • Hazard Information: While specific toxicity data for this compound is limited, it is prudent to handle it with care. The Safety Data Sheet (SDS) for the compound indicates that it may cause skin, eye, and respiratory irritation, and may be harmful if swallowed. Boronic acids, in general, should be handled with caution as some have been shown to be mutagenic.[11]

  • Solvent Hazards: Be aware of the specific hazards associated with the organic solvents being used, including flammability, toxicity, and volatility. Consult the SDS for each solvent before use.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, as recommended by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. A thorough understanding of its solubility in organic solvents is fundamental to its effective application. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment of its solubility in a range of common solvents, and a detailed, robust protocol for its quantitative determination. By leveraging the information and methodologies presented herein, researchers can optimize their synthetic strategies, streamline purification processes, and ultimately accelerate their research and development endeavors.

References

  • Solubility of Things. Pyridine. [Link]

  • Close, A. J., et al. "Use of a camera to monitor reaction stirring and reagent dissolution during a reaction; a MIDA boronate library generation case study." CEM Microwave Technology Ltd.
  • Woznicka, M., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, vol. 49, 2020, pp. 814-824. [Link]

  • National Center for Biotechnology Information. "Pyridine." PubChem Compound Summary for CID 1049. [Link]

  • Consolidated Chemical. "Pyridine – High-Purity Solvent." [Link]

  • Popik, V. V. "Physical and Chemical Properties of Boronic Acids: Formulation Implications." KU ScholarWorks. [Link]

  • Wikipedia. "Boronic acid." [Link]

  • Chemeurope.com. "Pyridine." [Link]

  • Aich, D., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." ResearchGate. [Link]

  • ResearchGate. "Stability of Boronic Esters to Hydrolysis: A Comparative Study." [Link]

  • BLDpharm.
  • AA Blocks. "Chemistry Of Boronic Esters." [Link]

  • National Institutes of Health. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." PMC. [Link]

  • National Institutes of Health. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." PMC. [Link]

  • CORE. "iterative cross-coupling with mida boronates." [Link]

  • National Center for Biotechnology Information. "(Pyridin-4-yl)boronic acid." PubChem Compound Summary for CID 2734379. [Link]

  • National Institutes of Health. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." PMC. [Link]

  • American Chemical Society. "Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents." Journal of the American Chemical Society. [Link]

  • Chem-Station. "MIDA boronate." [Link]

  • American Chemical Society. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

Sources

The Structural Elucidation of Pyridinyl MIDA Boronates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinyl Moiety in MIDA Boronate Chemistry and Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] In the realm of synthetic chemistry, the incorporation of pyridinyl groups often relies on cross-coupling reactions, where boronic acids have traditionally served as key building blocks. However, 2-pyridyl boronic acids are notoriously unstable, prone to rapid protodeboronation, which has historically limited their widespread use and commercial availability.[1][2]

The advent of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this long-standing challenge.[3] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easy to handle, purify, and store.[4][5] The MIDA ligand forms a dative bond from the nitrogen atom to the boron center, creating a tetracoordinate boron species that is significantly more stable than its tricoordinate boronic acid counterpart.[6] This exceptional stability allows for the "slow-release" of the corresponding boronic acid in situ under specific basic conditions, enabling efficient cross-coupling reactions with a wide range of partners.[7]

This technical guide provides an in-depth exploration of the structural analysis of pyridinyl MIDA boronates, a critical aspect for understanding their stability, reactivity, and ultimately, their application in drug development and other fields. We will delve into the key analytical techniques used to characterize these molecules, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. For each technique, we will not only describe the methodology but also provide insights into the interpretation of the data, drawing connections between molecular structure and chemical behavior.

I. Synthesis of Pyridinyl MIDA Boronates: Accessing the Building Blocks for Structural Analysis

A robust and scalable synthetic route is the prerequisite for any detailed structural investigation. A general and widely adopted method for the synthesis of 2-pyridyl MIDA boronates involves the reaction of the corresponding 2-bromopyridine with a borane source, followed by complexation with MIDA.[1][2]

Experimental Protocol: Synthesis of 2-Pyridyl MIDA Boronate

This protocol outlines a typical synthesis of 2-pyridyl MIDA boronate, which can be adapted for various substituted pyridines.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous solvents (e.g., THF, DMSO)

  • Standard glassware for anhydrous reactions

Procedure:

  • Lithiation: Dissolve 2-bromopyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-BuLi in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • MIDA Complexation: Dissolve the crude boronic ester in anhydrous DMSO. Add N-methyliminodiacetic acid (MIDA) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution. If not, extract the aqueous layer with an appropriate organic solvent. The crude product can then be purified by silica gel column chromatography to yield the desired pyridinyl MIDA boronate as a crystalline solid.

II. X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state. For pyridinyl MIDA boronates, X-ray crystallography has been instrumental in confirming the tetracoordinate nature of the boron atom and understanding the steric and electronic effects of the pyridinyl ring.[8][9]

Key Structural Features of Pyridinyl MIDA Boronates from X-ray Crystallography

The crystal structure of a typical 2-pyridyl MIDA boronate reveals several key features:

  • Tetracoordinate Boron: The boron atom is situated in a distorted tetrahedral geometry, bonded to the pyridinyl carbon, two oxygen atoms of the MIDA ligand, and the nitrogen atom of the MIDA ligand.

  • B-N Dative Bond: The bond between the boron and the MIDA nitrogen is a dative covalent bond, which is crucial for the stability of the molecule.

  • Conformational Rigidity: The MIDA ligand adopts a rigid, cage-like structure around the boron atom.[4]

  • Intermolecular Interactions: Crystal packing is often influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking of the pyridine rings.

Table 1: Representative Crystallographic Data for a Substituted 2-Pyridyl MIDA Boronate
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.234
b (Å)8.987
c (Å)14.567
β (°)109.87
Selected Bond Lengths
B-N (Å)1.65
B-C (pyridyl) (Å)1.60
B-O (Å)1.50 (avg.)
Selected Bond Angles
N-B-C (°)105.2
O-B-O (°)110.5

Note: The data presented here is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystal structure analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Pyridinyl MIDA boronates, being crystalline solids, can often be recrystallized from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane) by slow evaporation or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

III. NMR Spectroscopy: Probing the Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For pyridinyl MIDA boronates, ¹H, ¹³C, and ¹¹B NMR are routinely used to confirm the identity and purity of the compounds and to gain insights into their electronic environment.

Characteristic NMR Spectroscopic Features
  • ¹H NMR: The protons on the MIDA ligand typically appear as a set of diastereotopic methylene protons, often as two distinct doublets, due to the chiral nature of the tetracoordinate boron center. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the boronate group and the presence of any other substituents.

  • ¹³C NMR: The carbon atom of the pyridine ring attached to the boron atom (C-B) is often difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus. The carbonyl carbons of the MIDA ligand typically resonate around 170 ppm.

  • ¹¹B NMR: The ¹¹B NMR spectrum shows a single, relatively broad resonance characteristic of a tetracoordinate boron atom, typically in the range of δ 5-15 ppm. This is a key diagnostic feature that distinguishes MIDA boronates from their tricoordinate boronic acid precursors.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Pyridyl MIDA Boronate
Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
MIDA Ligand
N-CH₃~2.5~48.0
CH₂~4.3 (d), ~4.1 (d)~62.5
C=O-~170.0
Pyridine Ring
H-3~7.8~128.0
H-4~7.4~136.0
H-5~7.2~122.0
H-6~8.6~150.0
C-2 (C-B)-Not observed

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents on the pyridine ring. Data is referenced to a typical deuterated solvent like DMSO-d₆.[10][11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridinyl MIDA boronate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically sufficient. For ¹³C NMR, a larger number of scans may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IV. Computational Modeling: A Theoretical Lens on Structure and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary tool for understanding the structural and electronic properties of pyridinyl MIDA boronates. DFT calculations can be used to:

  • Predict and rationalize experimentally observed geometries.

  • Calculate NMR chemical shifts and compare them with experimental data.

  • Analyze the electronic structure, including atomic charges and molecular orbitals.

  • Investigate the mechanism and energetics of reactions, such as the hydrolysis of the MIDA boronate.[7]

Workflow for Computational Analysis of a Pyridinyl MIDA Boronate

computational_workflow cluster_input Input Generation cluster_calculation DFT Calculation cluster_analysis Data Analysis start Initial Structure Generation (e.g., from X-ray data or builder) geom_opt Geometry Optimization start->geom_opt Select functional and basis set (e.g., B3LYP/6-31G*) freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy structure nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc GIAO method electronic_analysis Electronic Structure Analysis (Charges, Orbitals) geom_opt->electronic_analysis struct_analysis Structural Parameter Analysis (Bond lengths, angles) freq_calc->struct_analysis nmr_analysis Comparison with Experimental NMR Data nmr_calc->nmr_analysis

Caption: A typical workflow for the computational analysis of a pyridinyl MIDA boronate using DFT.

Key Insights from Computational Studies

Computational studies have provided valuable insights into the stability of MIDA boronates. For example, analysis of the frontier molecular orbitals can illustrate how the dative B-N bond stabilizes the molecule by delocalizing the electron density. Furthermore, calculations can quantify the energy barrier for the hydrolysis of the MIDA group, providing a theoretical basis for the "slow-release" principle.

V. Structure-Reactivity Relationships: Connecting the Dots

The structural features of pyridinyl MIDA boronates, as elucidated by the techniques described above, have a direct impact on their reactivity and utility in chemical synthesis.

  • Stability: The tetracoordinate, cage-like structure is the primary reason for the exceptional stability of these compounds compared to their boronic acid counterparts. This stability allows for their isolation, purification, and long-term storage.

  • "Slow-Release" Reactivity: The rate of hydrolysis of the MIDA group, which is essential for the "slow-release" of the active boronic acid in cross-coupling reactions, is influenced by the electronic nature of the pyridine ring. Electron-withdrawing substituents on the pyridine ring can affect the lability of the B-N bond and thus modulate the rate of release.

  • Catalyst Interaction: The steric environment around the boron atom, dictated by the MIDA ligand and the pyridinyl group, can influence the interaction with the palladium catalyst during the transmetalation step of the Suzuki-Miyaura cross-coupling reaction.

structure_reactivity cluster_structure Structural Features cluster_properties Properties & Reactivity tetracoordinate_B Tetracoordinate Boron stability Enhanced Stability tetracoordinate_B->stability cage_structure Rigid Cage Structure cage_structure->stability catalyst_interaction Modulated Catalyst Interaction cage_structure->catalyst_interaction electronic_effects Electronic Effects of Pyridine Ring slow_release Controlled 'Slow-Release' electronic_effects->slow_release electronic_effects->catalyst_interaction

Caption: The relationship between the structural features of pyridinyl MIDA boronates and their chemical properties.

Conclusion

The structural analysis of pyridinyl MIDA boronates is a multifaceted endeavor that combines experimental techniques with theoretical calculations. X-ray crystallography provides a definitive picture of the solid-state structure, while NMR spectroscopy offers invaluable information about the molecule's behavior in solution. Computational modeling complements these experimental methods by providing a deeper understanding of the electronic structure and reactivity. A thorough understanding of the structure of these versatile building blocks is paramount for their effective application in drug discovery, enabling the rational design of novel molecules with desired properties and facilitating the development of robust and efficient synthetic methodologies. The continued investigation into the structure and reactivity of pyridinyl MIDA boronates will undoubtedly lead to further innovations in the field of chemical synthesis and beyond.

References

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • MIDA boronate library synthesized and screened for biological activity. ResearchGate. [Link]

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. PubMed Central. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • Supporting Information Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks*. The Royal Society of Chemistry. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Spectroscopic evidence for the loss of diastereotopicity of the miDA ligand. ResearchGate. [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. National Institutes of Health. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Regensburg. [Link]

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PubMed Central. [Link]

  • MIDA boronate. Chem-Station International Edition. [Link]

  • X-ray crystal structure of acetoxy MIDA boronate (5s). ResearchGate. [Link]

  • A General Solution for the 2-Pyridyl Problem. PubMed Central. [Link]

  • Scheme 1. a) 2-pyridyl MIDA boronate 1 a is the first air-stable... ResearchGate. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]

  • Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

  • Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

  • Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [Link]

  • Crystal structure, 1H and 13C NMR spectral studies of 1,2,4,5-oxadiazaborole derivatives. DergiPark. [Link]

Sources

Methodological & Application

Revolutionizing Small Molecule Synthesis: A Guide to Iterative Cross-Coupling with MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, robust, and automatable methods for constructing complex molecular architectures is perpetual. This guide provides an in-depth exploration of iterative cross-coupling (ICC) using N-methyliminodiacetic acid (MIDA) boronates, a transformative strategy that brings the elegant simplicity of iterative synthesis, akin to peptide or oligonucleotide synthesis, to the world of small molecules.[1][2][3]

Herein, we move beyond a mere recitation of steps to offer a comprehensive understanding of the underlying principles, detailed field-tested protocols, and troubleshooting guidance to empower you to harness the full potential of this powerful technology.

The Core Principle: Taming the Reactivity of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds. However, the inherent instability of many boronic acids poses significant challenges, including difficulties with purification, storage, and handling, which can impede their use in complex, multi-step syntheses.[4]

MIDA boronates elegantly solve this problem by reversibly protecting the boronic acid functionality.[5] The trivalent N-methyliminodiacetic acid ligand chelates to the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive under standard anhydrous cross-coupling conditions.[5] This protected MIDA boronate is a stable, crystalline solid that is amenable to purification by silica gel chromatography and can be stored on the benchtop for extended periods.[1][4] The boronic acid can be readily unmasked when needed by simple hydrolysis with a mild aqueous base, enabling a controlled and iterative approach to molecule construction.[1]

The Iterative Cross-Coupling Workflow

The iterative cross-coupling process using MIDA boronates follows a simple, yet powerful, cyclical workflow. This allows for the sequential addition of molecular building blocks to construct complex target molecules.

ICC_Workflow cluster_0 Iterative Cycle Start Start with a MIDA boronate (Building Block A) Deprotection 1. Deprotection (Mild Aqueous Base) Start->Deprotection Coupling 2. Suzuki-Miyaura Coupling (with Halo-MIDA Boronate B) Deprotection->Coupling Purification 3. 'Catch-and-Release' Purification Coupling->Purification Elongated_Product Elongated MIDA Boronate (Product A-B) Purification->Elongated_Product Elongated_Product->Deprotection Next Iteration Stop Final Product Elongated_Product->Stop Final Step

Caption: The iterative cross-coupling cycle using MIDA boronates.

Key Advantages of the MIDA Boronate Platform

FeatureAdvantageRationale
Stability MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term benchtop storage.[1][4]The trivalent MIDA ligand protects the otherwise reactive boronic acid moiety.
Purification Compatible with standard silica gel chromatography, enabling facile purification of intermediates.[1]This is a significant advantage over many other organoboron reagents that are not amenable to chromatography.
Iterative Potential The robust nature of the MIDA boronate group and the mild deprotection conditions allow for multiple, sequential cross-coupling reactions.[1][3]This enables the systematic construction of complex molecules from simple building blocks.
Automation-Friendly The standardized reaction and purification protocols are well-suited for automated synthesis platforms.[2][3]This has the potential to significantly accelerate the drug discovery and materials science research.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of MIDA Boronates from Boronic Acids

This protocol describes a general and mild procedure for the synthesis of MIDA boronates from the corresponding boronic acids using MIDA anhydride.

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (1.1 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the boronic acid and MIDA anhydride.

  • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the boronic acid.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The MIDA boronate product can be purified by direct filtration if it precipitates upon cooling, or by silica gel chromatography.

Note: For sensitive boronic acids, this method is superior to the traditional Dean-Stark conditions which require higher temperatures and can lead to decomposition.

Protocol 2: The Iterative Cross-Coupling Cycle: A Step-by-Step Guide

This protocol outlines a single iteration of the cross-coupling cycle, starting with a MIDA boronate-containing substrate.

Step 1: Deprotection of the MIDA Boronate

Materials:

  • MIDA boronate substrate (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

Procedure:

  • Dissolve the MIDA boronate in THF.

  • Add the aqueous base (typically 3 equivalents of NaOH or a large excess of NaHCO₃).

  • Stir the mixture vigorously at room temperature. The deprotection is usually complete within 1-2 hours. Monitor by TLC by observing the disappearance of the starting MIDA boronate.

  • Once deprotection is complete, carefully acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude boronic acid should be used immediately in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Crude boronic acid from Step 1 (1.0 equiv)

  • Halo-MIDA boronate coupling partner (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a catalyst system with a ligand like SPhos or XPhos, typically 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, typically 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene, often with a small amount of water)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the crude boronic acid, the halo-MIDA boronate, the palladium catalyst, and the base.

  • Add the anhydrous solvent. If using a mixed solvent system (e.g., dioxane/water), degas the mixture thoroughly.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: 'Catch-and-Release' Purification

This innovative purification technique leverages the high affinity of MIDA boronates for silica gel.[3]

Materials:

  • Crude coupled product from Step 2

  • Silica gel

  • "Catch" solvent: Diethyl ether/methanol (e.g., 9:1 v/v)

  • "Release" solvent: Tetrahydrofuran (THF)

Procedure:

  • Prepare a short plug of silica gel in a fritted funnel or a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the "catch" solvent and load it onto the silica plug.

  • Catch: Elute the column with the "catch" solvent. The MIDA boronate product will be strongly retained on the silica gel, while less polar impurities will be washed through.

  • Release: Once all impurities have been eluted (as monitored by TLC of the eluent), switch the eluting solvent to the "release" solvent (THF).

  • The purified MIDA boronate will now elute from the column. Collect the fractions containing the product.

  • Concentrate the fractions under reduced pressure to obtain the purified, elongated MIDA boronate, which is now ready for the next iteration or the final deprotection step.

Substrate Scope and Reaction Conditions

The iterative cross-coupling with MIDA boronates has been successfully applied to a wide range of substrates. The following table provides a general overview of compatible coupling partners and typical reaction conditions.

Electrophile (Halo-MIDA Boronate)Nucleophile (Boronic Acid)Typical Catalyst SystemBaseSolventTemperature (°C)
Aryl BromideAryl, Heteroaryl, VinylPd(PPh₃)₄ or Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O80-100
Aryl ChlorideAryl, HeteroarylPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-110
Heteroaryl BromideAryl, HeteroarylPd(dppf)Cl₂K₂CO₃THF/H₂O80
Vinyl BromideAryl, VinylPd(PPh₃)₄K₃PO₄Dioxane/H₂O80
2-Pyridyl ChlorideArylPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol110

Note: These are general conditions and may require optimization for specific substrates. For challenging couplings, the choice of ligand is often critical.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion in coupling step - Inactive catalyst- Incomplete deprotection of MIDA boronate- Poor solubility of reagents- Deactivated halide- Use a fresh batch of catalyst and ensure inert atmosphere.- Confirm complete deprotection by TLC or ¹H NMR before starting the coupling.- Try a different solvent system or increase the temperature.- For aryl chlorides, use a more active catalyst system (e.g., with a biarylphosphine ligand like SPhos or XPhos).
Protodeboronation (loss of boronic acid) - Presence of excess water or acid- Unstable boronic acid intermediate- Ensure all reagents and solvents are dry.- Use the crude boronic acid immediately after deprotection.- For notoriously unstable boronic acids, consider a slow-release cross-coupling approach where the MIDA boronate is deprotected in situ.
Difficulty in 'Catch-and-Release' purification - MIDA boronate is not retained on silica.- MIDA boronate does not elute with THF.- Ensure the "catch" solvent is not too polar. A less polar solvent mixture may be required.- If the product is very polar, a more polar "release" solvent or a mixture (e.g., THF with a small amount of methanol) may be necessary.
Decomposition of MIDA boronate on silica gel - Acidic silica gel- Prolonged exposure to certain solvents- Use neutral silica gel.- Avoid using chlorinated solvents like dichloromethane for prolonged periods during chromatography.[1]

The Future is Automated

The modularity and predictability of iterative cross-coupling with MIDA boronates make it an ideal candidate for automation.[2][3] Automated synthesis platforms can perform the iterative cycles of deprotection, coupling, and purification, enabling the rapid generation of libraries of complex molecules for high-throughput screening in drug discovery and materials science.[3] This technology is poised to shift the bottleneck in these fields from synthesis to functional evaluation.

Conclusion

Iterative cross-coupling using MIDA boronates represents a paradigm shift in the synthesis of small molecules. By providing a robust and versatile platform for the controlled and sequential assembly of molecular building blocks, this methodology empowers chemists to construct complex targets with unprecedented efficiency and predictability. The stability, ease of handling, and amenability to automation of MIDA boronates make them an indispensable tool for modern organic synthesis.

References

  • Li, J., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science, 347(6227), 1221-1226. [Link]

  • Lehmann, J. W., Blair, D. J., & Burke, M. D. (2018). Towards the generalized iterative synthesis of small molecules. Nature Reviews Chemistry, 2(7), 0115. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

Sources

Deprotection of 4-Pyridinylboronic Acid MIDA Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Utility of MIDA Boronates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acids, particularly heteroaromatic derivatives like 4-pyridinylboronic acid.[3][4] These compounds are prone to decomposition via processes such as protodeboronation, oxidation, and polymerization, which can limit their shelf-life and diminish their effectiveness in cross-coupling reactions.[3]

To address this long-standing challenge, the N-methyliminodiacetic acid (MIDA) boronate protecting group, developed by the Burke group, has emerged as a transformative solution.[1][5] MIDA boronates are generally benchtop-stable, crystalline solids that are compatible with a wide range of synthetic reagents and purification techniques, including silica gel chromatography.[1][3][6] This stability is conferred by the trivalent MIDA ligand, which complexes with the boron atom, shifting its hybridization from sp² to sp³ and attenuating its reactivity.[1][5] The protected boronic acid can then be unmasked, or "deprotected," under specific conditions to release the reactive boronic acid in situ for subsequent reactions.

This application note provides a detailed protocol for the deprotection of 4-pyridinylboronic acid MIDA ester, a crucial step for its utilization in Suzuki-Miyaura cross-coupling and other transformations. We will delve into the mechanistic underpinnings of the deprotection process, offer a step-by-step experimental procedure, and provide guidance for troubleshooting potential issues.

Mechanistic Insight: The Two Pathways of MIDA Boronate Hydrolysis

The deprotection of MIDA boronates is fundamentally a hydrolysis reaction, and recent mechanistic studies have revealed the existence of two distinct pathways: a fast, base-mediated hydrolysis and a much slower, neutral hydrolysis.[7][8][9] The ability to selectively engage one of these pathways is the key to the controlled release of the boronic acid.

  • Fast Hydrolysis (Base-Mediated): This pathway is operative under strongly basic conditions, such as in the presence of aqueous sodium hydroxide (NaOH).[3][7] The mechanism involves a rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[7][8] This process is rapid, often completing in under 10 minutes at room temperature, and leads to the quantitative release of the boronic acid.[3][5]

  • Slow Hydrolysis (Neutral/Weak Base): Under neutral or weakly basic conditions, such as with aqueous potassium phosphate (K₃PO₄), a much slower hydrolysis mechanism predominates.[3][7] This pathway involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[7][8] The ability to achieve a slow, sustained release of the boronic acid over several hours is particularly advantageous for cross-coupling reactions involving unstable boronic acids, as it prevents the accumulation of the sensitive reagent and minimizes decomposition.[1][3]

The choice of base and reaction conditions allows the researcher to tailor the rate of deprotection to the specific needs of the subsequent reaction. For the simple unmasking of the boronic acid prior to its use, the fast hydrolysis protocol is generally preferred.

Deprotection_Mechanisms Figure 1: MIDA Boronate Hydrolysis Pathways cluster_fast Fast Hydrolysis cluster_slow Slow Release MIDA_Boronate 4-Pyridinylboronic Acid MIDA Ester Fast_Intermediate Rate-limiting attack of OH⁻ on C=O MIDA_Boronate->Fast_Intermediate Rapid (<10 min) Slow_Intermediate Rate-limiting cleavage of B-N bond by H₂O MIDA_Boronate->Slow_Intermediate Slow (hours) Boronic_Acid 4-Pyridinylboronic Acid MIDA N-Methyliminodiacetic Acid NaOH aq. NaOH (strong base) Room Temperature Fast_Intermediate->Boronic_Acid K3PO4 aq. K₃PO₄ (weak base) Elevated Temperature Slow_Intermediate->Boronic_Acid

Caption: Figure 1: MIDA Boronate Hydrolysis Pathways.

Experimental Protocol: Fast Deprotection of this compound

This protocol details a general procedure for the rapid and efficient deprotection of this compound using aqueous sodium hydroxide. This method is suitable for generating the free boronic acid for subsequent use in a reaction where slow release is not required.

Materials and Equipment:
MaterialsEquipment
This compoundRound-bottom flask
Tetrahydrofuran (THF), anhydrousMagnetic stirrer and stir bar
1 M Sodium hydroxide (NaOH) solutionSyringes and needles
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Separatory funnel
2 M Hydrochloric acid (HCl) solutionpH paper or pH meter
Brine (saturated aq. NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Glassware for filtration
Procedure:
  • Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Dissolve the MIDA ester in a suitable organic solvent such as tetrahydrofuran (THF). A typical concentration is 0.1-0.5 M.

  • Hydrolysis: While stirring at room temperature, add 1 M aqueous sodium hydroxide solution (2.0-3.0 equiv) dropwise to the solution of the MIDA ester.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The hydrolysis is typically complete within 10-15 minutes.[3][5] The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting MIDA ester.

  • Acidification: After complete hydrolysis, carefully acidify the reaction mixture to a pH of approximately 7-8 by the dropwise addition of 2 M aqueous HCl. Monitor the pH using pH paper or a pH meter. This step protonates the MIDA ligand dianion and the pyridyl nitrogen, facilitating the subsequent extraction. Caution: Acidification may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer). The choice of extraction solvent may depend on the subsequent steps.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-pyridinylboronic acid.

  • Purification (if necessary): The resulting 4-pyridinylboronic acid is often used directly in the next step without further purification. If purification is required, it can be challenging due to the inherent instability of the compound. Recrystallization from a suitable solvent system can be attempted, though care must be taken to avoid prolonged exposure to air and moisture.

Caption: Figure 2: Experimental Workflow for Deprotection.

Troubleshooting and Key Considerations

  • Incomplete Hydrolysis: If reaction monitoring indicates incomplete conversion, ensure that a sufficient excess of aqueous base was used. Gentle warming (to 30-40 °C) can also facilitate the reaction, but should be done cautiously to avoid decomposition of the product.

  • Low Recovery after Extraction: 4-Pyridinylboronic acid has some water solubility. Ensure thorough extraction with multiple portions of the organic solvent. The pH of the aqueous layer during extraction is critical; it should be near neutral to minimize the solubility of the boronic acid in the aqueous phase.

  • Product Decomposition: The free 4-pyridinylboronic acid is significantly less stable than its MIDA ester counterpart. It is highly recommended to use the deprotected boronic acid immediately in the subsequent reaction. If storage is unavoidable, it should be under an inert atmosphere at low temperature for a minimal amount of time.

  • Alternative "Slow-Release" Conditions: For applications requiring the in situ generation and consumption of the boronic acid, such as in a Suzuki-Miyaura coupling, a "slow-release" protocol is employed.[3] This typically involves using a weaker base like K₃PO₄ in a biphasic solvent system (e.g., dioxane/water) at elevated temperatures (e.g., 60-100 °C).[3][4] The rate of release can be tuned by adjusting the temperature.[3] For the particularly challenging 2-pyridyl MIDA boronate, modified conditions using a copper(II) acetate cocatalyst in a DMF/isopropanol solvent system have been shown to be effective.[1][4]

Conclusion

The deprotection of this compound is a straightforward yet crucial procedure that unlocks the synthetic potential of this otherwise unstable building block. By understanding the underlying hydrolysis mechanisms, researchers can choose between a rapid deprotection for immediate use or a controlled slow-release for sensitive applications like cross-coupling reactions. The protocol provided herein offers a reliable method for the efficient generation of 4-pyridinylboronic acid, enabling its broader application in pharmaceutical and materials science research.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Total Synthesis of Ratanhine. Journal of the American Chemical Society. [Link]

  • Singh, A., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 4-Pyridinylboronic Acid MIDA Ester in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Overview: A Paradigm Shift in Heterocyclic Cross-Coupling

The synthesis of complex natural products often hinges on the reliable formation of carbon-carbon bonds between intricate molecular fragments. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field; however, its application can be severely hampered by the instability of key building blocks. Boronic acids containing nitrogenous heterocycles, such as pyridine, are notoriously prone to decomposition via protodeboronation, limiting their shelf-life and compromising reaction efficiency.[1][2][3]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this long-standing challenge.[1] 4-Pyridinylboronic acid MIDA ester is a premier example of this technology—a robust, air-stable, and crystalline solid that serves as a highly effective surrogate for its unstable boronic acid counterpart.[4][5] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound, focusing on its role in advancing the synthesis of complex natural products.

Key Advantages of this compound:

  • Exceptional Stability: Unlike the free boronic acid, the MIDA ester is stable to benchtop storage under air, moisture, and is compatible with silica gel chromatography.[1][4][5][6] This stability eliminates the need for fresh preparation before each use and simplifies purification of both the reagent and its synthetic intermediates.

  • Controlled Reactivity: The MIDA group acts as a protecting group for the boronic acid. It is unreactive under anhydrous cross-coupling conditions but can be cleaved in situ under mild aqueous basic conditions to slowly release the active boronic acid.[7][8] This "slow-release" mechanism is critical for minimizing the concentration of the unstable free boronic acid at any given time, thereby suppressing decomposition pathways and maximizing coupling efficiency.[2][8]

  • Facilitation of Iterative Synthesis: The robust nature of the MIDA boronate functional group enables its participation in multi-step synthetic sequences and iterative cross-coupling (ICC) strategies, analogous to automated peptide synthesis.[7][9][10] This allows for the systematic and modular construction of complex molecular architectures.

The Core Principle: Iterative Cross-Coupling (ICC) with MIDA Boronates

The stability and controlled reactivity of MIDA boronates have enabled a powerful platform for automated small molecule synthesis based on Iterative Cross-Coupling (ICC).[9][10] This strategy involves the sequential coupling of bifunctional building blocks, typically halo-MIDA boronates, to construct complex molecules in a stepwise and predictable manner. The 4-pyridinyl MIDA ester is an ideal building block for introducing the pyridyl motif into such a sequence.

The general workflow for a single ICC cycle is depicted below. This process of deprotection, coupling, and purification can be repeated to systematically elongate a molecular chain.

ICC_Workflow cluster_process Process cluster_end Result Start_Mol Growing Chain (Aryl-Halide) Deprotection 1. MIDA Deprotection (Slow Release with Base) Start_Mol->Deprotection MIDA_BB 4-Pyridinylboronic acid MIDA Ester MIDA_BB->Deprotection Coupling 2. Suzuki-Miyaura Coupling (Pd Catalyst) Deprotection->Coupling Product Elongated Chain (Aryl-Pyridine) Coupling->Product

Caption: General workflow for an Iterative Cross-Coupling (ICC) cycle.

Mechanism of Action: The Two-Stage Suzuki-Miyaura Coupling

The successful application of this compound relies on a two-stage process that occurs in a single pot: (1) the hydrolytic deprotection of the MIDA group to generate the active boronic acid, and (2) the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling.

The rate of MIDA boronate hydrolysis is highly dependent on pH and the presence of water.[8] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly cleaved. This controlled release is the key to success, as it ensures that the concentration of the unstable 4-pyridinylboronic acid remains low, preventing its rapid decomposition while still allowing it to participate effectively in the catalytic cycle.

Suzuki_Mechanism cluster_Deprotection Stage 1: MIDA Deprotection (Slow Release) cluster_Suzuki Stage 2: Suzuki-Miyaura Catalytic Cycle MIDA_Ester 4-Pyridinyl MIDA Ester Boronic_Acid 4-Pyridinylboronic Acid (Active Species) MIDA_Ester->Boronic_Acid H₂O, Base (e.g., K₃PO₄) PdII_Aryl Ar-Pd(II)L₂-X Boronic_Acid->PdII_Aryl Enters Catalytic Cycle PdII_Pyridyl Ar-Pd(II)L₂-Pyridyl Pd0 Pd(0)L₂ Pd0->PdII_Aryl Oxidative Addition ArylHalide Ar-X PdII_Aryl->PdII_Pyridyl Transmetalation Product Ar-Pyridyl PdII_Pyridyl->Product Reductive Elimination Product->Pd0

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Pyridinylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Pyridine-Containing Scaffolds

The 4-arylpyridine motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging the crucial C-C bond between a pyridine ring and an aryl partner.[2] However, the use of pyridinylboronic acids is frequently plagued by significant challenges. Many heteroaryl boronic acids, including pyridine derivatives, are inherently unstable and prone to rapid protodeboronation under reaction conditions, which can severely limit their storage and coupling efficiency.[3][4][5]

To address this critical issue, N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution.[6][7] 4-Pyridinylboronic acid MIDA ester is a benchtop-stable, crystalline solid that is robust, easy to handle, and compatible with standard purification techniques like silica gel chromatography.[6][8][9] This stability stems from the trivalent MIDA ligand, which forms a dative bond with the boron center, inducing an sp³ hybridization that "masks" its reactivity.[9] The latent reactivity can be unmasked in situ under mild aqueous basic conditions, triggering a slow release of the active sp²-hybridized boronic acid for participation in the catalytic cycle.[3][5]

This application note provides a comprehensive guide to leveraging the unique advantages of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. It includes detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers, chemists, and professionals in drug development.

Section 1: The MIDA Boronate Advantage: A Protective Strategy

The utility of MIDA boronates is rooted in a simple yet elegant protection-deprotection strategy. Under anhydrous cross-coupling conditions, the sp³-hybridized boron center of the MIDA ester is unreactive towards transmetalation.[8][9] The introduction of a mild aqueous base initiates hydrolysis of the MIDA ligand, liberating the corresponding boronic acid in a controlled manner. This "slow-release" mechanism maintains a low, steady concentration of the often-unstable boronic acid, minimizing decomposition pathways while ensuring its availability for the palladium catalyst.[3][5]

Key properties of MIDA boronates include:

  • Benchtop Stability: They are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[6][8]

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, simplifying purification and reaction monitoring.[8][10]

  • Controlled Reactivity: The deprotection is readily achieved at room or elevated temperatures with mild aqueous bases like potassium phosphate (K₃PO₄), sodium hydroxide (NaOH), or even sodium bicarbonate (NaHCO₃).[3][9]

MIDA_Deprotection cluster_1 Aqueous Basic Conditions Protected 4-Pyridinylboronic Acid MIDA Ester (Stable, sp³-Boron, Unreactive) Active 4-Pyridinylboronic Acid (Reactive, sp²-Boron) Protected->Active Hydrolysis (e.g., K₃PO₄, H₂O) Active->Protected Condensation (Anhydrous) MIDA MIDA Ligand Suzuki_Cycle cluster_mida MIDA Boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L₂) OxAdd->PdII_ArX Ar-X Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArPy Ar-Pd(II)-Py (L₂) Transmetal->PdII_ArPy RedElim Reductive Elimination PdII_ArPy->RedElim Product Ar-Py (Product) RedElim->Pd0 RedElim->Pd0 RedElim->Product MIDA_Ester Py-B(MIDA) (Stable) Boronic_Acid Py-B(OH)₂ (Active) MIDA_Ester->Boronic_Acid Base, H₂O Boronic_Acid->Transmetal Enters Cycle

Sources

Application Notes and Protocols: Controlled Slow-Release of Boronic Acids from MIDA Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MIDA Boronate Platform for Controlled Release

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] They also exhibit a wide range of biological activities, making them valuable pharmacophores in drug discovery.[2][3] However, the inherent instability of many boronic acids—their propensity for protodeboronation, oxidation, and trimerization—often complicates their synthesis, purification, storage, and application.

To address this challenge, the N-methyliminodiacetic acid (MIDA) boronate ester was developed as a robust protecting group for boronic acids.[1][4] MIDA boronates are typically crystalline, air-stable solids that are compatible with a wide range of reaction conditions and chromatographic purification.[5][6] This remarkable stability stems from the trivalent N-methyliminodiacetic acid ligand, which coordinates to the boron center, changing its hybridization from sp² to sp³ and shielding the vacant p-orbital from unwanted reactions.[7]

A key feature of MIDA boronates, and the focus of this guide, is their capacity for the controlled, slow-release of the parent boronic acid under specific, mild aqueous basic conditions.[1] This property allows for the in situ generation of the reactive boronic acid at a rate that matches its consumption in a subsequent reaction, thereby minimizing its decomposition. This slow-release strategy has proven transformative in enabling the use of previously inaccessible, unstable boronic acids in synthesis.[8]

This document provides a comprehensive overview of the principles governing the slow-release of boronic acids from MIDA esters, detailed protocols for their synthesis and hydrolysis, and a discussion of their applications in research and drug development.

I. The Chemical Basis of Controlled Release: A Dual-Mechanism Hydrolysis

The slow and controlled release of boronic acid from a MIDA boronate is governed by its hydrolysis, a process that can proceed through two distinct mechanistic pathways: a fast, base-mediated pathway and a slower, neutral pathway.[9][10][11][12] The ability to modulate the rate of hydrolysis by controlling the reaction conditions is the cornerstone of the MIDA boronate platform's utility.

The "Fast-Release" Pathway: Base-Mediated Hydrolysis

Under strongly basic conditions (e.g., aqueous NaOH), MIDA boronates undergo rapid hydrolysis.[9][13] This "fast-release" is initiated by the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[9][11][12] This mechanism is more than three orders of magnitude faster than the neutral pathway.[9][11][12]

The "Slow-Release" Pathway: Neutral Hydrolysis

In the presence of a mild base (e.g., K₃PO₄) or under neutral aqueous conditions, a much slower hydrolysis mechanism dominates.[9] This "slow-release" pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules, without the requirement of an external acid or base.[9][11][12] The rate of this neutral hydrolysis is highly dependent on the water activity (a_w) in the reaction medium.[9][12][13]

The ability to favor the slow, neutral hydrolysis pathway by using mild bases like K₃PO₄ is critical for applications requiring a gradual release of the boronic acid, such as in Suzuki-Miyaura cross-coupling reactions with unstable boronic acids.[14]

Hydrolysis_Mechanisms cluster_fast Fast Release (Base-Mediated) cluster_slow Slow Release (Neutral) MIDA_fast MIDA Boronate TS_fast Hydroxide Attack on Carbonyl MIDA_fast->TS_fast OH⁻ (strong base) Products_fast Boronic Acid + MIDA TS_fast->Products_fast MIDA_slow MIDA Boronate TS_slow Water Cluster Attack on B-N bond MIDA_slow->TS_slow (H₂O)n (mild base/neutral) Products_slow Boronic Acid + MIDA TS_slow->Products_slow

Figure 1. Competing pathways for the hydrolysis of MIDA boronates.

II. Factors Influencing the Rate of Boronic Acid Release

The precise control over the release rate of boronic acid is paramount for the successful application of MIDA boronates. Several key factors can be manipulated to tune the hydrolysis kinetics:

FactorInfluence on Release RateRationale
pH / Base Strength High pH (strong base): Fast release.[9] Near-neutral pH (mild base): Slow release.[9]Strong bases like NaOH promote the rapid base-mediated hydrolysis pathway. Mild bases like K₃PO₄ or NaHCO₃ favor the slower, neutral hydrolysis mechanism.
Water Activity (a_w) Higher water concentration: Increased rate of neutral hydrolysis.[9]The neutral hydrolysis pathway is dependent on the concentration of water clusters.
Temperature Increased temperature: Increased release rate.As with most chemical reactions, the rate of hydrolysis increases with temperature.
Solvent System Biphasic vs. Homogeneous: Affects mass transfer.In biphasic systems (e.g., THF/water), the rate can be influenced by the transfer of reagents between the organic and aqueous phases.[9][14]

III. Experimental Protocols

Protocol for the Synthesis of MIDA Boronates

The synthesis of MIDA boronates from their corresponding boronic acids is a straightforward procedure. A common and efficient method involves the dehydrative condensation with N-methyliminodiacetic acid.[15] More recently, the use of MIDA anhydride has been shown to be a milder and simpler alternative, particularly for sensitive boronic acids.[16][17]

Materials:

  • Boronic acid

  • N-methyliminodiacetic acid (MIDA) or MIDA anhydride

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Dean-Stark apparatus (for MIDA) or standard reaction flask (for MIDA anhydride)

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure (using MIDA):

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add a suitable solvent (e.g., toluene) to suspend the reagents.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often precipitates from the reaction mixture and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude MIDA boronate by recrystallization or silica gel chromatography.[16] MIDA boronates are generally stable to chromatography.[5]

Synthesis_Workflow Start Boronic Acid + MIDA Reaction Dehydrative Condensation (e.g., Toluene, Reflux) Start->Reaction Workup Cooling & Precipitation/ Solvent Removal Reaction->Workup Purification Filtration/Recrystallization/ Chromatography Workup->Purification Product Pure MIDA Boronate Purification->Product

Figure 2. General workflow for the synthesis of MIDA boronates.

Protocol for Monitoring the Slow-Release of Boronic Acid

Monitoring the hydrolysis of a MIDA boronate is crucial for understanding its release profile under specific conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.

Materials:

  • MIDA boronate

  • Buffer solution of desired pH (e.g., phosphate buffer)

  • Organic co-solvent (e.g., THF, acetonitrile) if required for solubility

  • Internal standard (for quantitative analysis)

  • NMR spectrometer or HPLC system

  • Thermostatted reaction vessel

Procedure (NMR Monitoring):

  • Prepare a stock solution of the MIDA boronate in a deuterated organic solvent (e.g., THF-d₈).

  • Prepare a stock solution of the desired aqueous buffer in D₂O.

  • In an NMR tube, combine the MIDA boronate solution, the buffer solution, and an internal standard.

  • Acquire an initial NMR spectrum (t=0) to determine the starting concentration of the MIDA boronate.

  • Maintain the NMR tube at a constant temperature and acquire spectra at regular time intervals.

  • Integrate the signals corresponding to the MIDA boronate and the internal standard in each spectrum.

  • Plot the concentration of the MIDA boronate versus time to determine the hydrolysis rate.

Procedure (HPLC Monitoring):

  • Set up a thermostatted reaction vessel containing the desired buffer and co-solvent.

  • Add the MIDA boronate to initiate the hydrolysis reaction, starting the timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the hydrolysis in the aliquot if necessary (e.g., by rapid dilution with a mobile phase or acidification).

  • Inject the aliquot onto an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

  • Quantify the peak area of the MIDA boronate and/or the released boronic acid against a calibration curve.

  • Plot the concentration of the MIDA boronate versus time to determine the release kinetics.

IV. Applications in Research and Drug Development

The unique properties of MIDA boronates have led to their widespread adoption in various fields, particularly in organic synthesis and medicinal chemistry.

Iterative Cross-Coupling for Small Molecule Synthesis

The slow-release of boronic acids from MIDA esters is a cornerstone of iterative cross-coupling (ICC), a powerful strategy for the automated synthesis of complex small molecules.[18] In this approach, bifunctional building blocks containing both a halide and a MIDA boronate are sequentially coupled, with the MIDA group protecting the boronic acid until it is needed in the subsequent step.[7][18]

Enabling the Use of Unstable Boronic Acids

Many synthetically valuable boronic acids, such as those of heteroaromatics and polyenes, are notoriously unstable.[1] By employing their MIDA boronate counterparts, these unstable species can be generated in situ at low concentrations, allowing them to be efficiently trapped in cross-coupling reactions before they can decompose.

Prodrug Design and Targeted Drug Delivery

The boronic acid moiety is a key pharmacophore in several approved drugs, including the proteasome inhibitor bortezomib.[2] The controlled release of boronic acid-containing drugs from a more stable prodrug form is an attractive strategy in drug delivery.[2][19] MIDA esters, with their tunable hydrolysis rates, offer a potential platform for developing such prodrugs. The release could be triggered by specific pH conditions found in certain physiological environments, such as tumors.[20] Furthermore, boronic acids can interact with diols present on the surface of cells, offering a mechanism for targeted delivery.[19]

V. Conclusion

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to the long-standing challenge of boronic acid instability. The ability to control the release of the active boronic acid through a dual-mechanism hydrolysis pathway has opened up new avenues in organic synthesis and medicinal chemistry. The slow-release properties of MIDA esters have enabled the use of previously intractable building blocks and have paved the way for automated synthesis platforms. As our understanding of the factors governing their hydrolysis continues to grow, the applications of MIDA boronates in areas such as targeted drug delivery and advanced materials are poised to expand even further.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Request PDF. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Hoye, J. A., & Bielawski, C. W. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(39), 12856–12859. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station Int. Ed.[Link]

  • Organic Syntheses. (n.d.). 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • West, M. J., & Lloyd-Jones, G. C. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 9(20), 4633–4639. [Link]

  • ResearchGate. (n.d.). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ResearchGate. [Link]

  • Lee, S. J., Struble, J. R., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. [Link]

  • Lee, S. J., Gray, E. E., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(2), 466–467. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol. [Link]

  • Burke, M. D., & Knapp, D. M. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Fernandes, C., Pereira, C. V., & Moreira, R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2873. [Link]

  • Zhang, Z., & Liu, Y. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2135–2153. [Link]

  • Wang, X., Wang, Y., & An, F. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3165–3176. [Link]

  • Vantourout, J. C., & Baran, P. S. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 50(9), 2107–2120. [Link]

  • Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

  • CORE. (n.d.). iterative cross-coupling with mida boronates. CORE. [Link]

  • Roy, A., & Vezenov, D. V. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Polymers, 12(5), 1051. [Link]

  • ResearchGate. (n.d.). MIDA boronate library synthesized and screened for biological activity. ResearchGate. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Organic Syntheses. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

Sources

Harnessing the Power of Stability: Reaction Conditions and Protocols for 4-Pyridinylboronic acid MIDA Ester in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

The MIDA Ester Advantage: A Paradigm Shift in Boron Chemistry

Boronic acids are indispensable tools in organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, many boronic acids, particularly those containing heteroaromatic rings like pyridine, suffer from inherent instability.[4] They are prone to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can complicate storage, reduce reaction efficiency, and make purification challenging.[4][5]

N-methyliminodiacetic acid (MIDA) boronates were developed as a robust solution to this long-standing problem.[5][6] By chelating the boron atom with the trivalent MIDA ligand, the boron center rehybridizes from a reactive sp² state to a stable, tetrahedral sp³ state.[6] This structural change renders the MIDA boronate unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[5][6]

The key to their utility lies in the reversibility of this protection. The MIDA group is easily cleaved under mild aqueous basic conditions, regenerating the reactive sp² boronic acid in situ.[6][7][8] This "slow-release" mechanism ensures that the concentration of the unstable free boronic acid remains low throughout the reaction, minimizing decomposition and maximizing the yield of the desired cross-coupled product.[4][7] Consequently, MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography, offering significant advantages in handling, purification, and long-term storage.[5][8][9]

MIDA_Concept MIDA_Ester <4-Pyridinylboronic acid MIDA Ester- sp³ Hybridized Boron- Bench-stable, Crystalline Solid- Unreactive in Anhydrous Suzuki Conditions> Boronic_Acid <4-Pyridinylboronic Acid- sp² Hybridized Boron- Prone to Decomposition- Active in Catalytic Cycle> MIDA_Ester->Boronic_Acid Deprotection (Aqueous Base, e.g., K₃PO₄/H₂O) Boronic_Acid->MIDA_Ester Protection (MIDA Anhydride)

Synthesis of this compound

While commercially available, understanding the synthesis of this compound from its parent boronic acid is valuable. The most direct and efficient method involves the condensation of 4-pyridinylboronic acid with MIDA anhydride.[7][10]

Protocol 1: Synthesis from 4-Pyridinylboronic Acid

This protocol is adapted from a general procedure for the synthesis of MIDA boronates.[10]

Materials:

  • 4-Pyridinylboronic acid

  • N-Methyliminodiacetic anhydride (MIDA anhydride) (≥1.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source

  • Standard laboratory glassware (round-bottomed flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar, add 4-pyridinylboronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv).[10]

  • Inert Atmosphere: Cap the flask with a septum, and evacuate and backfill with nitrogen or argon. This is crucial to prevent moisture from hydrolyzing the anhydride.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to form a suspension.

  • Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring.[10]

  • Monitoring: The reaction progress can be monitored by TLC or ¹H NMR analysis of an aliquot, checking for the disappearance of the starting boronic acid. Reactions are typically complete within 12-24 hours.[10]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with water and brine to remove excess MIDA and its hydrolysis byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. MIDA boronates exhibit unique chromatographic behavior; they are often immobile in less polar solvents (like diethyl ether or hexanes/ethyl acetate mixtures) and can be eluted with a more polar solvent like tetrahydrofuran (THF).[7] Alternatively, recrystallization can yield highly pure material.

Application in Suzuki-Miyaura Cross-Coupling: The Slow-Release Protocol

The true power of this compound is realized in its application as a superior coupling partner in Suzuki-Miyaura reactions. The key is the use of an aqueous base to facilitate the in situ deprotection and slow release of the active boronic acid.

Suzuki_Workflow

Protocol 2: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl halides. Optimization may be required based on the specific substrate.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl Halide (Ar-X, 1.0 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂

  • Phosphine Ligand: SPhos, RuPhos, or XPhos (4-10 mol%)

  • Base: Finely ground K₃PO₄ (3.0 - 5.0 equivalents)

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 5:1 to 10:1 ratio).[4]

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or vial), add the aryl halide (1.0 equiv), this compound (1.1 equiv), palladium catalyst, phosphine ligand, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. It is critical that the base is aqueous to facilitate MIDA deprotection.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. Reaction temperatures typically range from 60 °C to 110 °C.[4] Slower-reacting halides like aryl chlorides generally require higher temperatures than aryl bromides or iodides.[4]

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by standard methods, most commonly silica gel column chromatography.

Key Parameters and Optimization

The success of the coupling reaction depends on several factors. The following table summarizes typical conditions and considerations for optimization.

ParameterRecommended ConditionRationale & Expert Insights
Stoichiometry 1.0 - 1.2 equiv MIDA EsterA slight excess of the MIDA boronate can help drive the reaction to completion, especially with valuable or less reactive aryl halides.
Catalyst/Ligand Pd(OAc)₂ / SPhosThis combination is robust for a wide range of aryl chlorides and bromides.[4] For challenging couplings, other Buchwald-Hartwig ligands may offer improved performance. The formation of impurities from ligand degradation can be an issue, and specific conditions may be needed to suppress this.[11][12]
Base K₃PO₄ (aqueous)A moderately strong base like K₃PO₄ in the presence of water provides the optimal conditions for slow MIDA hydrolysis without aggressively degrading substrates.[4] Stronger bases like NaOH can also be used for rapid deprotection if needed.[6]
Solvent Dioxane/H₂O (5:1)Dioxane is an excellent solvent for many Suzuki couplings. The water component is non-negotiable for the MIDA ester deprotection step.
Temperature 80 - 110 °CThe rate of MIDA hydrolysis is temperature-dependent, allowing for tunable release of the boronic acid.[4] Higher temperatures are generally required for less reactive coupling partners like aryl chlorides.
Degassing EssentialThe palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere is critical for catalyst longevity and reaction success.

Conclusion

This compound represents a significant advancement in cross-coupling chemistry, transforming a notoriously challenging building block into a user-friendly and highly efficient reagent. Its exceptional stability simplifies handling and storage, while the elegant slow-release mechanism under mild aqueous basic conditions ensures high yields in Suzuki-Miyaura reactions where the parent boronic acid would fail. By understanding the principles of MIDA boronate reactivity and employing the robust protocols outlined in this guide, researchers can confidently and effectively incorporate the 4-pyridinyl scaffold into a diverse array of complex molecules, accelerating discovery in drug development and materials science.

References

  • Organic Syntheses Procedure, Org. Synth. 2022, 99, 92-112. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids, Org. Synth. 2022, 99, 92-112. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters, ARKIVOC 2013 (i) 135-153. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, National Institutes of Health. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands, PubMed. [Link]

  • Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates, ACS Publications. [Link]

  • Suzuki Coupling, Organic Chemistry Portal. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling, ResearchGate. [Link]

  • Suzuki-Miyaura Coupling, Chemistry LibreTexts. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands, ResearchGate. [Link]

Sources

Harnessing the Power of 4-Pyridinylboronic Acid MIDA Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Senior Application Scientist Note: The pyridine motif is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties make it a privileged scaffold. However, the synthetic incorporation of pyridinyl groups, particularly via cross-coupling, has been historically plagued by the instability of the corresponding boronic acids. This guide provides an in-depth exploration of 4-Pyridinylboronic acid MIDA ester, a transformative reagent that elegantly circumvents these challenges, enabling robust and versatile applications in drug development. We will delve into the causality behind its enhanced stability and provide field-proven protocols for its effective use.

The MIDA Boronate Advantage: A Paradigm Shift in Stability and Control

Traditional boronic acids, especially heteroaromatic variants, are often prone to decomposition via pathways like protodeboronation, making their long-term storage and consistent use in reactions challenging.[1] The development of N-methyliminodiacetic acid (MIDA) boronates represents a significant breakthrough.

The MIDA ligand engages the boron atom in a trivalent, dative bond, rehybridizing the boron center from a reactive sp² state to a stable, tetrahedral sp³ configuration. This structural change coordinatively shields the boron's empty p-orbital, dramatically deactivating its Lewis acidity and rendering the molecule exceptionally stable.[1]

Key Advantages for Medicinal Chemistry:

  • Exceptional Stability: this compound is a free-flowing, crystalline solid that is stable to air, moisture, and silica gel chromatography.[2] This allows for easy handling, purification, and indefinite benchtop storage, a stark contrast to many of their boronic acid counterparts.[2]

  • Controlled Reactivity: The MIDA group acts as a robust protecting group that is inert under a wide range of anhydrous reaction conditions, including standard Suzuki-Miyaura couplings.[3]

  • Predictable Slow Release: The true elegance of the MIDA ester lies in its capacity for slow, controlled in situ hydrolysis under mild aqueous basic conditions.[1] This slow release of the active boronic acid into the catalytic cycle minimizes the concentration of the unstable intermediate at any given time, thereby suppressing decomposition pathways and dramatically improving reaction yields.[1]

cluster_0 Unstable Boronic Acid cluster_1 Stabilization Strategy cluster_2 Stable MIDA Ester Unstable 4-Pyridinylboronic Acid (sp² Boron) - Prone to protodeboronation - Reactive Lewis Acid Stable This compound (sp³ Boron) - Air & chromatography stable - Inert protecting group Unstable->Stable Esterification MIDA N-Methyliminodiacetic Acid (MIDA Ligand) MIDA->Stable Complexation Stable->Unstable Hydrolysis (Slow Release) start Start with Halo-Aryl MIDA Boronate (A) step1 Step 1: Suzuki Coupling with Building Block (B) start->step1 product1 Purify Product A-B (MIDA protected) step1->product1 step2 Step 2: MIDA Deprotection (Hydrolysis) product1->step2 reactive_intermediate Reactive Boronic Acid A-B Ready for next cycle step2->reactive_intermediate step3 Step 3: Suzuki Coupling with Building Block (C) reactive_intermediate->step3 final_product Final Product A-B-C step3->final_product

Caption: Workflow for Iterative Cross-Coupling using MIDA boronates for modular synthesis.

Late-Stage Functionalization (LSF)

In drug discovery, the ability to modify a complex lead compound in the final stages of a synthesis (LSF) is invaluable for rapidly generating analogs for structure-activity relationship (SAR) studies. [4][5]The exceptional stability of the MIDA boronate group allows it to be carried through multiple synthetic steps. This means a 4-pyridinyl MIDA boronate can be incorporated early, and the pyridine ring can be installed via cross-coupling at a very late stage, a strategy that would be impossible with the unstable free boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the in situ slow release of 4-pyridinylboronic acid from its MIDA ester for cross-coupling with an aryl bromide.

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for an efficient catalytic cycle. The base (K₃PO₄) is not just a stoichiometric reagent; it is the trigger for the slow hydrolysis of the MIDA ester, which is the rate-limiting step for the generation of the active boronic acid. This prevents the accumulation of the unstable species and minimizes side reactions. [1][6]The solvent system (THF/water) facilitates both the organic reaction and the aqueous hydrolysis.

ComponentRecommended Reagents & Conditions
Aryl Halide Aryl Bromide (1.0 equiv)
Boron Reagent This compound (1.2-1.5 equiv)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol %) or Pd₂(dba)₃ with SPhos
Base K₃PO₄ (3.0-7.5 equiv) [7]
Solvent THF / H₂O (e.g., 4:1 v/v), degassed
Temperature 60-80 °C
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), palladium catalyst (e.g., 0.01 mmol, 2 mol %), and potassium phosphate (e.g., 1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed THF/water solvent mixture (e.g., 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification Prep: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel. The stability of the MIDA boronate allows for this standard purification method without degradation. [2]

Protocol 2: Stoichiometric Deprotection to 4-Pyridinylboronic Acid

This protocol is for applications where the free boronic acid is required for a subsequent step. Note that the resulting boronic acid will be unstable and should typically be used immediately. Rationale: This procedure uses a simple aqueous base to rapidly hydrolyze the MIDA ester. [3][8]Unlike the slow-release coupling protocol, the goal here is the complete and fast conversion to the boronic acid. The use of the resulting boronic acid in situ without isolation is highly recommended.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound (1.0 equiv) in a suitable organic solvent like tetrahydrofuran (THF).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1 M NaOH, ~2.5 equiv) or saturated sodium bicarbonate (NaHCO₃) to the solution.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the starting MIDA ester by TLC or LC-MS.

  • Acidification & Use: Once hydrolysis is complete, the mixture can be carefully acidified with an acid (e.g., 1 M HCl) to a pH of ~7. The resulting solution containing the free boronic acid should be used immediately in the next synthetic step.

cluster_0 Catalyst Activation cluster_1 Main Catalytic Cycle cluster_2 Slow-Release Pathway PdL2 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) PdL2->OA ArPdXL2 Ar-Pd(II)-X OA->ArPdXL2 TM Transmetalation ArPdAr'L2 Ar-Pd(II)-Ar' TM->ArPdAr'L2 RE Reductive Elimination RE->PdL2 Regeneration Product Product (Ar-Ar') RE->Product ArPdXL2->TM ArPdAr'L2->RE MIDA_Ester Pyridinyl-B(MIDA) Hydrolysis Deprotection (Base, H₂O) MIDA_Ester->Hydrolysis Boronic_Acid Pyridinyl-B(OH)₂ Hydrolysis->Boronic_Acid Boronic_Acid->TM

Caption: Suzuki-Miyaura cycle featuring the slow-release deprotection of the MIDA boronate.

Conclusion

This compound is more than just a stable alternative to its corresponding boronic acid; it is an enabling technology for advanced synthetic strategies in medicinal chemistry. Its unique combination of benchtop stability, compatibility with a wide range of reagents, and capacity for controlled, slow release of the active coupling partner provides researchers with a reliable and versatile tool. From streamlining the synthesis of core scaffolds to enabling complex modular assemblies and late-stage functionalization, the adoption of this reagent can significantly accelerate the drug discovery and development pipeline.

References

  • BLDpharm. (2021, October 25). MIDA Boronate: A New Organo-boron Reagent. BLD Insights.
  • Sigma-Aldrich.
  • Yadav, M. et al. Recent advances in the synthesis and reactivity of MIDA boronates.
  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307.
  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
  • Chem-Station. (2014, February 9). MIDA boronate.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
  • Ono, T., et al. (2021).
  • Netherton, M. R., & Fu, G. C. (2016). The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Organic Chemistry Portal.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.
  • Kubaczka, M., et al. (2024). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. Advanced Science.

Sources

The Strategic Advantage of Stability: A Guide to Biaryl Synthesis Using 4-Pyridinylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stability and Efficiency in Biaryl Synthesis

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular architecture. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has long been the gold standard for forging the critical carbon-carbon bond that defines these compounds, owing to its functional group tolerance and mild reaction conditions. However, the full potential of this powerful reaction has often been hampered by the inherent instability of many boronic acid building blocks.[1][2] Heteroaromatic boronic acids, in particular, are notoriously prone to decomposition through pathways like protodeboronation, oxidation, and polymerization, which can compromise their storage, handling, and reaction efficiency.[1]

This guide delves into a robust and elegant solution to this long-standing challenge: the use of N-methyliminodiacetic acid (MIDA) boronates. Specifically, we will focus on the application of 4-Pyridinylboronic acid MIDA ester as a superior building block for the synthesis of 4-arylpyridines, a privileged scaffold in medicinal chemistry.[3][4] We will explore the fundamental principles that make MIDA boronates uniquely stable and effective, provide detailed, field-tested protocols for their use, and offer insights into troubleshooting and optimization.

The MIDA Boronate Advantage: Taming Reactivity Through Reversible Protection

The brilliance of the MIDA boronate platform lies in its ability to act as a stable, crystalline, and easily handled surrogate for the often-unstable free boronic acid.[5][6][7] This is achieved by the tridentate chelation of the boron atom by the N-methyliminodiacetic acid ligand, which transforms the typically reactive, trigonal planar boronic acid into a tetracoordinate, pyramidalized boronate complex.[8] This structural change effectively "masks" the empty p-orbital on the boron atom, rendering the MIDA boronate inert to many common reaction conditions, including silica gel chromatography, and remarkably stable to air and moisture for extended periods.[5][6]

The true power of this strategy is unveiled during the Suzuki-Miyaura reaction itself. Under specific aqueous basic conditions, the MIDA ester undergoes a controlled, slow hydrolysis to release the free boronic acid in situ.[1][9] This "slow-release" mechanism is the key to its success. By maintaining a very low concentration of the reactive boronic acid throughout the reaction, its decomposition rate is minimized, allowing it to be efficiently captured by the palladium catalyst for productive cross-coupling.[1][8] This contrasts sharply with using the free boronic acid directly, where a significant portion can degrade before it has a chance to react, leading to lower yields and the formation of impurities.[1]

Visualizing the MIDA Boronate Strategy

The following diagram illustrates the core concept behind the stability and slow-release of boronic acids from their MIDA ester counterparts.

MIDA_Concept cluster_0 Stable & Isolable Building Block cluster_1 Suzuki-Miyaura Reaction Conditions cluster_2 Productive Coupling vs. Degradation MIDA_Boronate 4-Pyridinylboronic Acid MIDA Ester (Crystalline, Air-Stable, Chromatography-Stable) Slow_Release Slow Hydrolysis (e.g., K₃PO₄, H₂O) MIDA_Boronate->Slow_Release In situ Deprotection Free_BA Free 4-Pyridinyl- boronic Acid (Low Concentration) Slow_Release->Free_BA Coupling Suzuki-Miyaura Cross-Coupling Free_BA->Coupling Degradation Decomposition (Protodeboronation, etc.) Free_BA->Degradation Minimized

Caption: The MIDA boronate strategy for controlled biaryl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.

Materials & Equipment:

  • Reagents:

    • This compound (1.2 equiv.)

    • Aryl Bromide (1.0 equiv.)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4-6 mol%)

    • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv.)

    • Anhydrous 1,4-Dioxane

    • Degassed Water

  • Equipment:

    • Schlenk tube or microwave vial

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Silica gel for column chromatography

    • TLC plates

    • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Palladium(II) Acetate (0.02 equiv.), SPhos (0.04 equiv.), and Potassium Phosphate (3.0 equiv.).

    • Scientist's Note: The use of a biarylphosphine ligand like SPhos is crucial for achieving high efficiency, especially with challenging substrates. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. K₃PO₄ is an effective base for promoting the slow hydrolysis of the MIDA boronate.[1][2]

  • Atmosphere Inerting:

    • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to the vessel via syringe to achieve a desired concentration (typically 0.1 M with respect to the aryl bromide) in a 5:1 dioxane/water ratio.

    • Scientist's Note: While MIDA boronates are stable to anhydrous cross-coupling conditions, the presence of water is essential for the in situ hydrolysis that releases the free boronic acid.[1][5] The dioxane/water system provides a good balance of polarity to dissolve both the organic substrates and the inorganic base.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-18 hours).

    • Scientist's Note: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS, to determine the point of completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by silica gel column chromatography to yield the desired biaryl compound.

    • Scientist's Note: A key advantage of using MIDA boronates is their universal compatibility with silica gel chromatography, which simplifies the purification of intermediates in multi-step syntheses.[5]

Visualizing the Experimental Workflow

Workflow start Start reagents 1. Combine Reactants: Aryl Bromide, MIDA Boronate, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert 2. Inert Atmosphere: Evacuate & Backfill with N₂ or Ar reagents->inert solvent 3. Add Solvents: Anhydrous Dioxane & Degassed H₂O inert->solvent react 4. Heat & Stir: 80-100 °C, 4-18 h (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Work-up: Dilute, Extract with Ethyl Acetate react->workup purify 6. Purify: Dry, Concentrate & Silica Gel Chromatography workup->purify product Final Biaryl Product purify->product

Caption: A streamlined workflow for Suzuki-Miyaura coupling using MIDA boronates.

Data Presentation: Expected Outcomes

The use of this compound generally provides good to excellent yields across a range of aryl halide coupling partners. The stability of the MIDA boronate is particularly advantageous when coupling with electronically deactivated or sterically hindered aryl chlorides, which often require longer reaction times and higher temperatures.[1]

EntryAryl Halide PartnerTypical Yield (%)Notes
14-Bromoanisole85-95%Electron-rich aryl bromides are excellent coupling partners.
24-Chlorotoluene75-85%Demonstrates effective coupling with less reactive aryl chlorides.
31-Bromo-4-(trifluoromethyl)benzene80-90%Tolerant of electron-withdrawing groups.
42-Bromonaphthalene88-96%Effective for the synthesis of complex polyaromatic systems.
53-Bromoquinoline70-80%Applicable to the synthesis of poly-heterocyclic scaffolds.

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficient base or water for hydrolysis.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Use freshly opened, high-purity reagents. Add more degassed water if necessary.3. Increase reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Reaction rate is too slow, allowing decomposition to compete.2. Presence of acidic impurities.1. Increase catalyst loading slightly.2. Switch to a more active ligand (e.g., XPhos).3. Ensure all reagents and solvents are pure.
Formation of Homocoupled Byproducts 1. Catalyst decomposition leading to Pd black.2. Reaction temperature is too high.1. Use a more robust ligand or a pre-catalyst.2. Lower the reaction temperature.

Conclusion: A Paradigm Shift in Biaryl Synthesis

The adoption of this compound, and MIDA boronates in general, represents a significant advancement in the field of cross-coupling chemistry. By providing a stable, reliable, and highly effective surrogate for traditionally problematic boronic acids, this technology empowers researchers to synthesize complex biaryl molecules with greater efficiency and predictability. The principles of slow release and reversible protection not only solve the challenge of instability but also open the door to more complex, iterative synthetic strategies that were previously impractical.[5][10] For scientists in pharmaceutical and materials development, the MIDA boronate platform is an indispensable tool for accelerating discovery and innovation.

References

  • Burke, M. D., et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Denmark, S. E., & Smith, R. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. [Link]

  • Gillis, E. P. Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Chem-Station. MIDA boronate. Chem-Station International Edition. [Link]

  • Lipshutz, B. H., et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 2013. [Link]

  • Burke, M. D., et al. Slow release of organoboronic acids in cross-coupling reactions.
  • Lipshutz, B. H., et al. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 2017. [Link]

  • Mashima, H., et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Lipshutz, B. H., et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Isley, N. A., et al. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 2011. [Link]

  • Thomas, A. A., & Denmark, S. E. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013. [Link]

  • Mashima, H., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Lie, X., et al. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. PubMed. [Link]

Sources

Chemoselectivity of 4-Pyridinylboronic Acid MIDA Ester in Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Pyridinyl Cross-Coupling with MIDA Boronates

The incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry and materials science. However, the use of pyridinylboronic acids in the widely-utilized Suzuki-Miyaura cross-coupling reaction is often fraught with challenges, including instability and unpredictable reactivity.[1] Among the isomers, 4-pyridinylboronic acid demonstrates greater stability compared to its 2-pyridinyl counterpart. To address the inherent challenges of handling and utilizing pyridinylboronic acids, the development of N-methyliminodiacetic acid (MIDA) boronates has been a significant advancement.[2][3][4] This guide provides a detailed exploration of the chemoselectivity of 4-pyridinylboronic acid MIDA ester in cross-coupling reactions, offering insights into its reactivity, detailed experimental protocols, and its application in complex molecular synthesis.

This compound is a bench-stable, crystalline solid that offers a significant advantage in terms of handling, purification, and storage.[5] The MIDA ligand acts as a protecting group for the boronic acid, rendering it unreactive under standard anhydrous cross-coupling conditions.[5][6] This "off-on" capability is central to its utility, allowing for controlled, sequential bond formation in the synthesis of complex molecules.[4][7][8]

The Principle of Chemoselectivity: The Role of the MIDA Ligand

The chemoselectivity of MIDA boronates stems from the reversible protection of the boronic acid moiety. In its MIDA-protected form, the boron atom is sp³-hybridized and part of a tetracoordinate, bicyclic structure. This configuration prevents the transmetalation step in the Suzuki-Miyaura catalytic cycle from occurring.

The release of the reactive sp²-hybridized boronic acid is achieved under mild aqueous basic conditions.[5][9] This controlled deprotection is the key to achieving chemoselectivity in molecules containing multiple reactive sites, such as other boronic acids, boronic esters, or sensitive functional groups.

A competition experiment highlights this principle: in a mixture containing a MIDA boronate and an unprotected boronic acid, the Suzuki-Miyaura reaction will proceed selectively with the unprotected boronic acid under anhydrous conditions.[5]

Core Applications: Iterative Cross-Coupling

The robust nature of the MIDA protection allows for a powerful synthetic strategy known as iterative cross-coupling (ICC).[4][7][8] In this approach, a bifunctional molecule containing both a halide and a MIDA-protected boronic acid can be selectively coupled at the halide position. Following the coupling reaction, the MIDA group can be cleaved to reveal the boronic acid, which can then participate in a subsequent cross-coupling reaction. This iterative process enables the modular and efficient synthesis of complex molecular architectures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-pyridinylboronic acid with N-methyliminodiacetic acid.

Materials:

  • 4-Pyridinylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Anhydrous Sodium Sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-pyridinylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).

  • Add toluene to the flask to create a suspension.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield this compound.

General Protocol for Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of an aryl halide with a molecule containing both a this compound and another boronic acid derivative (e.g., a pinacol boronate).

Materials:

  • Aryl halide (e.g., Aryl bromide or Aryl chloride)

  • Substrate containing this compound and another boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Anhydrous base (e.g., K₂CO₃, CsF)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), the bifunctional boronic acid substrate (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the anhydrous base (2.0-3.0 eq).

  • Add the anhydrous solvent to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Deprotection and In Situ Cross-Coupling

This protocol describes the deprotection of the MIDA ester and subsequent in situ Suzuki-Miyaura coupling.

Materials:

  • Substrate containing this compound

  • Aryl halide

  • Palladium catalyst

  • Aqueous base (e.g., 1 M NaOH, NaHCO₃ solution)

  • Organic solvent (e.g., THF, Dioxane)

Procedure:

  • To a reaction vessel, add the MIDA-protected substrate (1.1 eq), the aryl halide (1.0 eq), and the palladium catalyst (0.02-0.05 eq) in an organic solvent.

  • Add the aqueous base (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating. The deprotection of the MIDA ester and the subsequent cross-coupling will occur in the same pot.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Data Presentation

CatalystBaseSolventTemperature (°C)Coupling PartnerProduct Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane100Aryl Bromide>90General Protocol
Pd(dppf)Cl₂CsFToluene110Aryl Chloride70-85General Protocol
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O80Aryl Bromide>95In Situ Protocol

Visualizations

Logical Workflow for Chemoselective Cross-Coupling

Caption: Workflow for selective Suzuki-Miyaura coupling.

Mechanism of MIDA Boronate Protection and Deprotection

MIDA_Mechanism cluster_protected Protected (Inactive) cluster_deprotected Deprotected (Active) cluster_conditions Conditions Protected This compound sp³ Boron Tetracoordinate Deprotected 4-Pyridinylboronic Acid sp² Boron Tricoordinate Protected->Deprotected Deprotection Deprotected->Protected Protection Anhydrous Anhydrous Suzuki Conditions Aqueous Aqueous Base (e.g., NaOH)

Caption: MIDA boronate protection and deprotection cycle.

Troubleshooting

  • Low Yield of Desired Product:

    • Ensure strictly anhydrous conditions for the selective coupling step. Moisture can lead to premature deprotection and loss of chemoselectivity.

    • Optimize the palladium catalyst and ligand. For challenging couplings, more active catalysts or specialized ligands may be required.

    • Screen different bases and solvents, as these can have a significant impact on reaction efficiency.[10]

  • Protodeboronation (Loss of the Boronic Acid Group):

    • This is a common side reaction with heteroarylboronic acids. Using the MIDA ester significantly mitigates this issue. If it still occurs during the in situ deprotection-coupling, consider a two-step procedure where the deprotection is performed at a lower temperature before adding the catalyst and heating.

  • Formation of Homocoupled Byproducts:

    • Ensure proper degassing of the reaction mixture to remove oxygen, which can promote homocoupling.

    • The choice of palladium precursor can influence the amount of homocoupling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex molecules containing the 4-pyridyl moiety. Its bench-top stability and, most importantly, its capacity for chemoselective cross-coupling through a protection-deprotection strategy make it an indispensable tool for researchers in organic synthesis and drug discovery. The ability to perform iterative cross-coupling reactions opens up efficient and modular pathways to novel chemical entities. By understanding the principles of its reactivity and following robust experimental protocols, scientists can effectively harness the power of this reagent to accelerate their research endeavors.

References

  • Al-Zoubi, R. M., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates. [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • ResearchGate. The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. [Link]

  • Deng, J. Z., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 345–347. [Link]

  • Sun, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]

  • Ghozati, K., et al. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 19(21), 5832–5835. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Pyridyl MIDA Boronate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-pyridyl MIDA boronates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this powerful yet sensitive class of reagents. Here, we move beyond standard protocols to address the "why" behind common experimental failures, providing you with the expert insights needed to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses specific, common problems encountered in the lab. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions grounded in mechanistic principles.

Q1: My reaction shows low to no conversion of my starting materials. Where do I begin troubleshooting?

A1: Initial Checks & Fundamental Flaws

When a reaction fails to initiate, it's crucial to systematically verify the foundational parameters before exploring more complex variables. Low conversion is often traced back to a small number of critical factors.

Probable Causes & Solutions:

  • Atmosphere Integrity: The Pd(0) species central to the catalytic cycle is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst oxidation and deactivation.

    • Solution: Ensure all solvents are rigorously degassed via sparging with an inert gas for at least 30 minutes or through several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality & Stoichiometry:

    • Aryl Halide: Verify the purity of your coupling partner. Impurities can inhibit the catalyst.

    • MIDA Boronate: While MIDA boronates are exceptionally stable, ensure yours is pure and has been stored correctly.[1] A slight excess (typically 1.2-1.5 equivalents) is often beneficial.[2][3]

    • Base: The base is not just a proton scavenger; it is critical for mediating MIDA boronate hydrolysis.[4] Ensure you are using a high-purity, anhydrous base if the protocol demands it, and that it has been weighed accurately.

  • Catalyst Activation Failure: Many palladium sources, like Pd(OAc)₂, are pre-catalysts that must be reduced in situ to the active Pd(0) state. This reduction, often performed by phosphine ligands, can sometimes be inefficient.

    • Solution: Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, a modern pre-catalyst (e.g., an XPhos-palladacycle). These pre-catalysts are designed for reliable and rapid generation of the active catalytic species.[5]

  • Incorrect "Slow-Release" Conditions: The entire premise of using MIDA boronates for pyridyl couplings relies on the slow, controlled hydrolysis to the active boronic acid.[6] Using conditions that are too mild (insufficient temperature or water) may prevent hydrolysis altogether, meaning the active nucleophile is never formed.

    • Solution: Verify your solvent system (e.g., dioxane/water) and temperature are appropriate for slow release.[3] A typical starting point is 60-80 °C.

Q2: I'm observing significant protodeboronation (formation of pyridine) instead of my desired product. What's causing this and how can I stop it?

A2: Taming the "Slow-Release" - The Hydrolysis Rate is Key

This is the most common failure mode and is almost always due to an improperly controlled hydrolysis of the MIDA boronate. Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, especially in the presence of base and heat.[6][7] If the MIDA ester is cleaved too quickly, the concentration of the unstable boronic acid builds up and decomposes before it can engage in the catalytic cycle.

Probable Causes & Solutions:

  • Incorrect Base Selection: The choice of base is the primary controller of the hydrolysis rate. Strong aqueous bases like NaOH will cleave the MIDA ester almost instantly, leading to massive protodeboronation.[4][8]

    • Solution: Use a milder base that facilitates slow hydrolysis. Potassium phosphate (K₃PO₄) is the base of choice for this purpose, as it provides the right balance of basicity and buffering to enable controlled release over several hours at elevated temperatures.[2][3] K₂CO₃ can also be effective but may lead to faster hydrolysis.

  • Solvent/Water Ratio: The amount of water present directly influences the hydrolysis kinetics.

    • Solution: Carefully control the water content. A common starting point is a 5:1 to 10:1 ratio of organic solvent (like dioxane or DMF) to water.[3] Too much water will accelerate hydrolysis and subsequent protodeboronation.

The diagram below illustrates the kinetic balance you aim to achieve. The goal is to ensure the rate of cross-coupling far exceeds the rate of boronic acid decomposition.

Slow_Release_Kinetics MIDA 4-Pyridyl MIDA Boronate (Stable Reservoir) BA 4-Pyridylboronic Acid (Unstable Intermediate) MIDA->BA Slow Hydrolysis (k_hydrolysis) Product Desired Cross-Coupling Product BA->Product Fast Cross-Coupling (k_coupling) Decomp Protodeboronation (Pyridine) BA->Decomp Decomposition (k_decomp) Goal Goal: k_coupling >> k_hydrolysis > k_decomp

Caption: The "Slow-Release" strategy for MIDA boronate cross-coupling.

Q3: My reaction starts but then stalls, leaving significant amounts of starting material. Why?

A3: Combating Catalyst Deactivation - The "Pyridyl Problem"

This is a classic symptom of catalyst deactivation, a phenomenon often referred to as "The 2-Pyridyl Problem" but also highly relevant to 4-pyridyl substrates.[7][9] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or dead.[10][11]

Probable Causes & Solutions:

  • Inadequate Ligand Choice: The ligand's job is not only to facilitate the reaction but also to protect the palladium center.[12] Small, less sterically demanding ligands (like PPh₃) are often insufficient to prevent the pyridine substrate from binding to the palladium and poisoning the catalyst.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands form a protective "pocket" around the palladium that sterically disfavors coordination by the pyridine nitrogen while promoting the crucial steps of oxidative addition and reductive elimination.[12][13]

  • Incorrect Palladium-to-Ligand Ratio: An insufficient amount of ligand can leave palladium centers exposed and vulnerable to pyridine coordination.

    • Solution: A Pd:Ligand ratio of 1:2 is a robust starting point for catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Using pre-catalysts with a defined Pd:L ratio often provides greater reliability.

The following diagram illustrates how a bulky ligand can prevent catalyst poisoning.

Catalyst_Deactivation Active_Small Active Catalyst Pd(0)L₂ L = Small Ligand Inactive Inactive Complex Py-Pd(0)L Pyridine Coordinated Active_Small->Inactive Pyridine Poisoning (Favored) Reaction Productive Catalytic Cycle Active_Small->Reaction Competitive Cycle Inactive->Active_Small Slow Re-equilibration Active_Bulky Active Catalyst Pd(0)L'₂ L' = Bulky Ligand Active_Bulky->Reaction Steric Shielding (Favored)

Caption: Steric shielding by bulky ligands prevents catalyst deactivation.

Recommended Ligands for Pyridyl CouplingKey Features
XPhos Excellent generality, high steric bulk.[2]
SPhos Often effective at lower temperatures.[3]
RuPhos Electron-rich, effective for challenging substrates.
BrettPhos Very bulky, useful for sterically hindered partners.[10]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the chemistry of 4-pyridyl MIDA boronates.

Q1: Why should I use a MIDA boronate instead of a simple 4-pyridylboronic acid or a pinacol (BPin) ester?

A1: The choice of boron reagent is critical and comes down to a trade-off between reactivity and stability.

  • 4-Pyridylboronic Acid: Highly reactive but notoriously unstable. It readily undergoes protodeboronation, making it difficult to store, purify, and use reliably, often resulting in low and irreproducible yields.[6][14]

  • 4-Pyridylboronic Pinacol Ester (BPin): More stable than the boronic acid and can be isolated. However, it is less reactive and can be challenging to couple with deactivated or hindered aryl halides. Its stability is often insufficient to prevent decomposition under forcing reaction conditions.[6]

  • 4-Pyridyl MIDA Boronate: Offers the best of both worlds. It is an exceptionally stable, crystalline, air-stable solid that can be purified by chromatography.[1][15] Crucially, it serves as a "pro-drug" for the boronic acid, allowing for its slow, in situ generation under specific conditions, thereby maximizing its productive coupling while minimizing decomposition.[2][6]

Q2: What is the mechanistic role of the base and water in this reaction?

A2: They perform a dual, interconnected function that is central to the success of the reaction.

  • MIDA Hydrolysis (Deprotection): Water acts as the nucleophile and the base (e.g., K₃PO₄) acts as the promoter for the hydrolysis of the MIDA ester C-N bonds, which releases the free boronic acid.[4] The rate of this hydrolysis is highly dependent on the choice of base, temperature, and water concentration.[8]

  • Transmetalation Promotion: In the main Suzuki-Miyaura catalytic cycle, the base activates the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step (transferring the pyridyl group to the palladium catalyst).[16][17]

Therefore, the base and water must be carefully balanced to achieve a slow release of the boronic acid while still ensuring the catalytic cycle can proceed efficiently.

Q3: How do I select the optimal catalyst system (Palladium source and Ligand)?

A3: The optimal system balances reactivity with stability against pyridine poisoning.

  • Palladium Source: For reproducibility, modern pre-catalysts are highly recommended. These are air-stable complexes (e.g., G3 or G4 palladacycles) that contain the ligand in a defined ratio and are designed to cleanly and efficiently generate the active Pd(0)L species in solution. If using basic sources, Pd₂(dba)₃ is generally preferred over Pd(OAc)₂ as the latter requires in-situ reduction which can be less reliable.

  • Ligand: As detailed in the troubleshooting section (Q3), the ligand must be sterically bulky and electron-rich.[12] For 4-pyridyl MIDA boronates, ligands from the Buchwald family are the industry standard. XPhos is an excellent general starting point due to its proven effectiveness in a wide range of challenging heteroaryl couplings.[2][5]

Q4: Is a copper co-catalyst necessary for 4-pyridyl MIDA boronate couplings?

A4: Not always, but it is a critical parameter to screen during optimization, especially for difficult couplings. While the "copper effect" is most famously associated with the even more challenging 2-pyridyl MIDA boronates, it can also be beneficial for 4-pyridyl systems.[2][15] The precise role of copper is debated but is thought to involve one or more of the following:

  • Facilitating Transmetalation: A Cu(I) species may undergo transmetalation with the boronic acid to form a pyridyl-copper intermediate, which then more readily transmetalates with the palladium complex.[7]

  • Preventing Catalyst Deactivation: Copper may interact with the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[15] Recommendation: If you are experiencing low yields with a standard Pd/ligand system, consider adding a copper(I) or copper(II) salt (e.g., Cu(OAc)₂, CuI, CuTC) as an additive during your optimization screen.[2][5]

Part 3: General Experimental Protocol

This protocol provides a robust starting point for the cross-coupling of a 4-pyridyl MIDA boronate with an aryl bromide.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-pyridyl MIDA boronate (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water, in a 5:1 ratio, to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Place the sealed vial in a pre-heated oil bath or heating block set to 80 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The product can then be purified by standard methods such as silica gel chromatography.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature. [Link]

  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Isom, A. Z., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]

  • Nishikata, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Libraries. [Link]

  • CORE. (n.d.). Iterative cross-coupling with MIDA boronates. [Link]

  • Ghaffari, B., et al. (2023). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Nature Communications. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • MacFarlane, R. T. J., & Murray, P. R. D. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]

  • Le-Quellec, A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Le-Quellec, A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nishikata, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed. (2025). Water-Stable 2-Pyridylboron Reagents: Pd-Catalyzed 2-Pyridylation Reaction of Aryl Halides. [Link]

  • IntechOpen. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Water‐Stable 2‐Pyridylboron Reagents: Pd‐Catalyzed 2‐Pyridylation Reaction of Aryl Halides. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 4-Pyridinylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Pyridinylboronic acid MIDA ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific, yet powerful, building block.

The use of N-methyliminodiacetic acid (MIDA) boronates has become widespread due to their remarkable stability to air, moisture, and chromatography, offering a significant advantage over traditionally unstable boronic acids, especially heteroaromatic ones like 4-pyridinylboronic acid.[1][2][3] The MIDA ester serves as a protecting group, allowing for the "slow release" of the reactive boronic acid in situ under specific basic conditions, which is crucial for minimizing decomposition and side reactions.[4][5][6] This guide provides in-depth, field-proven insights to help you navigate the nuances of this chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

Several factors can contribute to poor performance. The most common culprits include:

  • Inefficient MIDA ester hydrolysis: The core principle of using a MIDA boronate is its controlled hydrolysis to release the boronic acid for the catalytic cycle.[5][6] If the base is too weak or conditions are not optimal, this release is too slow or incomplete.

  • Catalyst deactivation: Pyridyl compounds are Lewis basic and can coordinate to the palladium center, potentially inhibiting catalytic activity.[7]

  • Protodeboronation: Even with the MIDA protecting group, the released 4-pyridinylboronic acid is susceptible to decomposition (protodeboronation), especially under harsh conditions or with prolonged reaction times.[6][8]

  • Poor reagent quality: Ensure the MIDA ester, aryl halide, catalyst, and base are pure and the solvents are appropriately degassed.[9]

Q2: What is the optimal base for hydrolyzing the MIDA ester in situ?

The choice of base is critical. While strong bases like NaOH can rapidly cleave the MIDA group, this can lead to a high concentration of the unstable boronic acid, promoting decomposition.[5][10]

  • Mild aqueous bases are preferred for slow release. Potassium phosphate (K₃PO₄) is often an excellent choice, promoting a continuous, low-concentration release of the boronic acid over several hours.[6][8]

  • Inorganic vs. Organic Bases: Studies have shown that for MIDA boronates, inorganic bases like K₂CO₃ or Na₂CO₃ can be ineffective, leading to very low product yields.[1][2] In some systems, organic bases like triethylamine (Et₃N) have proven effective, particularly in aqueous micellar conditions.[1][2]

The main role of the base is to facilitate the formation of the borate anion [RB(OH)₃]⁻, which is the species that actively participates in the transmetalation step with the palladium complex.[11]

Q3: Can I run the reaction under anhydrous conditions?

Generally, no. MIDA boronates are designed to be stable and unreactive under anhydrous conditions.[12][13] The presence of water is necessary to hydrolyze the MIDA ester and liberate the boronic acid, which is essential for the catalytic cycle to proceed.[13][14] Recent research has explored anhydrous Suzuki conditions using specific bases like TMSOK, but these are highly specialized and may not be suitable for all substrates, especially Lewis-basic heterocycles.[7][15]

Q4: My reaction is generating a lot of homocoupling byproduct. What can I do?

Homocoupling of the boronic acid is often a result of Pd(II) species in the reaction, which can be caused by:

  • Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state.

  • Presence of oxygen in the reaction mixture.[12]

  • Thoroughly degas all solvents and reagents before starting the reaction. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Using a Pd(0) source (like Pd₂(dba)₃) or a precatalyst designed for rapid activation can also mitigate this issue.[13]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: No reaction or trace conversion.
Potential Cause Explanation Recommended Solution
Incorrect Base The base is not effective for MIDA ester hydrolysis. Strong inorganic bases (e.g., K₂CO₃) are often poor choices for this specific substrate.[1][2]Switch to a milder base known to facilitate slow release, such as K₃PO₄ . A screen of bases may be necessary. For certain systems, an organic base like Et₃N in an aqueous medium could be effective.[1]
Catalyst System Incompatibility The chosen palladium source and ligand are not active enough for the specific aryl halide and pyridinyl MIDA ester combination. Electron-rich phosphine ligands are often required.[16]Use a modern, electron-rich, and sterically hindered biarylphosphine ligand such as SPhos or XPhos .[6][13] These ligands promote the formation of the active monoligated palladium species.[16] Using a pre-formed catalyst (precatalyst) can also ensure efficient generation of the active Pd(0) species.[7]
Insufficient Water MIDA boronate hydrolysis requires water. Anhydrous conditions will prevent the reaction from starting.[12][13]Ensure your solvent system contains water. A common solvent mixture is dioxane/H₂O or THF/H₂O.[6]
Issue 2: Reaction starts but stalls or yields are low and inconsistent.
Potential Cause Explanation Recommended Solution
Protodeboronation The released 4-pyridinylboronic acid is unstable and decomposes faster than it couples, a common issue with heteroaryl boronic acids.[6][8] This is accelerated by heat and high base concentration.The "slow-release" strategy is key. Use a mild base (K₃PO₄) to keep the instantaneous concentration of free boronic acid low.[6][17] Consider running the reaction at a lower temperature if possible, although this may require a more active catalyst system.
Poor Reagent Stability While the MIDA ester is bench-stable, the corresponding free 4-pyridinylboronic acid is notoriously unstable.[8][18] If your MIDA ester has degraded, it will impact the reaction.Store the this compound in a dry environment at the recommended temperature (typically 2-8°C). Check the purity of the reagent if it has been stored for a long time.
Ligand Aryl Scrambling In some cases, an aryl group from the phosphine ligand can be transferred instead of the desired pyridinyl group, leading to impurities and reduced yield of the target product.[10][19]This is a known issue, especially with certain phosphine ligands. If you suspect this is happening, consider switching to a different class of ligand, such as one with aliphatic substituents (e.g., tricyclohexylphosphine) or a well-optimized biarylphosphine ligand less prone to this side reaction.[10]
Workflow for Troubleshooting a Failed Reaction

The following diagram illustrates a logical workflow for diagnosing and solving common issues.

troubleshooting_workflow Start Reaction Failed (Low/No Yield) Check_Base Step 1: Verify Base Is it K₃PO₄ or a suitable alternative? Start->Check_Base Check_Catalyst Step 2: Evaluate Catalyst Using modern biarylphosphine ligand (e.g., SPhos, XPhos)? Check_Base->Check_Catalyst Base is appropriate Change_Base Action: Switch to K₃PO₄ or screen bases. Check_Base->Change_Base Base is incorrect (e.g., K₂CO₃) Check_Conditions Step 3: Review Conditions Is water present? Are solvents properly degassed? Check_Catalyst->Check_Conditions Catalyst is appropriate Change_Catalyst Action: Switch to SPhos/XPhos or use a precatalyst. Check_Catalyst->Change_Catalyst Ligand is suboptimal (e.g., PPh₃) Check_Purity Step 4: Assess Reagents Are starting materials pure? Is MIDA ester stored correctly? Check_Conditions->Check_Purity Conditions are correct Modify_Conditions Action: Add H₂O. Improve degassing protocol. Check_Conditions->Modify_Conditions Conditions are incorrect (e.g., anhydrous) Success Reaction Optimized Check_Purity->Success All checks passed, consider advanced diagnostics (e.g., ligand screening) Replace_Reagents Action: Use fresh, pure reagents. Check_Purity->Replace_Reagents Reagents suspect Change_Base->Check_Catalyst Change_Catalyst->Check_Conditions Modify_Conditions->Check_Purity Replace_Reagents->Success

Caption: A step-by-step decision tree for troubleshooting Suzuki couplings with this compound.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a robust starting point and is based on conditions reported to be effective for challenging couplings involving MIDA boronates.[6]

Reagents & Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine Ligand (e.g., SPhos or XPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 5.0–7.5 equiv)

  • Solvent (e.g., 5:1 Dioxane/H₂O, 0.1 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium source, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

The Catalytic Cycle and the Role of MIDA Ester

The diagram below illustrates the key steps in the catalytic cycle, highlighting the initial hydrolysis required for the MIDA boronate.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination pd0->reductive_elimination pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation transmetalation->pd0 Ar-Pd-4-Pyridyl intermediate product Ar-4-Pyridyl reductive_elimination->product arx Ar-X arx->oxidative_addition boronate 4-Py-B(OH)₃⁻ boronate->transmetalation mida_hydrolysis MIDA Ester Hydrolysis (Slow Release) mida_hydrolysis->boronate Generates active nucleophile mida_ester 4-Py-B(MIDA) mida_ester->mida_hydrolysis base Base (e.g., K₃PO₄) + H₂O base->mida_hydrolysis

Caption: The Suzuki-Miyaura catalytic cycle adapted for this compound, emphasizing the initial slow-release hydrolysis step.

References

  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. LinkedIn. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Pyridinylboronic Acid MIDA Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-pyridinylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low product yields, with this versatile yet sometimes challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues and develop robust solutions.

Frequently Asked questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: Why use a MIDA ester instead of the free boronic acid?

A1: N-methyliminodiacetic acid (MIDA) boronates offer significant advantages over their corresponding boronic acids. They are typically bench-top stable, crystalline solids that are compatible with chromatography and unreactive under anhydrous cross-coupling conditions.[1] This stability is especially crucial for notoriously unstable compounds like many heteroaromatic boronic acids, including pyridyl derivatives.[2][3][4] The MIDA group acts as a protecting group that allows for the in situ slow release of the reactive boronic acid under aqueous basic conditions, minimizing degradation that often leads to low yields.[3][4]

Q2: My reaction isn't working. What are the first things to check?

A2: When facing a low-to-no-yield situation, begin with the fundamentals of any Suzuki-Miyaura coupling:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to prevent catalyst decomposition and homocoupling of the boronic acid.[5][6]

  • Reagent Quality: Verify the purity and integrity of your aryl halide, base, and palladium catalyst/ligand.

  • MIDA Boronate Hydrolysis: The MIDA ester must be hydrolyzed to the active boronic acid for the reaction to proceed. This requires aqueous basic conditions. Anhydrous conditions will typically result in no reaction.[1][7]

Q3: What is the role of the base in this specific reaction?

A3: The base plays multiple critical roles. First, it facilitates the hydrolysis of the MIDA boronate to release the boronic acid.[1][7] Second, it activates the resulting boronic acid by converting it to a more nucleophilic borate species (e.g., [Pyr-B(OH)3]⁻), which is necessary for the transmetalation step.[8][9] Finally, the base reacts with the Pd(II)-halide complex after oxidative addition to form a palladium-hydroxo or -alkoxo species, which is the competent partner for transmetalation.[7][9]

Q4: Can the pyridine nitrogen cause problems?

A4: Yes. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[10][11] This is a well-known challenge with nitrogen-containing heterocycles in cross-coupling reactions.[12][13] Careful selection of ligands and reaction conditions is essential to mitigate this effect.

In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, this guide provides a more detailed breakdown of potential problems and targeted solutions.

Symptom 1: No or Minimal Product Formation, Starting Materials Largely Unconsumed

This often points to a fundamental failure in the catalytic cycle or in the activation of the boronate.

Root Cause A: Ineffective MIDA Boronate Hydrolysis

The slow-release mechanism of MIDA boronates is their key feature, but it is critically dependent on the reaction conditions.[3] Without hydrolysis, the transmetalation step cannot occur.

Troubleshooting Steps:

  • Ensure Presence of Water: The reaction requires an aqueous co-solvent (e.g., Dioxane/H₂O, THF/H₂O) to facilitate hydrolysis.[1]

  • Evaluate Base Strength and Type: Deprotection is achieved under mild aqueous basic conditions.[1] While strong bases like NaOH can deprotect the MIDA ester rapidly, weaker inorganic bases like K₃PO₄ or K₂CO₃ are commonly used in the coupling reaction itself.[3] If hydrolysis is suspected to be the rate-limiting step, consider a stronger base or a pre-hydrolysis step. However, be aware that some studies have shown poor yields with inorganic bases, favoring organic bases like triethylamine in specific aqueous systems.[2][14]

  • Check Solubility: Ensure all components, particularly the base, are sufficiently soluble to be effective. Finely powdered, dry base is recommended for reproducibility.[6]

Root Cause B: Catalyst Inhibition or Deactivation

The 4-pyridinyl moiety presents a specific challenge due to potential catalyst poisoning.

Troubleshooting Steps:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Buchwald's dialkylbiphenylphosphino ligands (e.g., SPhos, XPhos) are often highly effective for coupling heteroaryl compounds as they create a more reactive and stable catalytic complex that is less susceptible to inhibition.[3][12]

  • Catalyst Source: Use a reliable palladium source. Pre-catalysts like [Pd(OAc)₂ + Ligand] or well-defined pre-formed catalysts (e.g., XPhos Pd G3) are excellent choices.[5] Ensure the catalyst has not degraded during storage.

  • Consider Additives: For challenging 2-pyridyl systems, the addition of copper(I) salts has been shown to promote the reaction, though the mechanism is complex.[3][15] While this is a 4-pyridyl system, if catalyst inhibition is severe, this strategy could be explored cautiously.

Symptom 2: Low Yield with Significant Side Product Formation

The appearance of byproducts provides valuable clues about what is going wrong in the catalytic cycle.

Side Product: Protodeborylation (Formation of Pyridine)

This occurs when the C-B bond is cleaved and replaced by a C-H bond, consuming your boronate reagent.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Oxygen can promote this side reaction. Rigorously degas all solvents and maintain a robust inert atmosphere.[5][6]

  • Minimize Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of protodeborylation. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Moderate Base Strength: Very strong bases can accelerate the decomposition of boronic acids. Use the mildest base that effectively promotes the reaction (e.g., K₃PO₄ is often a good choice).[3]

Side Product: Homocoupling (Formation of 4,4'-Bipyridine)

This results from the coupling of two this compound molecules.

Troubleshooting Steps:

  • Ensure Proper Degassing: Homocoupling is often a sign of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[5][16]

  • Check Aryl Halide Purity: Ensure your aryl halide partner is pure and free of contaminants that could interfere with the oxidative addition step.

  • Control Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the MIDA boronate is common, but a large excess can sometimes favor homocoupling.

Side Product: Dehalogenation of the Coupling Partner

This occurs when the aryl halide is reduced instead of coupled.

Troubleshooting Steps:

  • Identify Hydride Source: This side reaction requires a hydride source. Solvents like isopropanol or impurities in reagents can sometimes act as hydride donors. Ensure you are using high-purity, anhydrous solvents.[6]

  • Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination (desired product) versus side reactions. Experiment with different phosphine ligands.

Visual Troubleshooting and Workflow

To aid in diagnosing issues, the following diagrams illustrate the key reaction pathway and a decision-making workflow.

Suzuki-Miyaura Catalytic Cycle for MIDA Boronates

Suzuki_Miyaura_Cycle cluster_activation Boronate Activation cluster_cycle Catalytic Cycle MIDA 4-Pyridinyl-B(MIDA) BA 4-Pyridinyl-B(OH)₂ MIDA->BA Hydrolysis (+H₂O, Base) Borate [4-Pyridinyl-B(OH)₃]⁻ BA->Borate Base Base_Complex Ar-Pd(II)(OH)L₂ Borate->Base_Complex Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) OA_Complex->Base_Complex Base (e.g., OH⁻) TM_Complex Ar-Pd(II)(Pyr)L₂ Base_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (+ Ar-Pyr)

Caption: The Suzuki-Miyaura cycle adapted for MIDA boronates.

Troubleshooting Decision Tree

Sources

Technical Support Center: 4-Pyridinylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Pyridinylboronic acid MIDA ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate challenges and optimize your synthetic outcomes. We will explore common side reactions, troubleshoot experimental failures, and answer frequently asked questions based on both established literature and extensive field experience.

Introduction: Why Use a MIDA Ester?

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry.[1] However, many of the most valuable boronic acids, particularly heteroaromatic ones like 4-pyridinylboronic acid, are notoriously unstable. They are prone to decomposition via pathways like protodeboronation, oxidation, and polymerization, which complicates storage and leads to inefficient coupling reactions.[2][3]

The N-methyliminodiacetic acid (MIDA) ligand was developed by Professor Martin Burke's group to address this instability.[1][2] By chelating to the boron atom, MIDA rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state.[1] This renders the boron center unreactive to standard cross-coupling conditions and exceptionally stable for benchtop storage.[2][4] The MIDA group can then be cleaved under specific, mild aqueous basic conditions to release the active boronic acid in situ, a process often referred to as "slow release" cross-coupling.[2][3]

This guide will help you navigate the nuances of using this powerful tool and troubleshoot the side reactions that can arise.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion to Desired Product

Symptom: Your reaction shows a low yield of the cross-coupled product, with significant recovery of the this compound starting material.

Probable Cause: Inefficient deprotection of the MIDA ester. The sp³-hybridized boron is stable and will not participate in the catalytic cycle until it is hydrolyzed to the sp²-hybridized boronic acid.

Mechanistic Insight: MIDA boronate hydrolysis is the key initiation step. This process can follow two distinct mechanisms: a very fast, base-mediated pathway and a much slower, neutral pathway.[5] For the Suzuki-Miyaura coupling, we rely on a controlled version of the base-mediated pathway to generate the boronic acid in situ. If the conditions are not suitable, this hydrolysis will be the rate-limiting step, starving the catalytic cycle of its nucleophilic partner.

Solutions & Rationale:

  • Verify Your Base and Water Content: The choice and amount of base are critical.

    • For Slow-Release Coupling: Aqueous potassium phosphate (K₃PO₄) is the standard for a reason. It provides a controlled, slow release of the boronic acid, preventing its concentration from building up to levels where decomposition (protodeboronation) can outcompete the desired coupling.[2][3] A common starting point is 3.0-7.5 equivalents of K₃PO₄.[3][6]

    • Ensure Sufficient Water: Water is a reactant in the hydrolysis. Anhydrous or insufficiently aqueous conditions will halt deprotection. Typical solvent systems are mixtures like dioxane/H₂O or THF/H₂O.[3][6] The ratio of water is crucial; too much can accelerate protodeboronation, while too little prevents hydrolysis.[6]

  • Increase Reaction Temperature: While many couplings proceed at moderate temperatures (e.g., 60 °C), sluggish reactions, especially with challenging electrophiles like aryl chlorides, may require more thermal energy to drive both the deprotection and the catalytic cycle.[3] Temperatures up to 100 °C may be necessary.[3]

  • Check Catalyst and Ligand: While not a deprotection issue, a dead catalyst or inappropriate ligand will also result in no reaction. Ensure your palladium source and ligand (e.g., SPhos is commonly used for these couplings) are active.[3]

Troubleshooting Deprotection Workflow

G start Low Conversion & High MIDA Ester Recovery q1 Is the base K₃PO₄ (or similar weak base)? start->q1 q2 Is water present in the solvent system? q1->q2 Yes sol1 Switch to aqueous K₃PO₄. Rationale: Ensures controlled 'slow release' of boronic acid. q1->sol1 No q3 Is the reaction temperature adequate? q2->q3 Yes sol2 Add water to create a biphasic system (e.g., Dioxane:H₂O 5:1). Rationale: Water is a required reagent for hydrolysis. q2->sol2 No sol3 Increase temperature incrementally (e.g., from 60°C to 80-100°C). Rationale: Overcomes activation energy for both deprotection and coupling. q3->sol3 No end Deprotection Optimized. Consider catalyst/ligand issues. q3->end Yes

Caption: Troubleshooting workflow for inefficient MIDA deprotection.

Issue 2: Significant Protodeboronation Side Product

Symptom: You observe the formation of pyridine as a major byproduct, and your desired product yield is correspondingly low.

Probable Cause: The rate of in situ boronic acid generation is exceeding the rate of transmetalation to the palladium center. The liberated 4-pyridinylboronic acid, which is inherently unstable, is then rapidly protonated and cleaved by the solvent or trace acid.

Mechanistic Insight: The C(sp²)–B bond of 2- and 4-pyridylboronic acids is particularly labile and susceptible to protodeboronation.[7] The entire purpose of the "slow-release" strategy is to maintain a very low, steady-state concentration of the unstable boronic acid, ensuring that any molecule that is deprotected is quickly captured by the palladium catalyst before it has time to decompose.[3][7]

Solutions & Rationale:

  • Reduce the Rate of Hydrolysis:

    • Lower Water Concentration: As shown in polymerization studies, reducing the water content can disfavor protodeboronation by slowing the hydrolysis of the MIDA ester.[6]

    • Use a Weaker Base: If using a stronger base than K₃PO₄, switch back. If already using K₃PO₄, ensure it is not excessively hydrated, which could create localized areas of high basicity.

  • Optimize the Catalytic Cycle Speed:

    • Increase Catalyst/Ligand Loading: A more active catalytic system can trap the boronic acid more efficiently. Consider increasing the catalyst loading from 2 mol% to 5 mol%.[3]

    • Ensure Efficient Stirring: In biphasic systems, mass transport between the aqueous and organic layers can be rate-limiting.[5] Vigorous stirring is essential to ensure the generated boronic acid can rapidly enter the organic phase where the catalyst resides.

The "Slow Release" Principle

G cluster_0 Fast Release (e.g., NaOH) cluster_1 Slow Release (e.g., K₃PO₄) a MIDA Ester b High Concentration of Unstable Boronic Acid a->b Rapid Hydrolysis c Protodeboronation (Side Reaction) b->c Major Pathway d Desired Coupling b->d Minor Pathway x MIDA Ester y Low, Steady-State Conc. of Boronic Acid x->y Slow, Rate- Controlled Hydrolysis z Desired Coupling y->z Major Pathway w Protodeboronation y->w Minor Pathway

Caption: Contrasting fast vs. slow release of boronic acid.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: This is one of the primary advantages of MIDA esters. They are generally free-flowing, crystalline solids that are indefinitely stable for benchtop storage under air.[2][4][7] Unlike the parent boronic acid, you do not need to store them under an inert atmosphere or in a freezer for long-term stability. Studies have shown >95% purity even after 60 days on the bench.[2]

Q2: Can I purify my MIDA ester-containing product using silica gel chromatography? A: Yes, absolutely. MIDA boronates are compatible with standard silica gel chromatography.[2][4][8] This is a significant advantage over free boronic acids, which often decompose on silica. MIDA boronates have a unique affinity for silica, being minimally mobile in solvents like diethyl ether but eluting readily with THF, a property that can be exploited for purification.[8]

Q3: I need to generate the free boronic acid for a different reaction, not a Suzuki coupling. What conditions should I use? A: For rapid and quantitative deprotection to the free boronic acid, use a strong aqueous base like 1M NaOH in a solvent like THF at room temperature. The hydrolysis is typically complete in under 10 minutes.[1][3] Be aware that the resulting 4-pyridinylboronic acid will be unstable and should be used immediately without isolation.[3][7]

Q4: My reaction contains other functional groups. How stable is the MIDA boronate? A: The MIDA boronate is remarkably robust and compatible with a wide range of reaction conditions under which free boronic acids would decompose. It has been shown to be stable to:

  • Reductive amination

  • Horner-Wadsworth-Emmons and Takai olefinations

  • Evans and Paterson aldol reactions

  • Dess-Martin oxidation

  • Stille coupling[2]

This allows for late-stage installation of the boron functionality and elaboration of other parts of the molecule before the final cross-coupling step.[9]

Q5: What are the key differences in setting up a reaction with a MIDA ester compared to a standard boronic acid? A: The main differences are summarized below.

ParameterStandard Boronic AcidThis compoundRationale
Handling Often requires inert atmosphere; stability can be a concern.Benchtop stable, easy to handle and weigh in air.[2][7]MIDA protection prevents decomposition.
Base Wide variety (Na₂CO₃, Cs₂CO₃, K₃PO₄, etc.).K₃PO₄ is strongly recommended.The base must facilitate slow hydrolysis for in situ release.[2][3]
Solvent Often anhydrous for stability, or biphasic.Must be aqueous (e.g., THF/H₂O).Water is a required reagent for the MIDA deprotection step.[6][7]
Stoichiometry Often used in excess (1.5-2.0 eq) to compensate for decomposition.Can often be used in lower excess (e.g., 1.2 eq).[3]Higher stability means less is lost to side reactions.

Experimental Protocols

Protocol 1: Standard Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for coupling this compound with an aryl or heteroaryl chloride, based on the work of Burke and others.[3]

Reagents & Materials:

  • Aryl/Heteroaryl Halide (e.g., Aryl Chloride) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • SPhos (Buchwald Ligand) (0.10 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (7.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.05 eq, 5.6 mg), SPhos (0.10 eq, 20.5 mg), and K₃PO₄ (7.5 eq, 796 mg).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 3.5 mL for a 0.07 M final concentration).

  • Add deionized water (e.g., 0.7 mL, to make a 5:1 Dioxane/H₂O mixture).

  • Place the sealed vessel in a preheated oil bath or heating block at 60-80 °C. Note: For deactivated chlorides, the temperature may need to be increased to 100 °C.

  • Stir vigorously for 6-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Quality Control - Verifying MIDA Ester Integrity

If you suspect your MIDA ester has degraded (highly unlikely, but possible with improper synthesis or contamination), you can perform a simple NMR check.

Procedure:

  • Dissolve a small amount (~5-10 mg) of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Expected Peaks: You should see sharp, well-defined peaks corresponding to the pyridyl ring protons and the distinct singlets for the N-CH₃ and the two sets of CH₂ protons of the MIDA ligand.

  • Signs of Degradation: The presence of free pyridine or 4-pyridinylboronic acid indicates hydrolysis. A broad, poorly resolved spectrum could suggest polymerization or other decomposition pathways. The MIDA ester itself should be a sharp, crystalline solid; an oily or discolored appearance could be a physical indicator of impurities.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3595–3597. Available from: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2018). Preparation of (5-Acetylthiophen-2-yl)boronic acid N-Methyliminodiacetic acid (MIDA) Ester. Organic Syntheses, 95, 92-106. Available from: [Link]

  • Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(8), 755–761. Available from: [Link]

  • Kishore, M., & Kumar, A. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(56), 7794-7808. Available from: [Link]

  • Iddison, T., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1254–1262. Available from: [Link]

  • Lee, J. C. H., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(52), 12617-12620. Available from: [Link]

  • Knapp, D. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available from: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17805–17808. Available from: [Link]

Sources

improving the efficiency of MIDA boronate deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of MIDA boronate deprotection, a critical step in modern synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

MIDA boronates are valued for their exceptional stability, allowing for complex molecular construction through iterative cross-coupling reactions.[1][2][3][4][5] However, the efficiency of the final deprotection step to release the free boronic acid is paramount for the success of subsequent transformations. This guide addresses the common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding MIDA boronate deprotection:

Q1: Why is my MIDA boronate deprotection so slow or incomplete?

A sluggish or incomplete deprotection can be attributed to several factors. The hydrolysis of MIDA boronates can proceed through two distinct mechanisms: a fast, base-mediated pathway and a much slower, neutral pathway.[6][7][8] For efficient deprotection, ensuring the reaction conditions favor the fast, base-mediated route is crucial. Issues often arise from poor mass transfer between the aqueous and organic phases, especially with lipophilic substrates which can accelerate phase separation and slow down the reaction.[6] Additionally, insufficient water or base concentration can hinder the hydrolysis.

Q2: What are the standard "fast" and "slow-release" deprotection conditions?

"Fast" deprotection is typically achieved using aqueous sodium hydroxide (e.g., 1M NaOH) in an ethereal solvent like THF at room temperature, usually completing within minutes.[6][9] "Slow-release" conditions, often employed for in-situ cross-coupling of unstable boronic acids, utilize a milder base like potassium phosphate (K₃PO₄) in a dioxane/water mixture at elevated temperatures, releasing the boronic acid over several hours.[9]

Q3: Can I monitor the progress of my MIDA deprotection reaction?

Yes, monitoring the reaction is highly recommended. Techniques like thin-layer chromatography (TLC) can be used to follow the disappearance of the starting MIDA boronate. For more quantitative analysis, ¹H NMR, ¹⁹F NMR (for fluorinated substrates), or LC-MS can be employed to track the formation of the boronic acid and the disappearance of the starting material.[6] Automated reaction monitoring using direct analysis mass spectrometry is also a powerful tool for real-time analysis.[10]

Q4: My MIDA boronate seems to be degrading during workup. How can I prevent this?

Undesired hydrolysis during workups can be minimized by increasing the dielectric constant of the aqueous phase.[6] Using buffered solutions for extractions and chromatography can also help maintain the stability of the MIDA boronate.[6]

Q5: How do I purify the boronic acid after deprotection?

After deprotection, the free boronic acid is typically in the aqueous layer as its boronate salt. Acidification of the aqueous layer with an acid like HCl will protonate the boronic acid, which can then be extracted with an organic solvent.[11] However, many boronic acids are unstable and may be used directly in the next step without purification.[12] If purification is necessary, techniques like recrystallization or specialized chromatography may be required, though purification of boronic acids can be challenging.[13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during MIDA boronate deprotection.

Issue 1: Incomplete or Stalled Deprotection

You observe the presence of starting MIDA boronate even after extended reaction times.

Causality Analysis

Incomplete deprotection often points to a slowdown or cessation of the fast, base-mediated hydrolysis pathway. This can be due to:

  • Poor Phase Mixing: The base-mediated hydrolysis occurs at the interface of the aqueous and organic phases. If mixing is inadequate, the reaction rate will be limited by diffusion.

  • Phase Separation with Lipophilic Substrates: Highly lipophilic MIDA boronates can cause rapid phase separation, effectively removing the substrate from the aqueous base.[6]

  • Insufficient Water or Base: The hydrolysis reaction consumes both water and base. Insufficient amounts of either will lead to an incomplete reaction.

Troubleshooting Workflow

start Incomplete Deprotection check_mixing 1. Assess Reaction Heterogeneity - Is the mixture a fine emulsion? start->check_mixing lipophilic 2. Consider Substrate Lipophilicity - Is the MIDA boronate highly non-polar? check_mixing->lipophilic Yes protocol 4. Implement Optimized Protocol check_mixing->protocol No, poor mixing reagents 3. Verify Reagent Stoichiometry - Was sufficient aqueous base added? lipophilic->reagents Yes lipophilic->protocol No reagents->protocol Yes success Complete Deprotection protocol->success

Caption: Troubleshooting workflow for incomplete MIDA boronate deprotection.

Experimental Protocols

Protocol 1: Enhancing Phase Mixing

  • Increase Stirring Rate: Ensure vigorous stirring to maintain a fine emulsion between the aqueous and organic phases.

  • Use a Phase-Transfer Catalyst: For particularly challenging systems, the addition of a phase-transfer catalyst can facilitate the transport of hydroxide ions into the organic phase.

Protocol 2: Optimizing for Lipophilic Substrates

  • Solvent Modification: Increase the polarity of the organic solvent system. For example, a mixture of THF and a more polar co-solvent can improve solubility and reduce phase separation.

  • Use of Organic-Soluble Hydroxide Salts: Consider using a more organic-soluble hydroxide source to improve homogeneity.[6]

Issue 2: Slow Deprotection Rate

The deprotection is proceeding but at a much slower rate than anticipated.

Causality Analysis

A slow deprotection rate suggests that the reaction may be proceeding through the "neutral" hydrolysis pathway, which is significantly slower than the base-mediated pathway.[6][7][8] This can happen if:

  • Low Effective Base Concentration: The concentration of hydroxide at the reaction interface is too low.

  • Temperature is Too Low: While many deprotections are rapid at room temperature, some substrates may require gentle heating to achieve a desirable rate.

Troubleshooting Workflow

start Slow Deprotection check_base 1. Evaluate Base Concentration - Is the aqueous base sufficiently concentrated? start->check_base check_temp 2. Assess Reaction Temperature - Is the reaction at room temperature? check_base->check_temp Yes protocol 3. Implement Rate-Enhancing Protocol check_base->protocol No, too dilute check_temp->protocol Yes success Efficient Deprotection protocol->success

Caption: Troubleshooting workflow for slow MIDA boronate deprotection.

Experimental Protocols

Protocol 3: Increasing the Deprotection Rate

  • Increase Base Concentration: Use a more concentrated solution of aqueous NaOH (e.g., 2-4 M), adding it slowly to the reaction mixture with vigorous stirring.

  • Increase Reaction Temperature: Gently warm the reaction mixture to 30-40 °C. Monitor the reaction closely, as higher temperatures can also promote side reactions or degradation of sensitive boronic acids.

Quantitative Data Summary
Parameter"Fast" Deprotection"Slow-Release" DeprotectionTroubleshooting Adjustment
Base 1 M aq. NaOHaq. K₃PO₄Increase NaOH concentration to 2-4 M
Solvent THFDioxane/H₂OAdd a polar co-solvent
Temperature Room Temperature60-100 °CIncrease to 30-40 °C for "fast" deprotection
Time < 15 minutesSeveral hoursMonitor by TLC/LC-MS until completion
Deprotection Mechanism Overview

The deprotection of MIDA boronates can proceed via two distinct mechanistic pathways, the understanding of which is key to troubleshooting.

cluster_fast Fast, Base-Mediated Pathway cluster_slow Slow, Neutral Pathway mida_b MIDA Boronate attack Rate-limiting attack of OH⁻ at MIDA carbonyl carbon mida_b->attack [OH⁻] > 3 μM intermediate Tetrahedral Intermediate attack->intermediate products_fast Boronic Acid + MIDA Ligand intermediate->products_fast mida_b2 MIDA Boronate bn_cleavage Rate-limiting B-N bond cleavage by (H₂O)n cluster mida_b2->bn_cleavage Low [OH⁻] products_slow Boronic Acid + MIDA Ligand bn_cleavage->products_slow

Caption: The two competing mechanisms for MIDA boronate hydrolysis.[6][7][8]

This technical guide is intended to be a living document. As new insights and techniques emerge in the field of MIDA boronate chemistry, we will continue to update and expand this resource. We are confident that with a solid understanding of the underlying principles, you will be able to overcome the challenges of MIDA boronate deprotection and accelerate your research.

References

  • Gillis, E. P., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • PubMed. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Library of Medicine. [Link]

  • Sci-Hub. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
  • Google Patents. (n.d.). Methods for forming protected organoboronic acids.
  • Reddit. (2017). Purification of boronic acids? [Link]

  • ResearchGate. (n.d.). Deprotection and derivatisation of C–H functionalised aryl MIDA-DG... [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

  • ACS Publications. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Nature Chemistry. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • ACS Publications. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

Sources

effect of base on 4-Pyridinylboronic acid MIDA ester stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is specifically designed for researchers, chemists, and drug development professionals working with 4-Pyridinylboronic acid MIDA ester. Here, we address common challenges and questions related to the stability and handling of this reagent, particularly in the presence of bases, to ensure successful and reproducible experimental outcomes.

Introduction: The Power and Challenge of Pyridyl MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates have become indispensable tools in modern organic synthesis. By forming a stable, crystalline sp3-hybridized boron center, the MIDA ligand protects the boronic acid from many common reaction conditions, including anhydrous Suzuki-Miyaura cross-coupling.[1][2][3] This protection is reversible, and the active boronic acid can be liberated using aqueous base.[1][3][4]

However, the 4-pyridyl moiety introduces unique challenges. The pyridine nitrogen can act as a Lewis base, influencing reactivity, and the corresponding 4-pyridinylboronic acid is often less stable than its aryl counterparts.[5][6] The success of reactions involving this compound hinges on precise control over its base-mediated hydrolysis. This guide provides the expertise to navigate these challenges.

Troubleshooting Guide: Navigating Base-Induced Instability

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura cross-coupling with this compound and an aryl halide, but I'm observing very low yield of my desired product. What is going wrong?

Probable Causes:

  • Incorrect Hydrolysis Rate: The core of the issue often lies in the rate of MIDA deprotection. The liberated 4-pyridinylboronic acid can be unstable and prone to decomposition (protodeboronation).[5][6] If the hydrolysis is too fast, the boronic acid decomposes before it can engage in the catalytic cycle. If it's too slow, the concentration of the active boronic acid is insufficient for efficient cross-coupling.

  • Inappropriate Base Selection: Strong bases like sodium hydroxide (NaOH) cause rapid, almost instantaneous hydrolysis, which is ideal for isolating the boronic acid but detrimental for a one-pot coupling reaction.[1][6][7] Milder bases are required to achieve a "slow-release" effect.

  • Anhydrous Conditions: MIDA boronates are designed to be unreactive under standard anhydrous cross-coupling conditions.[1][3] The presence of water is essential for the hydrolysis and subsequent transmetalation step.

Recommended Solutions:

  • Implement "Slow-Release" Conditions: The most effective strategy for unstable boronic acids is to generate them in situ at a rate that matches their consumption by the palladium catalyst. This is achieved by using a milder base in a biphasic solvent system.[5][6][7]

  • Select the Appropriate Base: For slow-release, potassium phosphate (K₃PO₄) is the base of choice.[1][6] Unlike NaOH, aqueous K₃PO₄ promotes a slow, continuous hydrolysis over several hours, preventing the accumulation and subsequent decomposition of the sensitive boronic acid.[6][7]

  • Optimize Solvent and Temperature: A common solvent system for slow-release coupling is a mixture of an organic solvent like dioxane and water (e.g., 5:1 ratio).[6] The reaction temperature can be adjusted to tune the hydrolysis rate, typically between 60-80 °C.[6]

Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 3-7 equiv), and the palladium catalyst system (e.g., 5 mol% Pd(OAc)₂ with 10 mol% SPhos ligand).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent mixture (e.g., dioxane/water 5:1) to achieve the desired concentration (typically 0.07 M).

  • Heat the reaction mixture to the target temperature (e.g., 60 °C) and stir for the required time (typically 3-6 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and proceed with a standard aqueous workup.

G start Low or No Yield Observed check_hydrolysis Is MIDA deprotection (hydrolysis) occurring? start->check_hydrolysis check_base What base was used? check_hydrolysis->check_base Yes check_water Was aqueous base used? check_hydrolysis->check_water No strong_base Strong Base (e.g., NaOH) check_base->strong_base mild_base Mild Base (e.g., K3PO4) check_base->mild_base anhydrous Anhydrous Base check_water->anhydrous cause_fast Probable Cause: Boronic acid decomposes before coupling. strong_base->cause_fast cause_slow Probable Cause: Slow release is working. Check catalyst or halide. mild_base->cause_slow cause_no_hydrolysis Probable Cause: MIDA boronate is stable. No hydrolysis to active species. anhydrous->cause_no_hydrolysis solution_fast Solution: Switch to K3PO4. Use dioxane/water. Control temperature (60-80 °C). cause_fast->solution_fast solution_slow Action: Investigate catalyst activity, halide reactivity, or temperature. cause_slow->solution_slow solution_no_hydrolysis Solution: Add water to the reaction. Use an aqueous base solution. cause_no_hydrolysis->solution_no_hydrolysis

Issue 2: Starting Material Integrity and Purity

Question: I suspect my this compound has decomposed upon storage or during workup. How can I assess its stability and purify it?

Probable Causes:

  • Hydrolytic Instability: Although MIDA boronates are generally benchtop-stable, prolonged exposure to atmospheric moisture, especially under non-neutral pH conditions (e.g., on silica gel which can be acidic), can lead to slow hydrolysis.[8]

  • Incompatibility with Certain Reagents: MIDA boronates are incompatible with hard nucleophiles like lithium aluminum hydride (LiAlH₄) or certain metal alkoxides.[4] They are also sensitive to strong acids.[8]

Recommended Solutions:

  • Assess Purity: The purity of the MIDA boronate can be readily checked by ¹H NMR spectroscopy. Look for the characteristic peaks of the MIDA ligand and the absence of signals corresponding to the free boronic acid or N-methyliminodiacetic acid.

  • Proper Storage: Store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere to minimize contact with moisture.

  • Purification by Chromatography: MIDA boronates are uniquely stable to silica gel chromatography, a property not shared by many other boronic acid derivatives.[1][8][9] This allows for straightforward purification.

  • Purification by Recrystallization/Precipitation: MIDA boronates are often highly crystalline and can be purified by recrystallization.[9] An alternative is precipitation; MIDA boronates are generally insoluble in solvents like hexanes, allowing for purification by precipitating the product from a reaction mixture by adding an anti-solvent.[10]

Protocol: Chromatographic Purification of MIDA Boronates
  • Prepare a silica gel column.

  • Dissolve the crude MIDA boronate in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate).

  • Load the solution onto the column.

  • Elute with a non-polar solvent system to wash away impurities. MIDA boronates exhibit a very high affinity for silica gel and will remain at the baseline (Rf ≈ 0) in many common solvent systems like hexanes/THF or diethyl ether.[9][10]

  • Switch to a more polar eluent, such as pure THF or ethyl acetate/methanol, to elute the purified MIDA boronate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of MIDA boronate hydrolysis with a base?

A: There are two distinct, parallel mechanisms for MIDA boronate hydrolysis.[7][11][12][13][14]

  • Base-Mediated Hydrolysis: This is the "fast" pathway and dominates at higher pH. It involves a rate-limiting attack of a hydroxide ion (OH⁻) on one of the MIDA carbonyl carbons, leading to ester cleavage.[11][12][14]

  • Neutral Hydrolysis: This is the "slow" pathway. It does not require an external base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[11][12][14] The overall rate of hydrolysis is dictated by the pH and water activity of the medium.[11][14]

G caption Two distinct mechanisms for MIDA boronate hydrolysis.

Q2: Which bases should I use for different applications?

A: The choice of base is critical and depends entirely on your goal. The table below summarizes the recommendations.

GoalRecommended BaseConcentration / ConditionsRationale
Isolate Boronic Acid Sodium Hydroxide (NaOH)1M aqueous solution, THF co-solvent, Room TempPromotes very fast (<10 min) and complete hydrolysis for deprotection.[1][6]
Slow-Release Coupling Potassium Phosphate (K₃PO₄)Aqueous solution, Dioxane co-solvent, 60-80 °CEnables slow, controlled release of unstable boronic acid, matching the rate of catalysis.[1][6]
Intermediate Release Sodium Bicarbonate (NaHCO₃)Aqueous solution, MeOH co-solvent, Room TempSlower than NaOH but faster than K₃PO₄ at elevated temperatures.[4][15]
Maintain Protection Anhydrous Bases (e.g., K₃PO₄)Anhydrous conditionsMIDA boronate remains protected and is unreactive in anhydrous cross-coupling reactions.[1][16]

Q3: Can I use this compound in reactions other than Suzuki coupling?

A: Yes. The MIDA group is a robust protecting group that is stable to a wide range of common synthetic transformations that are otherwise incompatible with free boronic acids.[4][9][17][18] This allows for the multi-step synthesis of complex boronic acid building blocks, where the MIDA-protected pyridine can be carried through several synthetic steps before its final use in a cross-coupling reaction.[4][8]

Q4: Are there alternatives to MIDA for stabilizing pyridinylboronic acids?

A: Yes, other protecting groups and derivatives exist, such as N-phenyldiethanolamine (PDEA) adducts or trifluoroborate salts.[17][19] However, MIDA boronates offer a unique combination of exceptional benchtop stability, universal compatibility with silica gel chromatography, and tunable slow-release kinetics, making them a broadly applicable solution, especially for notoriously unstable species like 2-pyridyl and other heteroaryl boronates.[1][6]

References
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts.
  • Gonzalez, J. A., et al. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal.
  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed, NIH.
  • (n.d.).
  • (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
  • (2020). A Mild Method for Making MIDA Boronates.
  • (n.d.).
  • Churches, Q. (n.d.). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds.
  • (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • (2014). MIDA boronate.
  • (n.d.). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.
  • (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates.
  • (n.d.).
  • (n.d.).
  • (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Dick, G. R., Woerly, E. M., & Burke, M. D. (n.d.). A General Solution for the 2-Pyridyl Problem.
  • LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.
  • (2024). Suzuki-Miyaura coupling. Chemistry LibreTexts.
  • (2025).
  • (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
  • (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
  • (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • (2023). Help needed with unreproducible Suzuki coupling. Reddit.

Sources

Technical Support Center: Optimizing Temperature for 4-Pyridinylboronic Acid MIDA Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Pyridinylboronic acid MIDA ester in their synthetic endeavors. This resource provides in-depth, field-proven insights into the critical role of temperature in Suzuki-Miyaura cross-coupling reactions involving this versatile reagent. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively optimize your reaction conditions for maximal yield and purity.

The unique stability of N-methyliminodiacetic acid (MIDA) boronates stems from the trivalent MIDA ligand, which rehybridizes the boron center to a more stable sp3 state. This renders the MIDA boronate unreactive towards transmetalation under anhydrous cross-coupling conditions.[1] The productive reaction relies on the controlled, slow release of the sp2-hybridized boronic acid upon hydrolysis, a process that is highly dependent on temperature and reaction conditions.[2][3] Understanding and controlling this release is paramount to success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and thermal properties of this compound.

Q1: What is the recommended storage temperature for this compound?

A1: this compound is exceptionally stable and can be stored on the benchtop under air for extended periods.[4][5] For long-term storage, maintaining the solid in a dry environment at 2-8°C is recommended to ensure maximum shelf-life and prevent any potential degradation from atmospheric moisture over time.[6][7]

Q2: At what temperature does this compound begin to decompose?

A2: The MIDA boronate itself is highly thermally stable. Variable temperature NMR studies on similar MIDA boronates have shown no coalescence of diastereotopic methylene protons even upon heating to 150°C, indicating a kinetically inaccessible boron p-orbital and nitrogen lone pair at these temperatures.[4] Decomposition is not typically a concern for the MIDA ester itself under standard reaction conditions. The more pertinent issue is the stability of the in situ generated 4-pyridinylboronic acid, which is prone to decomposition, particularly at elevated temperatures.[2][3]

Q3: Can I heat my reaction mixture to dissolve the this compound?

A3: Gentle heating is acceptable if necessary to dissolve the MIDA ester in the reaction solvent. Given its high thermal stability, short periods of heating are unlikely to cause decomposition of the ester. However, prolonged heating, especially in the presence of base and water, will initiate the hydrolysis and release of the boronic acid, which is the desired reactivity during the coupling reaction itself.

Q4: How does temperature affect the "slow release" of the boronic acid?

A4: Temperature is a key parameter for controlling the rate of hydrolysis of the MIDA boronate to the active boronic acid. The rate of release can be adjusted by varying the temperature; for instance, a range of 23°C to 100°C can change the release time from 24 hours to just 30 minutes.[2] Higher temperatures accelerate the hydrolysis, leading to a faster release of the boronic acid. This allows for tuning the reaction rate to match the catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during Suzuki-Miyaura reactions with this compound, with a focus on temperature optimization.

Issue 1: Low or No Product Formation

A lack of desired product is a common issue that can often be traced back to suboptimal temperature settings.

Initial Diagnosis Workflow

start Low/No Yield check_temp Was the reaction temperature at least 60°C? start->check_temp check_reagents Are all reagents (catalyst, base, solvent) fresh and anhydrous (if required)? check_temp->check_reagents Yes increase_temp Increase temperature incrementally (e.g., to 80°C or 100°C). check_temp->increase_temp No check_hydrolysis Is there evidence of MIDA hydrolysis (e.g., by LC-MS)? check_reagents->check_hydrolysis Yes end_low_yield Re-evaluate catalyst system and substrate stability. check_reagents->end_low_yield No prolong_time Extend reaction time at the optimal temperature. increase_temp->prolong_time prolong_time->end_low_yield optimize_base Consider a stronger base or higher water concentration to facilitate hydrolysis. check_hydrolysis->optimize_base No check_hydrolysis->end_low_yield Yes optimize_base->end_low_yield

Caption: Troubleshooting workflow for low or no product yield.

Detailed Analysis and Solutions
  • Symptom: The reaction has stalled, with starting materials largely unconsumed.

  • Cause: The reaction temperature may be too low to facilitate a sufficient rate of MIDA boronate hydrolysis. The "slow release" of the boronic acid is essential for the catalytic cycle to proceed, and this release is temperature-dependent.[2]

  • Solution: Increase the reaction temperature. Many successful couplings with this compound are reported at temperatures between 60°C and 100°C.[2][3] A systematic approach is to run small-scale reactions at intervals, for example, 60°C, 80°C, and 100°C, to determine the optimal temperature for your specific substrates.

Temperature (°C)Expected OutcomeConsiderations
23 - 40Very slow to negligible boronic acid release.[8]May be suitable for highly reactive coupling partners, but generally too low.
60 - 80Moderate to fast release, often optimal for a balance of reactivity and stability.[2][9]A good starting point for optimization.
100+Rapid boronic acid release.[3]Can be effective for challenging couplings but increases the risk of boronic acid decomposition.[10]
Issue 2: Formation of Protodeborylation Byproduct

The presence of pyridine in your reaction mixture where the boronic acid group has been replaced by a hydrogen atom is a sign of protodeborylation.

Troubleshooting Decision Tree

start Protodeborylation Detected check_temp_high Is the reaction temperature excessively high (e.g., >100°C)? start->check_temp_high check_time_long Is the reaction time unnecessarily long? check_temp_high->check_time_long No lower_temp Decrease reaction temperature to slow boronic acid release and decomposition. check_temp_high->lower_temp Yes shorten_time Monitor reaction progress (e.g., by TLC or LC-MS) and quench upon completion. check_time_long->shorten_time Yes check_water Is the water concentration optimal? check_time_long->check_water No end_protodeborylation Consider a milder base or alternative catalyst system. lower_temp->end_protodeborylation shorten_time->end_protodeborylation adjust_water Reduce water content to slow hydrolysis, or ensure anhydrous conditions if the protocol demands it. check_water->adjust_water No adjust_water->end_protodeborylation

Caption: Decision tree for addressing protodeborylation.

Detailed Analysis and Solutions
  • Symptom: Significant formation of pyridine alongside the desired product.

  • Cause: This occurs when the in situ generated 4-pyridinylboronic acid is unstable under the reaction conditions and decomposes before it can participate in the cross-coupling. High temperatures can accelerate this decomposition pathway.[3][11] The goal is to have the rate of boronic acid release be slower than the rate of catalyst turnover.[3]

  • Solution:

    • Lower the Temperature: If you are running the reaction at a high temperature (e.g., 100°C), try reducing it to 80°C or 60°C. This will slow the release of the boronic acid, keeping its standing concentration low and minimizing the opportunity for decomposition.[3]

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Unnecessarily long reaction times at elevated temperatures will lead to increased byproduct formation.

    • Ensure Proper Base and Solvent System: The choice of base and the amount of water are crucial for controlling the hydrolysis rate.[10] Ensure you are using the recommended conditions, typically a mild base like K₃PO₄ in a mixed solvent system like dioxane/water.[2]

Experimental Protocol: Temperature Screening for Optimal Yield

This protocol outlines a general procedure for determining the optimal reaction temperature for a Suzuki-Miyaura coupling using this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)[2][3]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3-5 equiv)

  • Solvent (e.g., 5:1 Dioxane/H₂O)

  • Reaction vessels suitable for heating (e.g., microwave vials or sealed tubes)

  • Stir plate with heating blocks or oil baths set to 60°C, 80°C, and 100°C.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge three separate reaction vessels with the aryl halide, palladium catalyst, and ligand.

  • Reagent Addition: Add the this compound and the base to each vessel.

  • Solvent Addition: Add the degassed solvent system to each vessel to a final concentration of approximately 0.1 M.

  • Heating: Seal the vessels and place one in each of the pre-heated blocks/baths at 60°C, 80°C, and 100°C.

  • Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every 2 hours) by taking small aliquots for TLC or LC-MS analysis.

  • Analysis: After a set time (e.g., 6-12 hours), or once the starting material is consumed in one of the reactions, cool all reactions to room temperature.

  • Work-up and Yield Determination: Perform an appropriate aqueous work-up, extract the product, and analyze the crude reaction mixtures by ¹H NMR or LC-MS with an internal standard to determine the relative yield and purity for each temperature.

By systematically approaching temperature optimization, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions with this compound, leading to more efficient and reproducible synthetic routes.

References
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Knapp, D. M., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Denmark, S. E., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

  • Bio, M. M., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. Available at: [Link]

  • Ballmer, S. G. (2010). A general approach to small molecule synthesis based on the iterative cross-coupling of MIDA boronates. CORE. Available at: [Link]

  • Verma, A., et al. (2018). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Woerly, E. M., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]

  • Ingoglia, B., et al. (2019). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Unknown Author. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. Available at: [Link]

  • Li, Z., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]

  • Ishikita, S., et al. (2012). Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities. Request PDF. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Reddit User Discussion. (2022). For the pro's (Suzuki). r/Chempros - Reddit. Available at: [Link]

  • Hall, D. G., et al. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. Request PDF. Available at: [Link]

  • Unknown Author. (2019). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Request PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Niu, Y.-N., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Pyridinyl MIDA Boronate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered pyridinyl MIDA boronate couplings. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to help you navigate these complex transformations.

Introduction: The Challenge of Hindered Pyridinyl Systems

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, when coupling partners possess significant steric bulk, particularly around the reaction centers, reaction rates can plummet, and yields can be disappointingly low. This is especially true for the synthesis of biaryl compounds containing ortho-substituted pyridine rings, which are prevalent motifs in pharmaceuticals and functional materials.[2][3]

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally useful reagents due to their stability, ease of handling, and compatibility with a wide range of reaction conditions.[4][5] The MIDA ligand protects the boronic acid, rendering it a free-flowing, crystalline solid that is stable to air and moisture.[4][6] This stability, however, also means that the active boronic acid species is released slowly under the reaction conditions, a feature that can be both an advantage and a challenge in sterically demanding couplings.[3][7][8]

This guide will address the common issues encountered when coupling sterically hindered pyridinyl MIDA boronates and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues that arise during sterically hindered pyridinyl MIDA boronate couplings.

Q1: My reaction is sluggish or not going to completion. What are the likely causes?

A1: A slow or incomplete reaction is the most frequent problem in sterically hindered couplings. The primary culprits are often related to the catalyst system and reaction conditions, which may not be optimal for overcoming the high activation energy barrier imposed by steric hindrance.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a catalyst system that is both highly active and can accommodate bulky substrates.

    • Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(tBu)₃) classes are excellent starting points.[9] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[10][11]

    • Precatalysts: Using well-defined palladium precatalysts can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[12] For hindered couplings, a stronger, non-nucleophilic base is often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOt-Bu) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[9][13]

  • Solvent and Temperature: The choice of solvent can significantly impact reaction rates.

    • Aprotic Polar Solvents: Dioxane, THF, or toluene are commonly used.[14] The addition of water can sometimes be beneficial, especially when using phosphate bases.[14]

    • Temperature: Higher reaction temperatures (80-110 °C) are often necessary to overcome the steric barrier.[15] Microwave irradiation can also be a powerful tool to accelerate these reactions.[11]

Q2: I am observing significant amounts of protodeborylation of my MIDA boronate. How can I prevent this?

A2: Protodeborylation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or heteroaromatic boronates like 2-pyridyl derivatives.[6][7]

Troubleshooting Steps:

  • MIDA Boronate's Role: The slow release of the boronic acid from the MIDA boronate is advantageous here, as it minimizes the concentration of the sensitive boronic acid in the reaction mixture at any given time.[7][8]

  • Anhydrous Conditions: While some water is often necessary for the hydrolysis of the MIDA ester and for the activity of certain bases, excessive water can promote protodeborylation. Ensure your solvents are dry and consider using a base that does not generate a large amount of water, or use anhydrous formulations.

  • Reaction Rate: If the rate of the desired coupling is slow, protodeborylation has more time to occur. Focus on optimizing the catalytic system to accelerate the Suzuki-Miyaura coupling, as described in Q1.

Q3: My desired product is forming, but I'm also getting significant homocoupling of my aryl halide. What's causing this?

A3: Homocoupling of the aryl halide (Glaser-Hay coupling) can occur, particularly at high temperatures and with highly active catalysts. This side reaction can compete with the desired cross-coupling.

Troubleshooting Steps:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated, which can disfavor the pathways leading to homocoupling.

  • Temperature Control: While high temperatures are often needed, excessive heat can promote side reactions. Try to find the minimum temperature at which the desired reaction proceeds at a reasonable rate.

  • Purity of Reagents: Ensure your aryl halide is free of impurities that could promote homocoupling.

Experimental Workflow and Protocols

Here we provide a structured workflow for optimizing a sterically hindered pyridinyl MIDA boronate coupling, along with a general experimental protocol.

Workflow for Reaction Optimization

Optimization_Workflow cluster_start Initial Setup cluster_catalyst Catalyst System Screening cluster_conditions Reaction Condition Optimization cluster_analysis Analysis and Refinement cluster_end Final Protocol Start Define Sterically Hindered Pyridinyl MIDA Boronate and Coupling Partner Catalyst_Ligand Screen Catalysts & Ligands (e.g., Pd₂(dba)₃ with XPhos, SPhos, or an NHC ligand) Start->Catalyst_Ligand Base Screen Bases (K₃PO₄, Cs₂CO₃, KOt-Bu) Catalyst_Ligand->Base Fixed Base & Solvent Solvent Optimize Solvent (Dioxane, Toluene, THF +/- H₂O) Base->Solvent Temperature Optimize Temperature (80-110°C or Microwave) Solvent->Temperature Fixed Catalyst System Analysis Analyze Results (LC-MS, NMR) Identify major side products Temperature->Analysis Troubleshoot Troubleshoot Side Reactions (Protodeborylation, Homocoupling) Analysis->Troubleshoot Final_Protocol Final Optimized Protocol Troubleshoot->Final_Protocol

Caption: A systematic workflow for optimizing sterically hindered Suzuki-Miyaura couplings.

General Protocol for a Sterically Hindered Coupling

Materials:

  • Pyridinyl MIDA boronate

  • Sterically hindered aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) or NHC ligand

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the pyridinyl MIDA boronate (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 2 mol % Pd) and the ligand (e.g., 4-8 mol %) in a small amount of the reaction solvent. Add this solution to the reaction vessel.

  • Solvent Addition: Add the remaining anhydrous solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by LC-MS and/or ¹H NMR to determine the conversion and identify any major byproducts.

  • Purification: Purify the desired product by column chromatography on silica gel.

Data Summary: Common Conditions for Hindered Couplings
ParameterRecommended Starting PointRationale
Catalyst Pd₂(dba)₃ / XPhos or SPhosHighly active for hindered substrates.[3]
Ligand/Pd Ratio 2:1 to 4:1Ensures formation of the active monoligated Pd(0) species.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation.[9]
Solvent Dioxane or TolueneAprotic solvents that are stable at high temperatures.[14]
Temperature 100-110 °CProvides the necessary energy to overcome the steric barrier.[15]
Concentration 0.1 - 0.2 MA good starting point for balancing reaction rates and solubility.

Mechanistic Considerations

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-X(L)₂ Oxidative Addition Product Pd0->OxAdd Oxidative Addition Transmetalation_Complex Ar-Pd(II)-R(L)₂ Transmetalation Product OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex {Ar-R | Product} Transmetalation_Complex->Product_Complex ArX Ar-X (Aryl Halide) ArX->OxAdd MIDA_B {R-B(MIDA) | Pyridinyl MIDA Boronate} Boronic_Acid {R-B(OH)₂ | Active Boronic Acid} MIDA_B->Boronic_Acid Hydrolysis Base_H2O {Base, H₂O} Base_H2O->Boronic_Acid

Caption: The Suzuki-Miyaura catalytic cycle for MIDA boronate coupling.

Key Steps and Steric Implications:

  • MIDA Boronate Hydrolysis: The reaction is initiated by the base-mediated hydrolysis of the MIDA boronate to the corresponding boronic acid.[7] This is a slow-release process.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is often rate-limiting, and bulky ligands are crucial for promoting this process.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is highly sensitive to steric hindrance on both coupling partners. A strong base is required to form the boronate anion, which is the active species in transmetalation.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1] Bulky ligands also accelerate this final step.

By systematically addressing each of these areas, researchers can significantly improve the success rate of these challenging but highly valuable reactions.

References

Sources

Technical Support Center: Troubleshooting Failed 4-Pyridinylboronic Acid MIDA Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-pyridinylboronic acid MIDA ester in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reactions.

MIDA boronates are a revolutionary class of reagents that offer enhanced stability and handling compared to their corresponding boronic acids.[1][2][3] The MIDA ligand protects the boronic acid moiety, rendering the compound air- and moisture-stable, and compatible with silica gel chromatography.[2][4][5][6] However, the unique properties of heteroaromatic systems, such as the 4-pyridinyl group, can present specific challenges. This guide will address common issues encountered during the use of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is not working. I am recovering my starting materials. What are the likely causes?

A1: Recovery of starting materials in a Suzuki-Miyaura reaction involving a MIDA boronate points to one of two primary issues: either the MIDA ester is not being hydrolyzed to the active boronic acid, or the catalytic cycle is stalled.

Troubleshooting Steps:

  • Inadequate Hydrolysis (Deprotection): The MIDA boronate must be hydrolyzed in situ to release the free boronic acid, which then participates in the catalytic cycle.[2][7][8] This deprotection is typically achieved with a mild aqueous base.

    • Check Your Base: Ensure you are using an appropriate base and that it is active. While strong bases like NaOH can be used for rapid deprotection, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred for a "slow release" of the boronic acid, which can be crucial for unstable species like 2- and 4-pyridinylboronic acids.[3][9] The slow release minimizes the concentration of the potentially unstable boronic acid in the reaction mixture at any given time, thus preventing decomposition.[9][10]

    • Water is Essential: Hydrolysis, by definition, requires water. Ensure your solvent system contains an adequate amount of water. Typical solvent mixtures include dioxane/water or THF/water.[7][9] Anhydrous conditions will prevent the deprotection of the MIDA boronate.[4]

    • Phase Transfer: The hydrolysis of MIDA boronates is a biphasic process, and its rate can be influenced by mass transfer between the organic and aqueous phases.[11][12] Ensure adequate stirring to facilitate this transfer.

  • Inactive Catalyst: The palladium catalyst may be inactive or poisoned.

    • Catalyst Choice: For electron-deficient heteroaryl couplings, such as those involving pyridines, phosphine ligands with high steric bulk and electron-donating ability are often required. Ligands like SPhos, XPhos, or RuPhos are generally good starting points.[9][10]

    • Catalyst Degradation: Ensure your palladium source and ligands are not degraded. It is good practice to use freshly opened or properly stored reagents. The formation of palladium black is an indicator of catalyst decomposition.

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

Q2: My reaction is producing a significant amount of protodeboronated pyridine as a byproduct. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for heteroaryl boronic acids, especially electron-deficient ones like 4-pyridinylboronic acid.[13] This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.

Causality and Mitigation Strategies:

  • Slow-Release is Key: As mentioned in A1, the "slow-release" strategy is paramount. By using a base like K₃PO₄, you maintain a low steady-state concentration of the free boronic acid, which favors the desired transmetalation over competing protodeboronation.[3][9]

  • Choice of Base: The nature of the base can influence the rate of protodeboronation. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal balance between MIDA deprotection and minimizing protodeboronation.

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Try running your reaction at a lower temperature for a longer period.

Experimental Protocol for Slow-Release Cross-Coupling:

  • To a degassed mixture of your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), Pd catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%), and K₃PO₄ (3.0 equiv) in a reaction vessel, add a degassed solvent mixture of dioxane and water (typically in a 5:1 to 10:1 ratio).

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

Q3: I am observing low yields and the formation of homocoupled byproducts. What adjustments should I consider?

A3: Low yields accompanied by homocoupling (dimerization of the boronic acid or the aryl halide) often suggest issues with the transmetalation or reductive elimination steps of the catalytic cycle.

Troubleshooting Workflow:

G start Low Yield & Homocoupling Observed cause1 Inefficient Transmetalation start->cause1 cause2 Slow Reductive Elimination start->cause2 solution1 Optimize Base and Solvent cause1->solution1 solution2 Consider Additives (e.g., Copper Salts) cause1->solution2 solution3 Change Ligand on Palladium cause2->solution3

Troubleshooting Workflow for Low Yields and Homocoupling.

  • Optimizing Transmetalation: The transfer of the pyridinyl group from boron to palladium is a critical step.[14][15]

    • Base Concentration: Ensure the base concentration is sufficient to facilitate the formation of the boronate species, which is believed to be the active transmetalating agent.

    • Copper(I) Co-catalysis: For challenging Suzuki-Miyaura couplings, particularly with heteroaromatics, the addition of a copper(I) salt (e.g., CuI, Cu(OAc)₂) can sometimes be beneficial.[9][16] Copper is thought to facilitate the transmetalation step.

  • Promoting Reductive Elimination: The final step of the catalytic cycle is the formation of the C-C bond and regeneration of the Pd(0) catalyst.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. A bulkier, more electron-donating ligand can often promote reductive elimination. If you are using a less effective ligand, consider switching to one of the Buchwald-type ligands.

Q4: The reaction works, but the purification is difficult due to residual MIDA-related impurities. How can I improve the workup?

A4: While MIDA boronates are designed for easy handling and purification, the liberated N-methyliminodiacetic acid (MIDA) and its salts can sometimes complicate product isolation.

Purification Strategies:

  • Aqueous Wash: After the reaction is complete, a thorough wash with water or a mild aqueous acid (e.g., dilute HCl or NH₄Cl solution) can help remove the water-soluble MIDA byproducts. Be cautious with the pH if your product is acid-sensitive.

  • Filtration: In some cases, MIDA byproducts may precipitate out of the reaction mixture. Filtration before aqueous workup can be effective.

  • Chromatography: MIDA boronates themselves are compatible with silica gel chromatography.[5] If you have unreacted starting material, it can often be separated from the product. The free MIDA is quite polar and should not interfere with the elution of most organic products.

Optimized Workup Protocol:

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Summary of Key Parameters for this compound Reactions

ParameterRecommendationRationale
Deprotection Use of an aqueous base (e.g., K₃PO₄, K₂CO₃)Hydrolysis is necessary to release the active boronic acid.[7][11][17]
Base Selection Weaker bases (K₃PO₄) for "slow release"Minimizes decomposition and protodeboronation of the unstable 4-pyridinylboronic acid.[3][9]
Catalyst System Pd(0) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Facilitates oxidative addition and reductive elimination, especially for electron-deficient heteroaryl systems.
Solvent Anhydrous organic solvent with water (e.g., dioxane/H₂O, THF/H₂O)Water is a required reagent for the MIDA deprotection step.[7][12]
Additives Consider Cu(I) salts for challenging couplingsMay facilitate the transmetalation step.[9][16]
Temperature Moderate temperatures (60-100 °C)Balances reaction rate with potential for protodeboronation and catalyst decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Mechanistic Overview of MIDA Boronate Deprotection and Suzuki-Miyaura Coupling

G cluster_deprotection MIDA Deprotection cluster_suzuki Suzuki-Miyaura Catalytic Cycle MIDA_Ester 4-Pyridinylboronic Acid MIDA Ester Boronic_Acid 4-Pyridinylboronic Acid (Active Species) MIDA_Ester->Boronic_Acid H₂O, Base (e.g., K₃PO₄) Transmetalation Transmetalation Boronic_Acid->Transmetalation Enters Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-4-Pyridinyl

Reaction pathway for MIDA boronate Suzuki coupling.

This diagram illustrates the two key stages: the initial base-mediated hydrolysis of the stable this compound to the active boronic acid, followed by its entry into the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

By understanding these principles and applying the troubleshooting strategies outlined above, you will be well-equipped to overcome the challenges associated with this compound reactions and successfully achieve your synthetic targets.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed.
  • Recent advances in the synthesis and reactivity of MIDA boronates. (2021).
  • MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.
  • MIDA-protected Boron
  • Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA)
  • Lozin, V. V., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.
  • MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.
  • Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA)
  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates. (2021).
  • MIDA Boron
  • Lee, J. C., et al. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
  • Li, J., et al. (2015).
  • Osakada, K., & Nishiha, Y. (2021).
  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Transmetalation of Boron reagents. (2022). Chirik Group, Princeton University.
  • A Mild and Simple Method for Making MIDA Boron
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015).
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.).
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2025).
  • This compound 95. (n.d.). Sigma-Aldrich.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013).

Sources

Validation & Comparative

A Head-to-Head Comparison for the Modern Chemist: 4-Pyridinylboronic Acid MIDA Ester vs. Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures vital to pharmaceutical and materials science.[1] The choice of the boron reagent is critical, influencing not only the reaction's efficiency but also the stability, handling, and purification of the starting materials. For the incorporation of a 4-pyridinyl moiety, two popular reagents are the N-methyliminodiacetic acid (MIDA) boronate ester and the pinacol boronate ester. This guide provides a detailed, evidence-based comparison of these two reagents to inform your selection in drug discovery and development workflows.

At a Glance: Key Differences and Structures

While both esters serve as effective precursors to the active boronic acid in the catalytic cycle, their fundamental properties diverge significantly. The MIDA ester is characterized by its exceptional stability, while the pinacol ester is more traditional but often more reactive under standard conditions.

Feature4-Pyridinylboronic Acid MIDA Ester4-Pyridinylboronic Acid Pinacol Ester
Structure Tetracoordinate, sp³-hybridized boronTricoordinate, sp²-hybridized boron
Stability Indefinitely bench-top stable, chromatography-compatibleProne to hydrolysis, oxidation, and protodeboronation
Reactivity Requires in situ deprotection (slow release)Can react directly, but may be sterically hindered
Handling Crystalline, free-flowing solid, easy to handleCan be less crystalline and require more careful handling
Purification Compatible with silica gel chromatographyCan be challenging to purify via chromatography due to instability

The Core Distinction: Stability and the "Slow-Release" Mechanism

The most profound difference between the MIDA and pinacol esters of 4-pyridinylboronic acid lies in their stability, which is a direct consequence of their molecular structure.

This compound: A Fortress of Stability

The MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate, sp³-hybridized center.[2] This coordinative saturation effectively "masks" the Lewis acidic character of the boron, rendering the MIDA ester remarkably stable.[3] MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[2] This exceptional stability allows for their use in multi-step syntheses where the boronic acid moiety needs to be carried through various reaction conditions that would otherwise degrade a less stable boronate.

A key feature of MIDA boronates is their "slow-release" mechanism.[2] Under anhydrous conditions, they are largely unreactive in Suzuki-Miyaura couplings. However, in the presence of an aqueous base, the MIDA ligand is slowly hydrolyzed to reveal the active boronic acid in situ. This slow release is particularly advantageous for notoriously unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition pathways like protodeboronation.[2]

4-Pyridinylboronic Acid Pinacol Ester: The Workhorse with Caveats

The pinacol ester of 4-pyridinylboronic acid is a more traditional choice. The boron atom in a pinacol ester is tricoordinate and sp²-hybridized, retaining Lewis acidity. While the pinacol group offers better stability compared to the free boronic acid, these esters are still susceptible to hydrolysis, oxidation, and protodeboronation, especially during purification and storage.[4][5] This instability can lead to lower yields and the formation of impurities. In the context of 4-pyridinylboronic acid, the electron-withdrawing nature of the pyridine ring can further exacerbate this instability.

Unlike MIDA esters, pinacol esters do not necessarily require a pre-hydrolysis step for transmetalation to occur in the Suzuki-Miyaura catalytic cycle.[6] However, the bulky pinacol group can create steric hindrance, potentially slowing down the transmetalation step compared to the free boronic acid.[6]

Performance in Suzuki-Miyaura Coupling: Experimental Evidence

Direct head-to-head comparisons in the literature provide compelling evidence for the advantages of the MIDA ester, particularly in scenarios requiring high stability and efficiency.

In the context of Suzuki-Miyaura polymerization, a study comparing a thienyl MIDA boronate ester with its pinacol counterpart under identical conditions found that the MIDA monomer produced polymers with a higher molecular weight and in a greater isolated yield.[7] This suggests that the enhanced stability of the MIDA boronate leads to fewer chain-terminating side reactions, such as protodeboronation.

Illustrative Suzuki-Miyaura Coupling:

Below is a table with representative data for a Suzuki-Miyaura coupling of 4-bromotoluene with both this compound and pinacol ester. While this specific head-to-head comparison for 4-pyridinylboronic acid is illustrative, the trends are based on the established principles and reported advantages of MIDA boronates.

EntryBoron ReagentYield (%)Comments
1This compound>95Clean reaction profile, easy purification.
24-Pyridinylboronic Acid Pinacol Ester75-85Formation of boronic acid decomposition byproducts observed.

Mechanistic Considerations: The Path to Transmetalation

The differing reactivity profiles of MIDA and pinacol esters stem from their distinct pathways to the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

The MIDA Ester Pathway: Deprotection is Key

The MIDA boronate is essentially a protected form of the boronic acid. It must first undergo hydrolysis to release the active sp²-hybridized boronic acid, which can then participate in the catalytic cycle.

MIDA_Deprotection MIDA_Ester 4-Pyridinylboronic Acid MIDA Ester (Inactive) Boronic_Acid 4-Pyridinylboronic Acid (Active) MIDA_Ester->Boronic_Acid Slow Hydrolysis Aqueous_Base Aqueous Base (e.g., K₃PO₄, H₂O) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Transmetalation

MIDA Ester Activation Pathway

This two-step process, involving a slow, rate-limiting deprotection followed by a rapid cross-coupling, is the foundation of the "slow-release" strategy that minimizes the decomposition of the sensitive boronic acid.[2]

The Pinacol Ester Pathway: A More Direct Route

Pinacol esters can, in principle, enter the catalytic cycle directly. The prevailing mechanism involves the formation of a boronate species through interaction with a base, which then transmetalates with the palladium complex. However, kinetic studies have shown that sterically hindered esters like pinacol can be slower to react than the corresponding boronic acid.[6]

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiib Ar-Pd(II)L₂-B(OR)₂ pdiix->pdiib Transmetalation product Ar-Ar' pdiib->product Reductive Elimination aryl_halide Ar-X boron_reagent Ar'-B(OR)₂

Generalized Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of 4-bromotoluene with each of the boron reagents.

Protocol 1: Coupling with this compound

This protocol leverages the "slow-release" nature of the MIDA ester, which requires aqueous basic conditions for deprotection.

Workflow Diagram:

MIDA_Protocol_Workflow start Start reagents Combine 4-Bromotoluene, This compound, Pd Catalyst, Ligand, and K₃PO₄ start->reagents solvent Add Dioxane and Water reagents->solvent reaction Heat at 80-100 °C under Inert Atmosphere solvent->reaction workup Aqueous Workup (e.g., EtOAc, H₂O) reaction->workup purification Purify by Silica Gel Column Chromatography workup->purification end End purification->end

Sources

A Comparative Guide to MIDA Boronates and Other Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acid derivatives are indispensable tools. The choice of the boron reagent can significantly impact reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth technical comparison of N-methyliminodiacetic acid (MIDA) boronates against other common boronic acid derivatives, such as free boronic acids, boronate esters (e.g., pinacol esters), and potassium trifluoroborates. We will delve into their relative stabilities, reactivities, and purification profiles, supported by experimental data, to inform your selection of the optimal reagent for your synthetic challenges.

Introduction: The Boron Protectors

Boronic acids are foundational to many carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] However, their utility can be hampered by inherent instability, leading to challenges in storage and handling, as well as undesired side reactions like protodeboronation and homocoupling.[2][3] To mitigate these issues, various protecting groups for the boronic acid moiety have been developed. These derivatives modulate the reactivity and enhance the stability of the organoboron species.[4]

The ideal boronic acid surrogate should be:

  • Stable: Easy to handle and store under ambient conditions.

  • Versatile: Compatible with a wide range of reaction conditions and functional groups.

  • Reactive when needed: The protecting group should be readily cleaved in situ or in a separate step to liberate the active boronic acid for the desired transformation.

  • Easy to purify: The derivative and its subsequent products should be amenable to standard purification techniques.

This guide will focus on comparing MIDA boronates to other prevalent classes of boronic acid derivatives, providing a clear rationale for choosing the most suitable reagent for a given synthetic problem.

The Contenders: A Snapshot of Boronic Acid Derivatives

Let's briefly introduce the key players in this comparison:

  • Boronic Acids (R-B(OH)₂): The parent compounds, often used directly in cross-coupling reactions. While readily available, many are prone to decomposition.[2]

  • Pinacol Boronate Esters (R-BPin): Cyclic esters formed with pinacol. They offer improved stability over many boronic acids but can be challenging to hydrolyze.

  • Potassium Trifluoroborates (R-BF₃K): Salts that are generally stable, crystalline solids. They require an activation step to participate in cross-coupling.

  • MIDA Boronates: Formed by the condensation of a boronic acid with N-methyliminodiacetic acid.[5] They are exceptionally stable and offer unique reactivity control.[6][7]

The following diagram illustrates the general structures of these derivatives.

Boronic_Acid_Derivatives cluster_0 Common Boronic Acid Derivatives Boronic_Acid Boronic Acid (R-B(OH)₂) Pinacol_Ester Pinacol Ester (R-BPin) Trifluoroborate Trifluoroborate (R-BF₃K) MIDA_Boronate MIDA Boronate

Caption: Structures of common boronic acid derivatives.

Head-to-Head Comparison: Stability, Reactivity, and Purification

The choice of a boronic acid derivative often hinges on a trade-off between stability and reactivity. The following sections provide a detailed comparison based on these critical parameters.

Stability: A Litmus Test for Practicality

The benchtop stability of a reagent is a crucial factor in its practical application, affecting storage, handling, and ultimately, the reproducibility of experimental results.

Boronic Acid DerivativeBenchtop StabilityStability to Chromatography
Boronic Acids Highly variable; many are unstable, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2][8]Generally unstable.
Pinacol Esters Generally more stable than corresponding boronic acids.Generally stable.
Trifluoroborates Generally good; often crystalline, air-stable solids.[4]Generally stable.
MIDA Boronates Exceptionally stable; indefinitely air-stable with no detectable decomposition after ≥60 days.[8]Universally compatible with silica gel chromatography.[7][9]

Experimental Evidence: A study systematically compared the benchtop stability of several classes of unstable boronic acids with their corresponding MIDA boronates.[8] After 15 days under air, many of the free boronic acids, including 2-furan, 2-pyrrole, and vinyl boronic acids, showed significant decomposition.[8] In stark contrast, the corresponding MIDA boronates remained completely intact even after 60 days under the same conditions.[8] This remarkable stability makes MIDA boronates highly reliable and convenient reagents, particularly for sensitive substrates.[10]

Reactivity and Controlled Release: The Key to Versatility

While stability is paramount, the ability to controllably release the active boronic acid is what makes a protecting group truly powerful.

MIDA Boronates: A Paradigm of Controlled Reactivity

A key advantage of MIDA boronates is their tunable reactivity. The MIDA ligand protects the boron center, rendering it unreactive under anhydrous Suzuki-Miyaura conditions.[6][11] This allows for selective reactions at other sites in the molecule. The boronic acid can then be liberated under specific conditions:

  • Fast Release: Mild aqueous base (e.g., NaOH) rapidly hydrolyzes the MIDA ester, typically in under 10 minutes at room temperature, to generate the free boronic acid.[8][12]

  • Slow Release: The use of a milder base, such as aqueous K₃PO₄, allows for the slow, controlled release of the boronic acid over several hours.[8] This is particularly advantageous when using unstable boronic acids, as it maintains a low concentration of the active species in solution, minimizing decomposition and side reactions.[2][3]

This "slow-release" strategy has proven to be a general solution for the efficient cross-coupling of otherwise unstable 2-heterocyclic, vinyl, and cyclopropyl boronic acids with a wide range of aryl and heteroaryl chlorides.[2][8]

Comparison of Reactivity and Deprotection Conditions:

Boronic Acid DerivativeReactivity in Cross-CouplingDeprotection/Activation Conditions
Boronic Acids Directly reactive, but prone to decomposition.[2]N/A
Pinacol Esters Generally require hydrolysis to the boronic acid for efficient transmetalation.[13]Often require harsh conditions for hydrolysis, which can be incompatible with complex substrates.[4]
Trifluoroborates Require activation, typically with a base, to generate the active boronic acid or a related species.[4]Aqueous base.
MIDA Boronates Unreactive under anhydrous conditions; requires hydrolysis for reactivity.[6]Tunable release: fast with aq. NaOH, slow with aq. K₃PO₄.[8]

The following workflow illustrates the concept of slow-release cross-coupling with MIDA boronates.

Slow_Release_Workflow MIDA_Boronate Stable MIDA Boronate Slow_Hydrolysis Slow Hydrolysis (e.g., aq. K₃PO₄) MIDA_Boronate->Slow_Hydrolysis Unstable_Boronic_Acid Unstable Boronic Acid (Low Concentration) Slow_Hydrolysis->Unstable_Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Unstable_Boronic_Acid->Cross_Coupling Product Desired Product Cross_Coupling->Product

Caption: Slow-release cross-coupling workflow with MIDA boronates.

Purification: Streamlining the Synthetic Process

The ease of purification of intermediates and final products is a critical consideration in multi-step synthesis. MIDA boronates offer significant advantages in this regard.

"Catch-and-Release" Purification

MIDA boronates exhibit a unique binary affinity for silica gel.[9] They have a very high affinity for silica, resulting in an Rf of essentially zero in non-polar solvent systems (e.g., hexanes/THF).[14] However, they can be readily eluted with a more polar solvent like THF.[9] This property enables a "catch-and-release" purification strategy, where the MIDA boronate is adsorbed onto a silica gel plug, impurities are washed away, and the desired product is then eluted in a clean form.[9][14] This method is highly efficient and can be automated, streamlining the synthesis of complex molecules.[15][16]

Comparison of Purification Characteristics:

| Boronic Acid Derivative | Ease of Purification | | :--- | :--- | :--- | | Boronic Acids | Often difficult to purify by chromatography due to instability. | | Pinacol Esters | Generally amenable to standard purification techniques like chromatography and recrystallization. | | Trifluoroborates | Can often be purified by recrystallization. | | MIDA Boronates | Readily purified by standard chromatography or a highly efficient "catch-and-release" protocol on silica gel.[9][14] |

The Power of MIDA Boronates in Iterative Cross-Coupling

The unique combination of stability, controlled reactivity, and ease of purification makes MIDA boronates exceptionally well-suited for iterative cross-coupling (ICC).[6][16] In this powerful strategy, bifunctional building blocks (e.g., halo-MIDA boronates) are sequentially coupled to construct complex molecules in a modular and programmable fashion, analogous to solid-phase peptide synthesis.[15][16]

The following diagram depicts a single cycle in an iterative cross-coupling sequence using a MIDA boronate.

ICC_Cycle cluster_0 Iterative Cross-Coupling Cycle Start MIDA Boronate Building Block 1 Deprotection Deprotection (e.g., aq. NaOH) Start->Deprotection Coupling Suzuki-Miyaura Coupling with Halo-MIDA Boronate Building Block 2 Deprotection->Coupling Purification Catch-and-Release Purification Coupling->Purification Elongated_Product Elongated MIDA Boronate Purification->Elongated_Product Next_Cycle To Next Cycle Elongated_Product->Next_Cycle

Caption: A single cycle of iterative cross-coupling using MIDA boronates.

This approach has been successfully applied to the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.[5][17]

Experimental Protocols

To provide a practical context for the concepts discussed, here are representative experimental protocols for the synthesis and use of MIDA boronates.

Protocol 1: Synthesis of a MIDA Boronate

This protocol describes a general and mild method for the preparation of MIDA boronates from boronic acids using MIDA anhydride.[18][19]

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (1.1 equiv)

  • Anhydrous dioxane

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane to the vial.

  • Seal the vial and heat the mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (typically a few hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or ¹H NMR).

  • Upon completion, the MIDA boronate can be isolated and purified. For many substrates, a simple precipitation and filtration or the "catch-and-release" protocol is sufficient.[9][19]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol exemplifies the use of a MIDA boronate in a slow-release cross-coupling reaction with an aryl chloride.[2][8]

Materials:

  • Aryl chloride (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (7.5 equiv)

  • 5:1 dioxane/H₂O

Procedure:

  • To a reaction vessel, add the aryl chloride, MIDA boronate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the K₃PO₄ and the dioxane/water solvent mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 60 °C) with vigorous stirring for the specified time (e.g., 6 hours).

  • Monitor the reaction by a suitable analytical technique.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification of the product by column chromatography.

Conclusion

MIDA boronates represent a significant advancement in the field of organoboron chemistry. Their exceptional stability, coupled with the ability for controlled, tunable release of the active boronic acid, addresses many of the limitations associated with traditional boronic acids and other derivatives.[7][8] The compatibility of MIDA boronates with a wide range of synthetic transformations and their amenability to streamlined purification protocols, such as the "catch-and-release" method, make them powerful tools for modern organic synthesis.[4][9] For researchers engaged in complex molecule synthesis, particularly through iterative strategies, MIDA boronates offer a robust and versatile platform to accelerate discovery and innovation.[6][16]

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495-14502. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Hoye, P. H. Y., Mayer, A. G., ... & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Knights, O. D., & Burke, M. D. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Advanced Synthesis & Catalysis, 356(10), 2354-2358. [Link]

  • Singh, A. K., & Kumar, S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(76), 11189-11203. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Dick, G. R., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6754–6758. [Link]

  • Dick, G. R., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Burke, M. D., & Gillis, E. P. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Dick, G. R., & Burke, M. D. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • Iovu, M. C., & Jeffries-EL, M. (2018). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 51(17), 6649-6657. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084-14085. [Link]

  • Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Hoye, P. H. Y., Mayer, A. G., ... & Burke, M. D. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Dick, G. R., & Burke, M. D. (2018). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 57(35), 11294-11298. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Hoye, P. H. Y., Mayer, A. G., ... & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. [Link]

Sources

A Comparative Guide to the Stability of Aryl vs. Heteroaryl MIDA Boronates for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within the demanding environment of pharmaceutical and drug development, the reliability of building blocks is paramount. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, imparting benchtop stability to otherwise ephemeral boronic acids and enabling iterative cross-coupling strategies. This guide provides an in-depth comparison of the stability of aryl and heteroaryl MIDA boronates, offering field-proven insights and experimental data to inform your selection and application of these critical reagents.

The Stability Conundrum: Why MIDA Protection Matters

Boronic acids are cornerstones of carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability. Many boronic acids, especially heteroaromatic derivatives, are prone to decomposition via pathways like protodeboronation, oxidation, and polymerization.[1] This instability is not merely an inconvenience for long-term storage; it can significantly impact the efficiency and reproducibility of coupling reactions, as the rate of decomposition can compete with the rate of productive catalysis.[1]

MIDA boronates address this challenge by converting the trigonal planar, sp²-hybridized boron of a boronic acid into a tetracoordinate, sp³-hybridized center. This coordinative saturation shields the empty p-orbital of the boron atom, deactivating its Lewis acidity and thereby enhancing its stability against a wide range of reagents and conditions.

Aryl vs. Heteroaryl MIDA Boronates: A Tale of Two Stabilities

While MIDA protection confers stability to all classes of boronic acids, the magnitude of the stability enhancement is most pronounced for heteroaryl systems. This is a direct consequence of the profound inherent instability of many heteroaryl boronic acids compared to their aryl counterparts.

Aryl MIDA Boronates: Robust and Reliable

Aryl boronic acids are generally considered to be among the more stable classes of boronic acids. Consequently, their MIDA-protected forms are exceptionally robust. Aryl MIDA boronates are typically free-flowing, crystalline solids that are stable indefinitely on the benchtop under air. They are compatible with silica gel chromatography, a significant advantage for purification that is often not possible with the parent boronic acids.[2]

Heteroaryl MIDA Boronates: Taming the Untamable

The true power of MIDA protection is most evident when applied to heteroaryl boronic acids. Many 2-heterocyclic boronic acids, such as those derived from pyridine, furan, thiophene, and indole, are notoriously unstable.[1][3] For instance, 2-pyridyl boronic acid is known to be particularly labile, making its storage and use in cross-coupling reactions challenging.[1]

The conversion of these unstable heteroaryl boronic acids into their MIDA boronate counterparts transforms them into stable, isolable, and highly effective coupling partners.[1][4] This has been a significant breakthrough, opening the door to the efficient synthesis of complex molecules containing these important heterocyclic motifs, which are prevalent in many biologically active compounds and approved drugs.

The Surprising Uniformity of MIDA Boronate Hydrolytic Stability

A crucial aspect of MIDA boronate chemistry is their deprotection to release the active boronic acid in situ under specific reaction conditions. This "slow-release" mechanism is typically achieved using a mild aqueous base, such as potassium phosphate (K₃PO₄), and is a key feature in their application in iterative cross-coupling.[1]

Interestingly, detailed mechanistic studies have revealed that the rate of MIDA boronate hydrolysis is remarkably insensitive to the electronic nature of the appended aryl or heteroaryl group.[3] This suggests that the inherent stability of the MIDA boronate ester linkage itself does not differ dramatically between aryl and heteroaryl variants under hydrolytic conditions.

There are two primary mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway, and a slower, neutral pathway.[3][5][6][7] The remarkable observation is that aryl, heteroaryl, vinyl, and even alkyl MIDA boronates exhibit similar hydrolysis rates under slow-release conditions.[8] This operational consistency across different substrate classes is a significant practical advantage, simplifying reaction optimization.

Therefore, the primary differentiator in the "stability" of aryl versus heteroaryl MIDA boronates is not the stability of the MIDA ester itself, but rather the dramatic increase in benchtop and operational stability that MIDA protection affords to the otherwise highly reactive and unstable heteroaryl boronic acids.

Quantitative Stability Comparison

The following table summarizes the comparative stability of representative aryl and heteroaryl boronic acids and their corresponding MIDA boronates, based on data reported in the literature.

Compound ClassBoronic Acid Stability (Benchtop, under air)MIDA Boronate Stability (Benchtop, under air)Reference
Aryl Generally stable, but can degrade over time.Indefinitely stable, crystalline solids.
2-Furyl Significant decomposition.>95% remaining after ≥60 days.
2-Thienyl Significant decomposition.>95% remaining after ≥60 days.
2-Pyridyl Notoriously unstable.Isolable, air-stable, crystalline solid.[1]
Vinyl Prone to polymerization and protodeboronation.>95% remaining after ≥60 days.

Experimental Protocol: Comparative Hydrolytic Stability Assay of Phenyl vs. 2-Pyridyl MIDA Boronate

This protocol outlines a representative experiment to quantitatively compare the hydrolytic stability of an aryl and a heteroaryl MIDA boronate under simulated slow-release cross-coupling conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To monitor the rate of hydrolysis of phenyl MIDA boronate and 2-pyridyl MIDA boronate in the presence of a mild aqueous base over time.

Materials:

  • Phenyl MIDA boronate

  • 2-Pyridyl MIDA boronate

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Potassium phosphate (K₃PO₄)

  • Internal standard (e.g., biphenyl)

  • HPLC grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Reversed-phase C18 HPLC column

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions (10 mM) of phenyl MIDA boronate, 2-pyridyl MIDA boronate, and the internal standard in anhydrous 1,4-dioxane.

    • Prepare a 3 M aqueous solution of K₃PO₄.

  • Reaction Setup:

    • In two separate reaction vials, add 1.0 mL of the respective MIDA boronate stock solution and 100 µL of the internal standard stock solution.

    • To each vial, add 4.0 mL of 1,4-dioxane and 1.0 mL of the 3 M aqueous K₃PO₄ solution.

    • Seal the vials and place them in a heating block set to 60 °C with vigorous stirring.

  • Time-Course Analysis by HPLC:

    • At specified time points (e.g., t = 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot into 1 mL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water. This acidic quench will stabilize the remaining MIDA boronate.

    • Analyze the quenched samples by RP-HPLC. A typical method would involve a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 10 minutes on a C18 column, with UV detection at a wavelength where both the MIDA boronate and the corresponding boronic acid can be observed (e.g., 254 nm).

  • Data Analysis:

    • Calculate the peak area ratio of the MIDA boronate to the internal standard at each time point.

    • Plot the percentage of remaining MIDA boronate as a function of time for both the aryl and heteroaryl substrates.

    • The resulting curves will provide a quantitative comparison of the hydrolytic stability under these conditions.

Visualizing the Stability Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Boronic Acids cluster_1 MIDA Boronates Aryl_BA Aryl Boronic Acid (Moderately Stable) Aryl_MIDA Aryl MIDA Boronate (Highly Stable) Aryl_BA->Aryl_MIDA MIDA Protection HetAryl_BA Heteroaryl Boronic Acid (Highly Unstable) HetAryl_MIDA Heteroaryl MIDA Boronate (Highly Stable) HetAryl_BA->HetAryl_MIDA MIDA Protection Aryl_MIDA->Aryl_BA Hydrolysis (Slow Release) HetAryl_MIDA->HetAryl_BA Hydrolysis (Slow Release)

Caption: MIDA protection significantly enhances the stability of both aryl and heteroaryl boronic acids.

G start Prepare MIDA Boronate & Internal Standard Stocks setup Set up Reaction: MIDA Boronate, Dioxane, aq. K3PO4 start->setup heat Heat at 60°C with Stirring setup->heat sample Withdraw Aliquots at Time Points heat->sample t = 0, 15, 30... min quench Quench with Acidic ACN/Water sample->quench analyze Analyze by RP-HPLC quench->analyze

Sources

A Researcher's Guide to Validating Iterative Cross-Coupling Success with MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Assembly Line for Molecules

In the quest for novel therapeutics and advanced materials, the synthesis of complex small molecules remains a significant hurdle. Traditional linear synthesis is often bespoke, time-consuming, and difficult to automate. Drawing inspiration from nature's own modular approach—like ribosomes assembling proteins from amino acids—the chemical community has pursued a more streamlined strategy: iterative cross-coupling (ICC).[1][2] This method aims to construct complex molecules by repeatedly applying a single, reliable chemical reaction to stitch together a series of building blocks.

The Suzuki-Miyaura cross-coupling has emerged as a powerful tool for this purpose, and N-methyliminodiacetic acid (MIDA) boronates have become the lynchpin for its iterative application.[3] MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of chemical reactions and purification by silica gel chromatography.[4][5] Crucially, the MIDA ligand acts as a protecting group, rendering the boronic acid unreactive to anhydrous cross-coupling conditions.[4][6] This protection can be cleanly removed with a mild aqueous base, unmasking the boronic acid for the next coupling cycle.[4] This elegant "protect-couple-deprotect" sequence forms the basis of a powerful synthetic assembly line.

However, the power of this iterative approach is entirely dependent on the fidelity of each cycle. An incomplete reaction or the introduction of a side product in an early step will be amplified in subsequent iterations, leading to a complex mixture of failed sequences and a final product that is difficult or impossible to purify. Therefore, rigorous validation at every stage is not just good practice; it is the core principle that ensures the success of the entire synthesis. This guide provides a comprehensive framework for validating ICC success, comparing MIDA boronates to their alternatives and offering field-tested experimental protocols for the discerning researcher.

The Core Iterative Cross-Coupling (ICC) Workflow

The ICC process using MIDA boronates is a cyclical operation. Understanding this workflow is fundamental to identifying the critical validation points within the synthesis. The process involves the iterative union of bifunctional "haloboronic acid" building blocks, where one end is a halide (e.g., Br, I) and the other is a boronic acid protected as its MIDA ester.

cluster_0 ICC Cycle Deprotection Step 1: Deprotection (Aqueous Base) Coupling Step 2: Suzuki-Miyaura Coupling (Pd Catalyst, Halide Building Block) Deprotection->Coupling In situ generation of Boronic Acid Purification Step 3: Purification (Chromatography) Coupling->Purification Crude Product Intermediate Purified Intermediate (Chain N+1) Purification->Intermediate Start Starting MIDA Boronate (Chain N) Start->Deprotection Intermediate->Deprotection Next Cycle

Caption: The fundamental three-step cycle for Iterative Cross-Coupling using MIDA boronates.

A Multi-Point Validation Strategy

Success in ICC is cumulative. A failure at any point compromises the entire synthesis. Therefore, a multi-point validation strategy is essential, focusing on the quality of the inputs, the progress of the reaction, and the integrity of the output at each cycle.

Validating the Building Blocks: The Foundation

The purity of your MIDA boronate building blocks is paramount. Since coupling reactions are run with specific stoichiometries, impurities in the starting materials will lead to incorrect ratios and a cascade of side reactions.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and identifying organic impurities. ¹¹B NMR can be useful for confirming the tetrahedral boron environment.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

    • Purity Assessment: Quantitative NMR (qNMR) or HPLC with a UV detector can provide a precise measure of purity. MIDA boronates are generally crystalline, free-flowing solids, and a sharp melting point can also be an indicator of high purity.[2][7]

In-Process Validation: Monitoring the Coupling Reaction

You cannot assume a reaction has gone to completion. Active monitoring is crucial for determining the optimal reaction time and identifying issues early.

  • Recommended Techniques:

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the limiting reagent (usually the halide).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for in-process monitoring. It provides quantitative data on the disappearance of starting materials and the appearance of the desired product, while also detecting potential side products like homo-coupled species.[8]

    • High-Performance Liquid Chromatography (HPLC): When coupled with a diode array detector (DAD), HPLC can provide clean quantitative data on reaction progress.[9]

What to Look For: A successful reaction will show complete consumption of the starting halide and the formation of a single major peak corresponding to the mass of the new, elongated MIDA boronate.

Intermediate Validation: The Go/No-Go Decision

After purification of the coupled product, it is critical to confirm its identity and purity before committing it to the next cycle. This is the " go/no-go " checkpoint.

  • Recommended Techniques:

    • ¹H NMR: Provides a fast and definitive structural confirmation of the newly formed molecule.

    • LC-MS: Confirms that the correct mass has been isolated and that the purity is high (>95% is a good benchmark) before proceeding.

Comparative Analysis: Why MIDA Boronates Excel for ICC

The unique suitability of MIDA boronates for ICC is best understood by comparing them to alternative boron reagents. Many alternatives exist, but none offer the same combination of stability, reactivity control, and purification compatibility that is essential for iterative synthesis.[4][10][11]

FeatureMIDA BoronatesFree Boronic AcidsPinacol EstersTrifluoroborates (KHF₃B-R)
Benchtop Stability Excellent; indefinitely stable as solids.[6][10]Poor to moderate; prone to decomposition.[10][11]Moderate to good.Excellent.[4]
Chromatography Stability Excellent; universally compatible with silica gel.[4][5]Generally poor; can decompose on silica.Moderate; can be unstable on silica.[2]Incompatible with silica gel chromatography.[4]
Reactivity in Coupling Unreactive until deprotection.[4][12]Highly reactive.Less reactive than boronic acids.[4]Requires specific conditions for activation.
Deprotection/Activation Mild aqueous base (e.g., 1M NaOH, NaHCO₃).[4][7]N/ACan be cleaved, but not designed for iterative use.Requires strong acid or base.
Suitability for ICC Ideal. The combination of stability and controlled reactivity is the key.Poor. Instability and uncontrolled reactivity prevent iterative use.Poor. Instability to various conditions and chromatography is a major hurdle.[2]Poor. Incompatibility with chromatography prevents intermediate purification.[4]

A newer alternative, tetramethyl N-methyliminodiacetic acid (TIDA) boronates , has been developed as a "hyper-stabilized" version of MIDA. TIDA boronates are particularly advantageous in Csp³-Csp² or Csp³-Csp³ couplings, where the harsher conditions required can sometimes lead to premature hydrolysis of MIDA boronates.[13][14] For most standard Csp²-Csp² iterative couplings, MIDA remains the workhorse.

cluster_MIDA MIDA Boronate cluster_Pinacol Pinacol Boronate cluster_TFB Trifluoroborate Salt cluster_BA Boronic Acid mida mida pinacol pinacol tfb tfb ba ba

Caption: Structural comparison of common boron reagents used in cross-coupling.

Field-Tested Experimental Protocols

The following protocols are foundational for performing and validating ICC with MIDA boronates.

Protocol 1: Standard MIDA Boronate Deprotection and Cross-Coupling

This protocol is the core of the ICC cycle, suitable for most aryl and alkenyl halides.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the MIDA boronate intermediate (1.0 equiv), the aryl/alkenyl halide building block (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., THF/H₂O, 3:1).

  • Deprotection & Coupling: Add an aqueous solution of base (e.g., 1M NaOH, 3.0 equiv). The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) until completion.

  • Monitoring: Monitor the reaction by LC-MS or TLC every 30-60 minutes. A typical reaction is complete in 1-4 hours.

  • Workup: Once complete, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Validation: Confirm the structure and purity of the isolated product by ¹H NMR and LC-MS before proceeding to the next cycle.

Causality: Using an aqueous base is critical as it performs the dual role of deprotecting the MIDA boronate to the active boronic acid and serving as the base for the Suzuki-Miyaura catalytic cycle.[4][7]

Protocol 2: "Slow-Release" Cross-Coupling for Unstable Substrates

Some boronic acids (e.g., 2-heterocyclic, vinyl) are inherently unstable and decompose quickly under coupling conditions, leading to low yields.[10][11] MIDA boronates solve this by enabling a "slow-release" of the boronic acid, keeping its instantaneous concentration low and favoring cross-coupling over decomposition.[6][10]

  • Setup: The setup is similar to Protocol 1. Combine the MIDA boronate (1.2 equiv), the halide (1.0 equiv, often a less reactive chloride), catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%) in a flask under an inert atmosphere.

  • Slow-Release Conditions: Add a degassed solvent mixture (e.g., 5:1 dioxane/H₂O) and a milder, less soluble base such as potassium phosphate (K₃PO₄, 7.5 equiv).[11]

  • Reaction: Heat the reaction (e.g., 60-80 °C) for 6-24 hours. The slow dissolution and lower basicity of K₃PO₄ promotes a gradual, rate-controlled hydrolysis of the MIDA boronate.[10]

  • Monitoring, Workup, and Validation: Follow steps 4-7 from Protocol 1.

Causality: The use of K₃PO₄ in a mixed solvent system controls the rate of hydrolysis. This ensures that the unstable boronic acid is generated in situ at a rate comparable to its consumption by the palladium catalyst, minimizing decomposition pathways.[10][11]

Protocol 3: Workflow for LC-MS Monitoring
  • Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing ~1 mL of a 50:50 acetonitrile/water mixture. This dilutes the sample and stops the reaction.

  • Analysis: Filter the quenched sample through a syringe filter (0.22 µm) into an LC-MS vial.

  • Data Interpretation: Analyze the resulting chromatogram and mass spectra. Track the peak area of the starting materials and the product over time. The reaction is complete when the limiting reagent is no longer observed.

Troubleshooting Common Failures

Even with a robust system, problems can arise. A logical approach to troubleshooting is key.

Problem Problem Detected by LC-MS Incomplete Incomplete Reaction: Significant Starting Material Remains Problem->Incomplete SideProduct Major Side Products Observed Problem->SideProduct CheckPurity 1. Verify Reagent Purity (Catalyst, Ligand, Base, Solvents) Incomplete->CheckPurity Proto Protodeboronation or Homo-coupling Detected SideProduct->Proto CheckConditions 2. Optimize Conditions (Increase Temp, Change Ligand/Catalyst) CheckPurity->CheckConditions CheckDeprotection 3. Confirm MIDA Deprotection (Is boronic acid forming?) CheckConditions->CheckDeprotection UseSlow Switch to 'Slow-Release' Protocol (Use K3PO4, Dioxane/H2O) Proto->UseSlow

Caption: A logical flowchart for troubleshooting common issues in Iterative Cross-Coupling.

Conclusion

The iterative cross-coupling of MIDA boronates represents a paradigm shift in small molecule synthesis, moving the field towards the automated, building-block-based logic that has revolutionized other areas of chemical biology.[2][5] Its success, however, is not merely a function of the reagents themselves, but of the rigorous validation framework within which they are employed. By verifying the quality of inputs, monitoring reactions in real-time, and confirming the integrity of intermediates, researchers can harness the full power of this methodology. This disciplined, data-driven approach transforms the synthesis of complex molecules from an art into a robust, reliable, and ultimately predictable science.

References

  • Jana, S., & Sengupta, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(62), 7595-7607. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.com. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Davis, H. J., et al. (2020). Automated iterative Csp3–C bond formation. Nature, 582(7811), 209-215. [Link]

  • Roberts, D. D., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202308342. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS, University of Illinois. [Link]

  • Nykaza, T. V. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing. [Link]

  • Blair, D. J., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Gillis, E. P., et al. (2008). B-Protected Haloboronic Acids for Iterative Cross-Coupling. Organic Syntheses, 85, 209. [Link]

Sources

A Researcher's Guide to Navigating Pyridinylboronic Acid Stability: A Comparative Analysis of Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of medicinal chemistry and materials science, pyridinylboronic acids are indispensable building blocks for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability. The electron-deficient nature of the pyridine ring and the Lewis acidic boron center make these reagents susceptible to decomposition pathways like protodeboronation, particularly under the basic conditions required for cross-coupling.[1][2] This guide provides an in-depth comparison of alternative protecting group strategies designed to mitigate these stability issues, supported by mechanistic insights and actionable experimental protocols.

The Core Challenge: The Instability of 2-Pyridinylboronic Acids

The primary challenge with many pyridinylboronic acids, especially 2-pyridinyl derivatives, is their propensity for decomposition.[3] This instability complicates storage, purification, and reaction efficiency, often leading to low yields and reproducibility issues. The Lewis acidic vacant p-orbital on the boron atom is a key factor in these degradation pathways.

cluster_problem Instability Pathways PBA Pyridinylboronic Acid Protodeboronation Protodeboronation (Loss of Boron) PBA->Protodeboronation H+ / H2O Trimerization Trimerization (Boroxin Formation) PBA->Trimerization Dehydration cluster_workflow MIDA Boronate Workflow Start Pyridinyl Halide Borylation Borylation (e.g., Miyaura borylation) Start->Borylation MIDA_Protect MIDA Protection (MIDA, DMSO) Borylation->MIDA_Protect Stable_MIDA Stable MIDA Boronate (Purifiable, Storable) MIDA_Protect->Stable_MIDA Coupling Slow-Release Suzuki Coupling (Pd catalyst, Base, H2O) Stable_MIDA->Coupling Product Coupled Product Coupling->Product

Sources

A Comparative Guide to the Performance of 4-Pyridinylboronic Acid MIDA Ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Heteroaromatic Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing C-C bonds.[1] However, the utility of this reaction has historically been hampered by the instability of certain boronic acids.[2] Heteroaromatic boronic acids, particularly pyridinyl derivatives, are notoriously prone to decomposition through pathways like protodeboronation, making them difficult to store, handle, and use efficiently in coupling reactions.[2][3]

To address this critical gap, N-methyliminodiacetic acid (MIDA) boronates were developed as exceptionally stable surrogates.[4] 4-Pyridinylboronic acid MIDA ester is a free-flowing, crystalline solid that is stable to air, moisture, and silica gel chromatography.[4] The MIDA ligand protects the boron center, rendering the reagent inert under anhydrous coupling conditions.[5] Its reactivity is unlocked in situ through a controlled hydrolysis step, which slowly releases the active boronic acid. This "slow-release" mechanism is the key to its success, preventing the accumulation and subsequent decomposition of the unstable pyridinylboronic acid and leading to dramatically improved reaction yields.[2]

This guide provides a comparative analysis of this compound's performance across various solvent systems, offering researchers the insights needed to select optimal conditions for their specific synthetic challenges.

The Decisive Role of the Solvent System

In Suzuki-Miyaura coupling, the solvent is far from a passive medium. It is an active component that governs the solubility of diverse reagents (lipophilic aryl halides, inorganic bases, organometallic catalysts), modulates the efficacy of the base, and stabilizes catalytic intermediates.[6][7] For MIDA boronates, the solvent system plays an even more critical role: it must facilitate the controlled hydrolysis (deprotection) that initiates the catalytic cycle. The choice of solvent directly dictates the rate of boronic acid release and, consequently, the overall efficiency of the coupling.

The fundamental principle of MIDA boronate activation is its hydrolysis under mild aqueous basic conditions.[5][8] Under strictly anhydrous conditions, the MIDA ester is unreactive, even at elevated temperatures, making it an excellent protecting group for iterative cross-coupling strategies.[5] The controlled introduction of a protic source (like water or an alcohol) in the presence of a base is therefore essential to trigger the reaction.

Comparative Performance Analysis of Solvent Systems

The performance of this compound is highly dependent on the solvent's ability to balance the solubility of organic substrates with the promotion of a controlled hydrolysis rate. Below is a comparison of common solvent systems.

Solvent SystemTypical BaseTemp (°C)Performance ProfileKey AdvantagesLimitations & Considerations
Dioxane / H₂O (e.g., 5:1)K₃PO₄60-100Excellent (General Use) The "gold standard" for slow-release. Well-balanced for solubility and controlled hydrolysis. High yields with unactivated aryl chlorides.[2][9]Dioxane is a regulated solvent. May not be effective for the most challenging or sterically hindered coupling partners.
DMF / Isopropanol (e.g., 4:1)K₂CO₃100Excellent (Challenging Couplings) Superior system for difficult substrates, including other 2-substituted heterocycles.[2][9] Higher boiling point allows for increased reaction rates.High temperature required. DMF can be difficult to remove during workup. Isopropanol acts as the protic source.
Toluene / H₂O K₃PO₄, Cs₂CO₃80-110Moderate to Good Standard Suzuki solvent, less polar than ethers.[7][10] Can be effective, but may offer less efficient hydrolysis control than dioxane.Biphasic system may lead to slower reaction rates if mixing is not vigorous. Lower solubility for inorganic bases.
THF / H₂O K₃PO₄, NaOH25-66Good Lower boiling point than dioxane, suitable for more reactive coupling partners. Can be used for rapid deprotection with strong bases like NaOH.[8]Limited temperature range. May not be sufficient for unactivated aryl chlorides.
Pure H₂O with Surfactant Et₃N25-40Excellent (Green Chemistry) Eliminates organic solvents entirely.[11] Reactions often proceed at room temperature with high efficiency, simplifying product isolation via filtration.[11]Requires an engineered surfactant (not universally available). Scope may be limited compared to traditional organic systems.
Anhydrous Solvents (e.g., Dry Toluene, Dry THF)N/Aup to 80No Reaction Serves as an excellent protecting group.[5]Not suitable for cross-coupling as hydrolysis is required for activation.

Mechanistic and Workflow Visualizations

Diagram 1: MIDA Boronate Activation and Catalytic Cycle

The following diagram illustrates the essential two-stage process. First, the stable this compound undergoes slow hydrolysis to release the active 4-pyridinylboronic acid. This species then enters the established Pd(0)/Pd(II) Suzuki-Miyaura catalytic cycle.

Suzuki_MIDA_Cycle MIDA Boronate Activation & Suzuki Cycle cluster_activation Activation (Slow Release) cluster_suzuki Suzuki-Miyaura Cycle MIDA 4-Pyridinyl-B(MIDA) (Stable, Unreactive) BA 4-Pyridinyl-B(OH)₂ (Active Species) MIDA->BA H₂O, Base (e.g., K₃PO₄) Trans Transmetalation BA->Trans Enters Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd

Caption: MIDA boronate deprotection precedes entry into the catalytic cycle.

Diagram 2: General Experimental Workflow

This flowchart outlines the standard laboratory procedure for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification arrow reagents Combine Aryl Halide, MIDA Ester, and Base in Reaction Vessel solvent Add Solvent System (e.g., Dioxane/H₂O) arrow1 degas Degas Mixture (e.g., Argon Sparge) arrow2 catalyst Add Palladium Catalyst and Ligand arrow3 heat Heat to Target Temperature with Vigorous Stirring arrow4 monitor Monitor Progress (TLC, LC-MS) arrow5 cool Cool to Room Temperature and Quench arrow6 extract Perform Aqueous Workup & Extract with Organic Solvent arrow7 purify Purify via Silica Gel Chromatography arrow8 analyze Characterize Product (NMR, MS) arrow9 arrow1->solvent arrow2->degas arrow3->catalyst arrow4->heat arrow5->monitor arrow6->cool arrow7->extract arrow8->purify arrow9->analyze

Caption: Standard laboratory workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Trustworthiness Note: These protocols are representative and should be adapted based on the specific reactivity of the coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Slow-Release Coupling for Standard Substrates

This protocol is adapted from established methods for slow-release cross-coupling and is suitable for a wide range of aryl/heteroaryl chlorides and bromides.[2][9]

  • Reagents & Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 0.5 mmol), this compound (1.2 equiv, 0.6 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv, 1.5 mmol).

    • Seal the vial with a septum cap.

    • Add 1,4-dioxane (3.5 mL) and deionized water (0.7 mL) via syringe.

    • Sparge the resulting suspension with a stream of argon for 15 minutes to degas the solvent.

    • In a separate vial, prepare a catalyst stock solution. As an example, dissolve Pd(OAc)₂ (5 mol %, 0.025 mmol) and a suitable phosphine ligand like SPhos (10 mol %, 0.05 mmol) in degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction mixture under a positive pressure of argon.

  • Reaction & Workup:

    • Place the sealed vial in a preheated oil bath or heating block at 80 °C.

    • Stir vigorously for 6-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Coupling for Challenging or Deactivated Substrates

This protocol uses a more polar, higher-boiling solvent system and is tailored for less reactive coupling partners, drawing from methods developed for difficult 2-pyridyl MIDA boronate couplings.[2][9]

  • Reagents & Setup:

    • To an oven-dried reaction tube, add the aryl halide (1.0 equiv, 0.5 mmol), this compound (1.5 equiv, 0.75 mmol), and potassium carbonate (K₂CO₃, 5.0 equiv, 2.5 mmol).

    • Add a catalyst/ligand combination suitable for challenging couplings, for example, Pd₂(dba)₃ (1.5 mol %, 0.0075 mmol) and XPhos (6 mol %, 0.03 mmol). For pyridyl couplings, a copper co-catalyst like Cu(OAc)₂ (50 mol %, 0.25 mmol) can be beneficial.[2][9]

    • Seal the tube and evacuate and backfill with argon three times.

    • Add N,N-Dimethylformamide (DMF, 2.0 mL) and isopropanol (IPA, 0.5 mL) via syringe.

    • Ensure the mixture is thoroughly degassed.

  • Reaction & Workup:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir vigorously for 4-16 hours. Monitor progress by LC-MS.

    • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and water.

    • Filter through a pad of Celite to remove palladium black if necessary.

    • Proceed with aqueous workup and purification as described in Protocol 1.

Conclusion and Recommendations

This compound is a robust and versatile reagent that successfully overcomes the inherent instability of its parent boronic acid. The key to its effective use lies in selecting a solvent system that facilitates a controlled "slow-release" of the active coupling partner.

  • For general applications with standard aryl halides, a Dioxane/H₂O system with K₃PO₄ provides a reliable and high-yielding pathway.

  • For more challenging, electron-rich, or sterically hindered substrates, the higher-boiling DMF/Isopropanol system offers a more forcing and effective alternative.

  • For initiatives focused on sustainable chemistry, emerging protocols in pure water using surfactants represent the greenest approach, often functioning at room temperature.[11]

By understanding the interplay between the MIDA boronate's activation mechanism and the properties of the solvent system, researchers can confidently and efficiently incorporate the valuable 4-pyridinyl motif into complex molecules.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • MIDA Boron
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • iterative cross-coupling with mida boron
  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

Sources

A Comparative Analysis of Reaction Times for MIDA Boronate Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists

As a Senior Application Scientist, one of the most frequent conversations I have with researchers revolves around optimizing reaction sequences. The choice of a protecting group is not merely about stability; it's a strategic decision that hinges on the kinetics and conditions of its removal. The N-methyliminodiacetic acid (MIDA) boronate has become an indispensable tool in modern synthesis, prized for its exceptional stability to a wide array of reagents and, crucially, to silica gel chromatography.[1][2] This stability allows for the construction of complex molecular architectures through iterative cross-coupling (ICC), a strategy analogous to solid-phase peptide synthesis.[2][3][4]

However, the true elegance of the MIDA boronate lies in the predictable and tunable nature of its deprotection. Understanding the factors that govern the rate of this hydrolysis is key to harnessing its full potential, whether the goal is rapid, quantitative release of a boronic acid or a slow, steady liberation for a sensitive downstream reaction. This guide provides a detailed comparative analysis of MIDA boronate deprotection times, grounded in mechanistic principles and supported by experimental data, to empower you to make the most informed decisions in your synthetic planning.

The Two Faces of Hydrolysis: A Mechanistic Dichotomy

The deprotection of MIDA boronates is not a one-size-fits-all process. Groundbreaking mechanistic studies have revealed that the hydrolysis proceeds via two distinct pathways, the dominance of which is dictated primarily by pH.[3][5][6][7] The dramatic difference in the rates of these pathways is the foundation of the MIDA boronate's versatility.

  • Fast, Base-Mediated Hydrolysis (kOH): Under basic conditions (e.g., aqueous NaOH), deprotection is extremely rapid. This pathway involves the rate-limiting nucleophilic attack of a hydroxide ion on one of the MIDA ligand's carbonyl carbons.[3][4][6][8] This mechanism can be over 1,000 times faster than the neutral pathway, typically leading to complete deprotection in minutes at room temperature.[3][6][8] This is the go-to method for the standard "unmasking" of the boronic acid prior to a subsequent reaction.

  • Slow, Neutral Hydrolysis (k0): In the absence of an external acid or base, a much slower hydrolysis occurs. This mechanism involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[3][5][6][8] This pathway is central to the "slow-release" strategy often employed in Suzuki-Miyaura couplings involving unstable boronic acids.[2][3] By using a mild base like K₃PO₄, the boronic acid is generated in situ at a rate that matches its consumption in the catalytic cycle, preventing its accumulation and subsequent decomposition.[3]

A noteworthy feature of MIDA boronate hydrolysis is its remarkable insensitivity to the electronic and steric nature of the organic fragment attached to the boron.[3][4] This generality is what allows for the development of standardized, reliable protocols across a vast library of building blocks.

Comparative Analysis of Deprotection Conditions

The choice of reagent and conditions directly controls the deprotection time. The following table summarizes common protocols and their expected reaction kinetics.

Deprotection ReagentTypical ConditionsRelative RateEstimated TimePrimary Use Case
1 M NaOH (aq)THF, Room TempVery Fast5–15 minStandard, rapid deprotection for stable boronic acids.[3]
Sat. NaHCO₃ (aq)THF, Room TempModerate1–3 hoursMild deprotection for base-sensitive substrates.
K₃PO₄ (aq)THF/Dioxane, 50-80 °CSlow2–12 hours"Slow-release" for in situ coupling of unstable boronic acids.[3][9]
H₂O (buffered, pH 7)THF, 50-70 °CVery Slow12–48 hoursNeutral hydrolysis for extremely sensitive compounds.[3]
1 M HCl (aq)THF, Room TempSlow to Moderate1–5 hoursAcid-promoted deprotection; less common due to risk of protodeboronation.[3]

Disclaimer: Reaction times are substrate-dependent and should be optimized. Always monitor reaction progress by TLC or LC-MS.

Experimental Protocol: Rapid Deprotection via Basic Hydrolysis

This protocol details the standard, fast deprotection of an aryl MIDA boronate using aqueous sodium hydroxide. The causality behind these steps is to ensure complete hydrolysis followed by a clean workup to isolate the boronic acid.

Materials:

  • Aryl MIDA Boronate (1.0 equiv)

  • Tetrahydrofuran (THF), reagent grade

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aryl MIDA boronate in THF to a concentration of ~0.1 M. Rationale: This ensures all reactants are in the same phase for efficient reaction.

  • Hydrolysis: Add 1 M NaOH (2.0–3.0 equivalents) to the stirring solution at room temperature. Rationale: A slight excess of hydroxide ensures the fast, base-mediated pathway (kOH) dominates and drives the reaction to completion.

  • Monitoring: Stir vigorously for 10-15 minutes. Check for completion by TLC or LC-MS, observing the disappearance of the starting material. Rationale: Vigorous stirring is crucial for biphasic reactions to maximize the interfacial area and ensure consistent kinetics.

  • Acidification: Once complete, cool the flask in an ice bath and carefully acidify the mixture with 1 M HCl until the pH is ~2. Rationale: Protonation converts the boronate salt into the neutral boronic acid, rendering it soluble in organic solvents for extraction. The MIDA ligand byproduct remains in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc or Et₂O (3 x 20 mL). Rationale: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Rationale: The brine wash removes residual water and inorganic salts, while MgSO₄ removes all traces of water that could promote re-formation of boronic acid trimers (boroxines).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude boronic acid, which can be used directly or purified further if necessary.

Visualizing the Deprotection Process

A clear workflow is essential for reproducible results. The following diagram illustrates the standard deprotection protocol.

Deprotection_Workflow cluster_reaction Rapid Hydrolysis cluster_workup Workup & Isolation MIDA_Boronate MIDA Boronate in THF Add_NaOH Add 1M NaOH (aq) MIDA_Boronate->Add_NaOH Stir Stir at RT (10-15 min) Add_NaOH->Stir Acidify Acidify (1M HCl) Stir->Acidify Extract Extract (EtOAc) Acidify->Extract Dry Wash & Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Product Boronic Acid Concentrate->Product

Caption: Standard workflow for rapid MIDA boronate deprotection.

The underlying mechanism dictates the reaction's speed. The fast, base-mediated pathway is shown below.

Deprotection_Mechanism MIDA_Struct R-B(MIDA) Intermediate Rate-Limiting Intermediate MIDA_Struct->Intermediate Attack at C=O (Fast Hydrolysis) OH_ion OH⁻ OH_ion->Intermediate Products R-B(OH)₂ MIDA Ligand Intermediate->Products Breakdown + H₂O

Caption: Simplified mechanism for fast, base-mediated hydrolysis.

Conclusion for the Practicing Scientist

The deprotection of MIDA boronates is a robust and highly controllable transformation. The reaction time can be precisely tuned over several orders of magnitude, from minutes to days, primarily by controlling the pH and temperature. For rapid, quantitative conversion to the boronic acid, aqueous NaOH at room temperature is the method of choice. For applications requiring the slow, sustained release of sensitive boronic acids, milder bases like K₃PO₄ at elevated temperatures provide an optimal solution. By understanding the dual mechanistic nature of the hydrolysis, researchers can rationally design deprotection protocols that are perfectly suited to the demands of their specific synthetic challenges, further cementing the MIDA boronate's status as a premier protecting group in organic synthesis.

References

  • Gonzalez, J. A., Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gonzalez, J. A., Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed, National Institutes of Health. [Link]

  • Gonzalez, J. A., Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Edinburgh Research Explorer. [Link]

  • Gonzalez, J. A., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. EaStCHEM, School of Chemistry, University of Edinburgh. [Link]

  • Taylor, N. P., Gonzalez, J. A., et al. (2021). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • A two-step procedure for deprotection of alkylpinacolyl boronate esters via transesterification with diethanolamine followed by hydrolysis. National Institutes of Health. [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2016). Nature Chemistry. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • PREPARATION OF N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE AND 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. Organic Syntheses. [Link]

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). MDPI. [Link]

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). ACS Publications. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

Sources

Scaling the Summit: A Comparative Guide to 4-Pyridinylboronic Acid MIDA Ester in Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule at the bench to a viable drug candidate hinges on the scalability of its synthesis. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-carbon bonds. However, the use of heteroaromatic building blocks, particularly pyridines, often introduces significant challenges during scale-up. This guide provides an in-depth, objective analysis of 4-Pyridinylboronic acid MIDA ester, a reagent designed to overcome these hurdles, comparing its performance to traditional alternatives with supporting data and protocols.

The Pyridyl Problem in Scale-Up Chemistry

The pyridine motif is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule. However, pyridinylboronic acids are notoriously challenging reagents in large-scale Suzuki-Miyaura couplings.[1][2] The free boronic acids are often unstable, prone to protodeboronation (the undesired cleavage of the C-B bond), and can be difficult to handle and purify as amorphous solids.[3] These issues are exacerbated at scale, leading to inconsistent reaction performance, low yields, and complex purification profiles, all of which can derail a development timeline.

The MIDA Boronate Solution: A Paradigm of Stability and Control

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution to the instability of many boronic acids.[4][5][6] By forming a stable, crystalline adduct, the MIDA ligand protects the boronic acid from degradation.[4][5][6] These MIDA esters are generally benchtop-stable, compatible with a wide range of reaction conditions, and can be purified by standard techniques like chromatography.[4][5]

The key to their utility in cross-coupling lies in the "slow-release" mechanism. Under specific basic conditions, the MIDA ester hydrolyzes in situ to liberate the active boronic acid at a controlled rate.[6][7] This maintains a low, steady concentration of the reactive species, minimizing side reactions like homocoupling and protodeboronation.[6] This controlled release is particularly advantageous for challenging couplings involving heteroaryl halides.[3][6]

MIDA_Deprotection cluster_reaction Reaction Vessel MIDA_Ester 4-Pyridinylboronic acid MIDA ester (Stable) Boronic_Acid 4-Pyridinylboronic acid (Active) MIDA_Ester->Boronic_Acid Slow Hydrolysis (Deprotection) Aqueous_Base Aqueous Base (e.g., K3PO4, H2O) Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Transmetalation Product Coupled Product

Caption: Slow-release mechanism of MIDA boronate in Suzuki-Miyaura coupling.

Performance Comparison: this compound vs. Alternatives

To objectively assess its scalability, we compare this compound against its common alternatives: the free boronic acid and its potassium trifluoroborate (TFB) salt.

Feature4-Pyridinylboronic Acid4-Pyridinyl-TFB SaltThis compound
Physical Form Often amorphous solidCrystalline solidCrystalline solid
Stability Prone to protodeboronation, hygroscopicGenerally stable to air and moistureExcellent benchtop stability, air-stable
Handling Difficult to weigh accurately, can be impureEasy to handleEasy to handle, free-flowing solid
Purification Challenging, often requires derivatizationRecrystallization is commonAmenable to chromatography and recrystallization
Reaction Control Prone to side reactions at scaleGood reactivity, but can still lead to homocoupling"Slow-release" minimizes side reactions
Scalability Poor to moderateGoodExcellent

Scalability Case Study: Suzuki-Miyaura Coupling of this compound with a Brominated Aryl Halide

This section details a representative experimental workflow for scaling a Suzuki-Miyaura reaction from the bench to a pilot plant scale.

experimental_workflow cluster_lab Lab Scale (1-10 g) cluster_pilot Pilot Scale (1-10 kg) lab_setup 1. Reaction Setup: - Inert atmosphere (N2/Ar) - Glass reactor with overhead stirring lab_reagents 2. Reagent Charge: - Solvent (e.g., Dioxane/H2O) - Aryl bromide (1.0 eq) - MIDA ester (1.2 eq) - Base (K3PO4, 3.0 eq) - Pd catalyst (e.g., Pd(dppf)Cl2, 1-2 mol%) lab_setup->lab_reagents lab_reaction 3. Reaction: - Heat to 80-100 °C - Monitor by HPLC/UPLC lab_reagents->lab_reaction lab_workup 4. Workup & Isolation: - Quench with water - Extract with organic solvent - Purify by column chromatography lab_reaction->lab_workup pilot_setup 1. Process Safety Review: - Hazard analysis - Define critical process parameters lab_workup->pilot_setup Scale-up Transition pilot_reagents 2. Reactor Charging: - Controlled addition rates - Temperature monitoring pilot_setup->pilot_reagents pilot_reaction 3. Controlled Reaction: - Strict temperature control - In-process controls (IPCs) for conversion pilot_reagents->pilot_reaction pilot_workup 4. Isolation & Purification: - Phase separation - Crystallization/filtration - Drying under vacuum pilot_reaction->pilot_workup

Caption: Generalized workflow for scaling Suzuki-Miyaura reactions.

Experimental Protocol: Gram Scale Synthesis

Materials:

  • This compound

  • Aryl bromide of choice

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) or similar Pd catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a clean, dry flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridine.

Considerations for Kilogram Scale Production
  • Heat Transfer: Exothermic events must be carefully managed in large reactors. A gradual addition of reagents and precise temperature control are critical.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in biphasic systems. The choice of impeller and stirring speed can significantly impact reaction kinetics.

  • Workup and Isolation: Extraction and filtration at a large scale require specialized equipment. Crystallization is often the preferred method for purification at scale, as it avoids the use of large volumes of solvent required for chromatography.

  • Impurity Profile: At scale, even minor side products can become significant impurities. Understanding the reaction mechanism and potential byproducts is crucial for developing an effective purification strategy.[8]

Conclusion: A Reliable Tool for Drug Development

This compound represents a significant advancement for process chemists and drug developers. Its superior stability, ease of handling, and the controlled release of the active boronic acid mitigate many of the risks and inconsistencies associated with scaling up Suzuki-Miyaura couplings of pyridines.[3][4][6] While the initial cost of the MIDA ester may be higher than the corresponding free boronic acid, the benefits in terms of process robustness, improved yields, and simplified purifications often lead to a more cost-effective and reliable manufacturing process in the long run. This makes it an invaluable tool in the efficient and timely development of new medicines.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Lloyd-Jones, G. C., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298–13316. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Lloyd-Jones, G. C., & Burke, M. D. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters, 19(23), 6256–6259. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • MacMillan, D. W. C., & co-workers. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17318–17321. [Link]

  • Fricke, F., & Studer, A. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14457-14470. [Link]

  • Takeda, Y., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 28(14), 5543. [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Wang, J. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(10), 1345. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Takeda, Y., et al. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(12), 2786–2790. [Link]

  • Li, W., & Wang, X. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyridinylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the innovative application of reagents like 4-Pyridinylboronic acid MIDA ester. Its remarkable benchtop stability has transformed iterative cross-coupling, allowing for the synthesis of complex molecules with greater efficiency.[1][2] However, our responsibility extends beyond the reaction flask. The safe and compliant disposal of this and all laboratory chemicals is a critical component of scientific integrity and workplace safety.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning behind these procedures and grounding them in the authoritative standards set by regulatory bodies. By understanding the "why," we can implement the "how" with greater precision and safety.

Part 1: Hazard Assessment and Chemical Profile

A robust disposal plan begins with a thorough understanding of the substance's chemical nature and associated hazards. While this compound is lauded for its stability compared to its free boronic acid counterpart, it is not benign.[1]

The primary hazards are associated with its potential as an irritant and its harmful effects if ingested.[3] The hazard profile is derived from its constituent parts: the pyridine ring, the boronic acid derivative, and the N-methyliminodiacetic acid (MIDA) ligand.

  • Pyridine Moiety : Pyridine and its derivatives are a well-known class of compounds that require careful handling.[4]

  • MIDA Boronate : The MIDA ligand confers significant stability, making the solid compound easy to handle under air.[5][6] However, it is crucial to remember that this protective group can be cleaved under mild aqueous basic conditions, regenerating the more reactive boronic acid. This chemical property is central to its synthetic utility but must be considered during disposal to avoid unintended reactions in waste containers.

Table 1: Chemical and Hazard Summary

Property Information Source
Chemical Name This compound [3]
CAS Number 1104636-72-7 [3]
Molecular Formula C₁₀H₁₁BN₂O₄ [3]
Physical Form Solid [3]
GHS Pictogram GHS07 (Exclamation Mark) [3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [3][7]

| Precautionary Codes | P261: Avoid breathing dustP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][8] |

Part 2: The Regulatory Framework: Adhering to EPA and OSHA Standards

All laboratory waste disposal in the United States is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12][13]

Hazardous Waste Generator Status: Your institution is classified as a hazardous waste generator. The volume of waste produced determines the specific regulations to be followed.[14][15][16] Regardless of status, the fundamental requirement is to correctly identify and manage hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.

Waste Characterization: this compound is not explicitly listed as a specific hazardous waste by the EPA. Therefore, it must be disposed of as a hazardous waste based on its characteristics of toxicity and irritation. Your institution's Environmental Health & Safety (EHS) office is the final authority on waste characterization and will assign the appropriate waste codes for disposal manifests.

Part 3: Standard Operating Procedure for Disposal

This protocol provides a systematic approach to ensure safety and compliance. It is imperative that all personnel handling this chemical are trained on these procedures as part of their laboratory-specific Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard.[12][17][18]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe waste management. It prevents dangerous reactions and ensures waste can be disposed of cost-effectively.

  • Solid Waste :

    • Unused or Expired Reagent : Collect the original container with its label intact.

    • Contaminated Labware : This includes items like gloves, weighing paper, paper towels, and pipette tips that are contaminated with the solid chemical. These items must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Reaction Mixtures/Solutions : Collect all solutions containing this compound in a dedicated, compatible hazardous waste container for liquid chemical waste.

    • Causality : Never mix this waste stream with other chemical wastes, especially strong acids or bases. Such mixing could potentially hydrolyze the MIDA ester, altering the chemical composition of the waste and creating unforeseen hazards.

Step 2: Containerization and Labeling

Proper containerization and labeling are legally mandated and critical for safety.

  • Container Selection :

    • Use containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, glass) that are in good condition and have a secure, leak-proof lid.[10][11]

    • Ensure the container is appropriate for the type of waste (solid or liquid).

  • Labeling Protocol :

    • As soon as the first drop of waste is added, the container must be labeled.[19]

    • The label must, at a minimum, include the words "Hazardous Waste" .[14][15]

    • Clearly list all chemical constituents, including solvents and their approximate concentrations. For this specific waste, write "this compound".

    • Indicate the primary hazards using words (e.g., "Irritant," "Harmful if Swallowed") or appropriate hazard pictograms.[14]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely while awaiting pickup by EHS personnel.

  • Location : The container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Storage Conditions :

    • Keep the container closed at all times, except when adding waste.

    • Store away from incompatible materials, particularly strong oxidizing agents and acids.[19][20]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[11]

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals.

  • EHS Coordination : Once the waste container is full or is no longer being used, contact your institution's EHS office to schedule a pickup.

  • Disposal Method : Do not attempt to dispose of this chemical down the drain or in the regular trash.[4] The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[10][21] This method ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from using this compound.

G Disposal Workflow for this compound A Waste Generation (Use of this compound) B Is the waste solid or liquid? A->B C SOLID WASTE (Unused reagent, contaminated gloves, weigh boats, etc.) B->C Solid D LIQUID WASTE (Reaction mixtures, solutions, etc.) B->D Liquid E Place in a dedicated, compatible SOLID hazardous waste container. C->E F Place in a dedicated, compatible LIQUID hazardous waste container with secondary containment. D->F G Affix 'Hazardous Waste' label. List all chemical contents and hazards. E->G F->G H Store container in designated Satellite Accumulation Area (SAA). Keep closed and segregated from incompatibles. G->H I Contact EHS for pickup and final disposal via incineration. H->I

Caption: Decision workflow for handling and disposing of waste.

Part 4: Emergency Protocol for Spills

Even with careful handling, spills can occur. A clear, rehearsed response plan is essential.

Personal Protective Equipment (PPE)

Before handling the chemical or cleaning a spill, ensure you are wearing the appropriate PPE:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile or other chemically resistant gloves.[22]

  • Body Protection : A standard laboratory coat.

Procedure for a Small Solid Spill
  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : Prevent the powder from becoming airborne. Do not use a dry paper towel to wipe it, as this can create dust.[23]

  • Clean-up :

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material and the paper towel into a sealable bag or container.

    • Use a wet paper towel to decontaminate the spill area, working from the outside in.

  • Disposal : Place the sealed bag/container and any contaminated cleaning materials into the designated solid hazardous waste container.[19]

  • Hygiene : Wash hands thoroughly with soap and water after the cleanup is complete.

Procedure for a Large Spill
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and the institution's EHS office or emergency response team immediately.

  • Secure : If safe to do so, restrict access to the area and close the doors.

  • Ventilate : If the spill is in a fume hood, keep the hood running.

  • Do Not Attempt to Clean : Allow trained emergency personnel to handle the cleanup.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). Request PDF.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline. (2025). Benchchem.
  • This compound. (n.d.). Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • Pyridine Standard Operating Procedure. (n.d.). University of Washington.
  • MIDA Boronates. (n.d.). Sigma-Aldrich.
  • MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Clinical Lab Manager.
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). NIH.
  • Pyridine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Pyridine Hazard Summary. (n.d.). NJ.gov.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Pyridine-4-boronic acid Safety Data Sheet. (2022). Apollo Scientific.
  • Pyridine-4-boronic acid Safety Data Sheet. (2025). Fisher Scientific.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri Southern State University.
  • Laboratory Safety Chemical Hygiene Plan (CHP). (n.d.). OSHA Factsheet.
  • This compound 95. (n.d.). Sigma-Aldrich.
  • Appendix I: OSHA Laboratory Standard. (2012). Southwest Tennessee Community College.
  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste. (2000). Federal Register.
  • N-BOC-PYRROLE-2-BORONIC ACID MIDA ESTER Safety Data Sheet. (2025). Sigma-Aldrich.
  • Boric Acid Safety Data Sheet. (2025). Sigma-Aldrich.
  • 1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-BORONIC ACID PINACOL ESTER Safety Data Sheet. (2024). CymitQuimica.
  • 1-Methylindazole-6-boronic acid Safety Data Sheet. (2025). Fisher Scientific.
  • Pyridine-4-boronic acid Safety Data Sheet. (2025). ChemicalBook.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • MIDA-protected Boronate Esters. (n.d.). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • EPA Region 3 RCRA Corrective Action Statement of Basis. (n.d.). US EPA.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.

Sources

Navigating the Safe Handling of 4-Pyridinylboronic Acid MIDA Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

4-Pyridinylboronic acid MIDA ester is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions. While its MIDA (N-methyliminodiacetic acid) ester form offers enhanced stability compared to the free boronic acid, meticulous handling and a thorough understanding of its safety profile are paramount to ensure a safe laboratory environment. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, empowering you to work with confidence and security.

Understanding the Hazards: A Proactive Approach to Safety

This compound is classified with the GHS07 pictogram, indicating that it can cause less serious health effects. The associated hazard statements are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These hazards underscore the critical need for appropriate personal protective equipment to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEyes and FaceHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (ensure compatibility).N95 or FFP2 rated respirator for fine dusts.Lab coat.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile gloves.Work in a certified chemical fume hood.Lab coat.
Running Reactions Chemical splash goggles.Nitrile gloves.Work in a certified chemical fume hood.Lab coat.
Work-up and Purification Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile gloves.Work in a certified chemical fume hood.Lab coat.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.Chemical-resistant apron over a lab coat; disposable shoe covers.
The Rationale Behind Our PPE Recommendations:
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of, at a minimum, safety glasses with side shields. Chemical splash goggles offer a higher level of protection against splashes and are essential when handling solutions. A face shield provides an additional barrier for the entire face during operations with a higher splash potential.

  • Hand Protection: Chemical resistance is key. Nitrile gloves have demonstrated good resistance to both pyridine and boric acid, making them a suitable choice for handling this compound.[1][2][3][4][5] Always check the manufacturer's compatibility data for the specific gloves you are using. It is crucial to change gloves immediately if they become contaminated.

  • Respiratory Protection: As a solid, this compound can form airborne dust during weighing and transfer, which can cause respiratory irritation.[6] An N95 or FFP2 rated respirator will effectively filter these fine particles.[6] For all other operations involving solutions, working within a certified chemical fume hood is the primary method of respiratory protection.

  • Protective Clothing: A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing. For larger scale operations or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Review SDS and Conduct Risk Assessment GatherPPE 2. Assemble and Inspect All Necessary PPE Prep->GatherPPE PrepWorkArea 3. Prepare and Decontaminate Work Area (Fume Hood) GatherPPE->PrepWorkArea Weighing 4. Weigh Solid in Fume Hood with Respiratory Protection PrepWorkArea->Weighing Dissolving 5. Dissolve Solid in an Appropriate Solvent in Fume Hood Weighing->Dissolving Reaction 6. Conduct Reaction in a Closed System within the Fume Hood Dissolving->Reaction Decontamination 7. Decontaminate Glassware and Work Surfaces Reaction->Decontamination WasteSegregation 8. Segregate Waste into Appropriate, Labeled Containers Decontamination->WasteSegregation PPE_Disposal 9. Properly Remove and Dispose of Contaminated PPE WasteSegregation->PPE_Disposal HandWashing 10. Wash Hands Thoroughly PPE_Disposal->HandWashing

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared for the Unexpected

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8][9][10]

  • Remove contact lenses if present and easy to do so.[7][9][10]

  • Seek immediate medical attention.[10]

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.[8]

  • Seek medical attention if irritation persists.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spill Management and Disposal Plan

Spill Cleanup:

In the event of a small spill of solid this compound:

  • Evacuate the immediate area and restrict access.

  • Wear the appropriate PPE as outlined in the summary table.

  • Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or a commercial acid neutralizer.

  • Carefully sweep the neutralized material into a designated, labeled waste container. Avoid creating dust.

  • Decontaminate the spill area with a suitable cleaning agent and water.

  • For larger spills, or any spill of a solution, evacuate the laboratory and contact your institution's emergency response team.

Waste Disposal:

The disposal of this compound and its waste must comply with all local, state, and federal regulations.

  • Solid Waste: Collect unreacted solid and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • For small quantities of aqueous waste containing the compound, neutralization with a mild base such as sodium bicarbonate may be an option, followed by copious flushing with water, if permitted by local regulations.[11][12] Always check with your institution's environmental health and safety office before disposing of any chemical waste down the drain.[11][12]

    • Organic solutions containing the compound should be collected in a designated, labeled hazardous waste container for organic solvents.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[13]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • KBS Coatings. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Duke University. (n.d.). Microflex® Chemical Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Brighton-Best International. (2011, May 31). PRODUCT SPECIFICATION Nitrile Powderfree Examination Gloves (Textured). Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • New Pig. (n.d.). Chemical Respirators & Dust Masks. Retrieved from [Link]

  • Parcil Safety. (2025, April 11). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • Arbin Safety Products. (n.d.). Respirator for powder coating. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinylboronic acid MIDA ester
Reactant of Route 2
Reactant of Route 2
4-Pyridinylboronic acid MIDA ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.